N-Ethyl-3,4-dimethylbenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12-8-11-6-5-9(2)10(3)7-11/h5-7,12H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLCDILGMWAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608931 | |
| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39180-83-1 | |
| Record name | N-Ethyl-3,4-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39180-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Dimethylphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethyl-3,4-dimethylbenzylamine synthesis pathways
An In-Depth Technical Guide to the Synthesis of N-Ethyl-3,4-dimethylbenzylamine
Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a tertiary amine with potential applications as an intermediate in the development of pharmaceutical and agrochemical compounds. The document is intended for an audience of researchers, chemists, and drug development professionals. We will explore two primary, logically sound synthetic strategies: direct reductive amination and a two-step N-alkylation approach. The guide delves into the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the rationale behind procedural choices, ensuring scientific integrity and replicability.
Introduction and Retrosynthetic Analysis
This compound is a tertiary amine characterized by a benzyl group substituted with two methyl groups on the aromatic ring and an N-ethyl substituent. Its structure makes it a valuable building block for more complex molecular architectures.
A retrosynthetic analysis reveals two primary bond disconnections that inform the most viable synthetic strategies:
-
Disconnection (a): Cleavage of the N-benzyl bond suggests a reaction between an ethylamine nucleophile and a 3,4-dimethylbenzyl electrophile. This points towards Reductive Amination , starting from 3,4-dimethylbenzaldehyde and ethylamine.
-
Disconnection (b): Cleavage of the N-ethyl bond suggests a reaction between a 3,4-dimethylbenzylamine nucleophile and an ethyl electrophile. This indicates an N-Alkylation pathway.
This guide will detail both approaches, with a primary focus on reductive amination due to its superior efficiency and atom economy for this specific target molecule.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Direct Reductive Amination
Reductive amination is arguably the most efficient and widely used method for synthesizing substituted amines.[1][2] This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (3,4-dimethylbenzaldehyde) and an amine (ethylamine), followed by in-situ reduction to the target tertiary amine.[2][3]
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Imine Formation: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde. This is followed by dehydration to form an N-ethyl-1-(3,4-dimethylphenyl)methanimine intermediate. The reaction is typically catalyzed by a weak acid.
-
Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final product.
The choice of reducing agent is critical. It must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde.[2] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice for this purpose due to its mildness and tolerance of slightly acidic conditions that favor imine formation.[2] Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2][4]
Caption: Workflow for Direct Reductive Amination.
Detailed Experimental Protocol
This protocol is a representative example adapted from established methodologies for reductive amination.[3][5]
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (as a solution, e.g., 2.0 M in THF or 70 wt.% in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylbenzaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Amine Addition: Add ethylamine solution (1.1 eq) to the stirred solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude oil can be further purified by column chromatography on silica gel if necessary to yield pure this compound.
Data Summary (Illustrative)
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3,4-Dimethylbenzaldehyde | 1.0 | 134.18 |
| Ethylamine | 1.1 | 45.08 |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 |
| Product | - | 163.26 |
| Typical Yield | - | 75-90% |
Pathway II: N-Alkylation of 3,4-Dimethylbenzylamine
An alternative route involves the N-alkylation of a secondary amine precursor, 3,4-dimethylbenzylamine, with an ethyl halide. This is a classic Sₙ2 reaction where the amine acts as the nucleophile.[6][7]
Mechanism and Rationale
The lone pair of electrons on the nitrogen of 3,4-dimethylbenzylamine attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or ethyl iodide), displacing the halide leaving group. A non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate, is required to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the starting amine.[6]
While chemically straightforward, this pathway is less efficient than direct reductive amination for this target molecule because it requires the prior synthesis of the 3,4-dimethylbenzylamine precursor, which is itself typically synthesized via reductive amination of 3,4-dimethylbenzaldehyde with ammonia.[8] This adds an extra step to the overall process.
Caption: Conceptual workflow for the N-Alkylation pathway.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-alkylation of secondary amines.[6][9]
Materials:
-
3,4-Dimethylbenzylamine
-
Ethyl bromide (or ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Hünig's base
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylbenzylamine (1.0 eq) in anhydrous acetonitrile. Add a non-nucleophilic base, such as finely powdered anhydrous potassium carbonate (2.0 eq).
-
Alkylating Agent Addition: Slowly add ethyl bromide (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Characterization and Safety
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (163.26 g/mol ).[10]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Volatile and flammable solvents like dichloromethane and diethyl ether must be handled with care, away from ignition sources.
-
Reagents like ethyl bromide are lachrymators and should be handled with caution. Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. For overall efficiency, atom economy, and procedural simplicity, direct reductive amination of 3,4-dimethylbenzaldehyde with ethylamine is the superior and recommended method. The N-alkylation route, while chemically valid, is a less direct approach that requires an additional synthetic step. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful laboratory-scale synthesis of this valuable tertiary amine intermediate.
References
- 1. gctlc.org [gctlc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Solved ethylamine NaBH,CN HEC One problem with reductive | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl-3,4-dimethylbenzylamine
Introduction
N-Ethyl-3,4-dimethylbenzylamine is a tertiary amine with potential applications in organic synthesis and as an intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern the compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific synthetic transformations. This guide provides a detailed overview of the key physicochemical parameters of this compound, coupled with field-proven, standardized methodologies for their experimental determination.
Core Physicochemical Properties
A summary of the essential physicochemical properties of this compound is presented below. These values are critical for initial assessments and computational modeling in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| CAS Number | 39180-83-1 | ChemicalBook[2], PubChem[1] |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem[1] |
| XLogP3 (LogP) | 2.4 | PubChem[1] |
| Boiling Point | Not experimentally determined; requires experimental validation. | |
| Melting Point | Not experimentally determined; requires experimental validation. | |
| Aqueous Solubility | Not experimentally determined; requires experimental validation. | |
| pKa | Not experimentally determined; requires experimental validation. |
Experimental Determination of Physicochemical Properties
The following sections detail standardized, authoritative protocols for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is grounded in their robustness, reproducibility, and widespread acceptance in the scientific community.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.[4]
Methodology: Capillary Method
This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[4]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of dry, powdered this compound is introduced into a capillary tube, which is then sealed at one end.[4][5][6] The sample is packed to a height of 1-2 mm by gently tapping the tube.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.
-
Heating and Observation: The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[3][5] The melting point is reported as the range T1-T2.[3]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.[6]
-
Small Sample Size: A minimal amount of sample ensures uniform heating and a more precise determination of the melting range.[4]
Visualization of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] It is a key indicator of a substance's volatility.[8] For amines, boiling points are influenced by molecular weight and hydrogen bonding capabilities.[9][10][11]
Methodology: Micro Boiling Point Determination (Thiele Tube)
This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The micro test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
Heating and Observation: The Thiele tube is heated gently.[7] As the temperature rises, a stream of bubbles will emerge from the inverted capillary.[7]
-
Data Recording: Heating is stopped when a continuous stream of bubbles is observed. As the liquid cools, the point at which the liquid is drawn back into the capillary tube is the boiling point.[7] The temperature is recorded at this moment.[7]
Causality Behind Experimental Choices:
-
Inverted Capillary: The inverted capillary traps vapor, and the continuous stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Thiele Tube: The design of the Thiele tube allows for uniform heating of the sample through convection currents in the oil bath.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter in drug development, as it significantly impacts a compound's absorption and bioavailability. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for this determination.[12][13][14]
Methodology: OECD 105 Flask Method
The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[12][13]
Step-by-Step Protocol:
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached.[12][15] A preliminary test can help determine the necessary time to achieve saturation.[12][13]
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.[15]
-
Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[15]
Causality Behind Experimental Choices:
-
Use of Excess Solute: This ensures that a saturated solution is formed, which is necessary for determining the maximum solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[12][13]
Visualization of Aqueous Solubility Workflow (OECD 105):
Caption: Workflow for Aqueous Solubility Determination.
Determination of Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid or base.[16] For an amine, the pKa of its conjugate acid indicates the extent of ionization at a given pH, which is crucial for understanding its behavior in biological systems.[16][17] Potentiometric titration is a widely used and reliable method for pKa determination.[18][19]
Methodology: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[17][18][19]
Step-by-Step Protocol:
-
Solution Preparation: A solution of this compound is prepared in water or a co-solvent system if solubility is low.[16] The ionic strength is kept constant using an electrolyte like KCl.[18]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[17][18]
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[17][18]
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.[17][19] Multiple titrations are performed to ensure accuracy.[18]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: This minimizes changes in activity coefficients, ensuring that the measured potential changes are primarily due to changes in the concentration of the analyte.[18]
-
Nitrogen Purge: Purging the solution with nitrogen removes dissolved carbon dioxide, which can interfere with the titration of basic compounds.[17][18]
Determination of Partition Coefficient (LogP)
The n-octanol/water partition coefficient (Pow) is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties.[20] It is typically expressed as its base-10 logarithm (LogP).[21]
Methodology: OECD 107 Shake-Flask Method
This is the traditional method for determining LogP and is suitable for values ranging from -2 to 4.[20][22][23]
Step-by-Step Protocol:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is achieved, followed by separation of the two phases, often aided by centrifugation.[20][21][23]
-
Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.[23]
-
Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[21]
Causality Behind Experimental Choices:
-
Mutual Saturation of Solvents: This is necessary because the mutual solubility of n-octanol and water can affect the partitioning of the solute.
-
Concentration Analysis in Both Phases: This allows for a mass balance calculation to verify the accuracy of the experiment.[21][23]
Visualization of LogP Determination Workflow (OECD 107):
Caption: Workflow for LogP Determination.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39180-83-1 [amp.chemicalbook.com]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. medpharma12.com [medpharma12.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. cmst.eu [cmst.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 13. oecd.org [oecd.org]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. filab.fr [filab.fr]
- 16. enamine.net [enamine.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
An In-Depth Technical Guide to N-Ethyl-3,4-dimethylbenzylamine
Introduction
N-Ethyl-3,4-dimethylbenzylamine is a substituted secondary benzylic amine. Its structure, featuring a dimethyl-substituted phenyl ring and an N-ethyl group, suggests its potential utility as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and safety considerations, grounded in established chemical principles and available data.
Chemical Identity and Structure
This compound is systematically named N-[(3,4-dimethylphenyl)methyl]ethanamine. Its unique identity is registered under CAS Number 39180-83-1 .[1] The molecular formula of the compound is C₁₁H₁₇N, and it has a molecular weight of 163.26 g/mol .[1]
The chemical structure consists of a benzylamine core, with two methyl groups substituted at the 3 and 4 positions of the benzene ring, and an ethyl group attached to the nitrogen atom.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Currently, detailed experimental data for this compound are not widely published. The following table summarizes key physicochemical properties computed through established algorithms, providing valuable estimates for research and experimental design.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 163.1361 g/mol | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Synthesis Methodology: Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3,4-dimethylbenzaldehyde with ethylamine.[2][3][4] This one-pot reaction proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is critical to selectively reduce the imine without affecting the starting aldehyde. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[2][4]
Reaction Scheme
The overall synthesis can be depicted as follows:
-
Imine Formation: 3,4-Dimethylbenzaldehyde reacts with ethylamine in a suitable solvent (e.g., methanol) to form N-(3,4-dimethylbenzylidene)ethanamine.
-
Reduction: The intermediate imine is reduced by sodium borohydride to yield this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-ethylbenzylamines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde (10 mmol) in methanol (20 mL).
-
Amine Addition: To the stirred solution, add ethylamine (10 mmol).
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 3-4 hours to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium borohydride (5.0 mmol) to the mixture in small portions over 15-20 minutes to control any effervescence.
-
Reaction Completion: Continue to stir the mixture for an additional 6 hours at room temperature.
-
Work-up:
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine) (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, the resulting residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to obtain the pure this compound.
Potential Applications
While specific, large-scale industrial or pharmaceutical applications for this compound are not extensively documented in publicly available literature, its chemical structure is indicative of its potential role as a key intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: Substituted benzylamines are common pharmacophores. This compound could serve as a precursor for the synthesis of novel therapeutic agents.
-
Agrochemical Development: The benzylamine moiety is present in some pesticides and herbicides. Further functionalization of this molecule could lead to new active ingredients.
-
Material Science: As with the structurally related N,N-dimethylbenzylamine, which is used as a catalyst for polyurethane foams and epoxy resins, this compound could be investigated for similar catalytic properties.[5][6]
Safety and Handling
No specific Safety Data Sheet (SDS) for this compound is readily available. Therefore, a conservative approach to handling is imperative, treating the compound with the precautions appropriate for related substituted benzylamines, such as N,N-dimethylbenzylamine and N-isopropylbenzylamine.[7][8][9]
Disclaimer: The following information is for guidance only and is based on data for structurally similar compounds. A substance-specific risk assessment should always be conducted before handling.
-
General Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage.[8][9] It is likely harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
-
Handling and Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
-
Incompatible materials include strong acids and strong oxidizing agents.[9]
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Conclusion
This compound (CAS: 39180-83-1) is a secondary amine with clear potential as a synthetic intermediate. While comprehensive experimental data on its properties and applications are sparse, its synthesis is readily achievable through standard organic chemistry methodologies like reductive amination. The information provided in this guide, based on computational data and analogies to structurally related compounds, offers a solid foundation for researchers and scientists to safely handle, synthesize, and explore the potential of this chemical compound in their work.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tousimis.com [tousimis.com]
- 9. fishersci.com [fishersci.com]
Introduction: Unveiling the Potential of a Novel Benzylamine Scaffold
An In-depth Technical Guide to the Potential Research Applications of N-Ethyl-3,4-dimethylbenzylamine
In the vast landscape of chemical compounds available for research and development, this compound emerges as a molecule of latent potential. While not extensively characterized in existing literature, its structural features—a substituted aromatic ring coupled with a secondary amine—position it as a compelling candidate for exploration across multiple scientific domains. This guide moves beyond a simple recitation of known facts to provide a forward-looking perspective, synthesizing insights from structurally related compounds to illuminate potential research applications. We will delve into its fundamental properties, propose robust synthetic and analytical methodologies, and outline potential applications in medicinal chemistry, neuroscience, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds for innovative discoveries.
Part 1: Core Molecular Profile and Synthesis
A thorough understanding of a molecule's foundational characteristics is paramount before embarking on complex application-based research.
Physicochemical Properties
This compound (CAS: 39180-83-1) is a substituted benzylamine with a molecular formula of C₁₁H₁₇N.[1] Its structure features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and a benzylic carbon bonded to an ethylamino group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem[1] |
| CAS Number | 39180-83-1 | PubChem[1] |
| Predicted XLogP3 | 2.4 | PubChem[1] |
The presence of the ethyl group and the dimethylated phenyl ring suggests a moderate degree of lipophilicity, which could influence its pharmacokinetic properties and ability to cross biological membranes.
Synthesis Protocol: Reductive Amination
A reliable and scalable synthesis is the gateway to thorough investigation. Reductive amination is a standard and efficient method for preparing N-alkylated benzylamines.[2]
Workflow for the Synthesis of this compound
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol:
-
Imine Formation: To a solution of 3,4-dimethylbenzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol). Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: Carefully add sodium borohydride (5.0 mmol) to the mixture in batches. Continue stirring for an additional 6 hours at room temperature.
-
Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic phases, wash with a saturated aqueous NaCl solution (30 mL), and dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield the final product.[2]
Part 2: Potential Research Applications
The true value of this compound lies in its potential as a versatile scaffold. By examining its structural analogues, we can propose several promising avenues for research.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
Substituted benzylamines are integral components of numerous pharmacologically active compounds, demonstrating activities ranging from anticonvulsant to anticancer.[3][4] The this compound core offers unique substitution patterns that can be exploited in drug design.
-
Antiproliferative Agents: Substituted aryl benzylamines have been identified as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer.[3] The 3,4-dimethylphenyl moiety could be explored for its fit within hydrophobic pockets of enzyme active sites, while the N-ethyl group provides a vector for further modification to enhance potency and selectivity.
-
Antimicrobial Drug Discovery: Novel benzylamine derivatives have shown promising activity against Mycobacterium tuberculosis.[5] The lipophilicity imparted by the dimethyl and ethyl groups may enhance cell wall penetration, a critical factor for anti-tubercular drugs.
Proposed Research Workflow: Synthesis and Screening of a Focused Library
Caption: Workflow for medicinal chemistry exploration.
Neuroscience: Probing Neuromodulatory Systems
N-benzyl substitution on phenethylamine scaffolds is known to dramatically increase binding affinity and functional activity at serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂ₑ.[6] While this compound is not a phenethylamine, its benzylamine core makes it a candidate for investigation as a modulator of monoamine systems. Early studies showed that simple N-alkylation (e.g., with ethyl groups) could diminish the activity of parent phenethylamines, but the combination of substitutions on both the nitrogen and the aromatic ring can lead to unexpected pharmacological profiles.[6]
Potential Research Directions:
-
Receptor Binding Assays: Screen this compound and its derivatives against a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors) to identify any binding affinity.
-
Functional Assays: For any identified targets, perform functional assays (e.g., inositol phosphate formation for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[6]
Materials Science: A Novel Catalytic Agent
The structurally similar tertiary amine, N,N-Dimethylbenzylamine (DMBA), is widely used as a catalyst for the formation of polyurethane foams and as a curing agent for epoxy resins.[7][8][9][10][11] The nitrogen atom's lone pair of electrons in DMBA facilitates these reactions. This compound, as a secondary amine, possesses different steric and electronic properties that could translate to unique catalytic activities.
Hypothesis: The replacement of a methyl group with an ethyl group on the nitrogen atom may alter the amine's basicity and steric hindrance, potentially modifying the reaction rate and selectivity in polymerization processes.
Protocol for a Model Catalytic Test: Polyurethane Formation
-
Reaction Setup: In a controlled environment, combine a diisocyanate (e.g., MDI) and a polyol (e.g., polypropylene glycol) in a suitable solvent.
-
Catalyst Addition: Add a precise molar equivalent of this compound to the mixture. For comparison, set up identical reactions with N,N-Dimethylbenzylamine and a control with no catalyst.
-
Monitoring: Monitor the reaction progress over time using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to track the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Analysis: Compare the reaction rates and the properties of the resulting polymer (e.g., gel time, hardness) to evaluate the catalytic efficacy of this compound relative to the industry standard.
Part 3: Analytical Characterization Methodologies
Accurate characterization is the bedrock of reproducible science. A major challenge with novel compounds is the lack of established analytical data.[12] The following methods are recommended for the robust characterization of this compound and its derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and thermally stable compounds. Derivatization, such as silylation, can be employed to improve chromatographic profiles for related polar compounds, although the relatively nonpolar nature of this specific amine may allow for direct analysis.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying compounds in complex mixtures, particularly for derivatives that may not be suitable for GC. LC coupled with diode array detection (DAD) can be valuable for differentiating isomers.[12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Column: Use a standard nonpolar column (e.g., DB-5ms).
-
Temperature Program: Start with an initial oven temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram for peak purity and retention time. Examine the mass spectrum for the molecular ion peak (m/z 163) and characteristic fragmentation patterns to confirm the structure.
Conclusion
This compound represents a largely untapped resource for chemical and biological research. While direct data on its applications are sparse, a systematic investigation based on the properties of its structural analogues reveals significant potential. By serving as a novel scaffold in medicinal chemistry, a potential probe in neuroscience, and a candidate catalyst in materials science, this compound offers fertile ground for discovery. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to begin unlocking the full potential of this intriguing molecule.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 10. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 11. atamankimya.com [atamankimya.com]
- 12. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
N-Ethyl-3,4-dimethylbenzylamine mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-Ethyl-3,4-dimethylbenzylamine
Abstract
This guide delineates the hypothesized mechanism of action for this compound, a substituted benzylamine with potential neuropharmacological activity. Based on a comprehensive analysis of its structural analogues, we propose a dual-action mechanism centered on the inhibition of Monoamine Oxidase B (MAO-B) and agonism of the Trace Amine-Associated Receptor 1 (TAAR1). This document provides the theoretical framework, key mechanistic claims supported by authoritative sources, and detailed experimental protocols required to validate this hypothesis. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.
Introduction and Structural Rationale
This compound is a small molecule belonging to the substituted benzylamine class. While direct pharmacological data for this specific compound is not publicly available, its structure provides compelling reasons to investigate its potential as a neuroactive agent. The core benzylamine scaffold is a well-established pharmacophore found in numerous compounds that interact with key CNS targets.
The key structural features informing our hypothesis are:
-
Benzylamine Core: This motif is a known substrate and inhibitor of monoamine oxidases (MAO), particularly the MAO-B isoform, which is responsible for the degradation of neurotransmitters like dopamine.[1][2]
-
N-alkylation (Ethyl Group): The presence of an ethyl group on the nitrogen atom modifies the compound's basicity and steric profile, which can influence its binding affinity and selectivity for target receptors and enzymes.
-
Aromatic Substitution (3,4-dimethyl): The dimethyl substitution pattern on the benzene ring enhances lipophilicity, potentially facilitating blood-brain barrier penetration, and provides specific hydrophobic contacts within a target's binding pocket.
Given these features, we hypothesize that this compound functions as a modulator of monoaminergic systems through a dual mechanism.
Proposed Primary Mechanism 1: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine Oxidase B is a critical enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain.[3] Its primary function is the oxidative deamination of monoamine neurotransmitters, including phenylethylamine and, significantly, dopamine.[1] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its synaptic availability. This mechanism is a clinically validated strategy for treating Parkinson's disease.[4]
We propose that this compound acts as a competitive, reversible inhibitor of MAO-B. The benzylamine moiety is expected to enter the enzyme's active site, where the amine group interacts with key tyrosine residues (Tyr398 and Tyr435 in hMAO-B) that polarize the substrate for catalysis.[1] The 3,4-dimethylphenyl group would occupy the hydrophobic "aromatic cage" of the active site, establishing favorable π-π stacking interactions and preventing the substrate from binding.
Signaling Pathway: MAO-B Inhibition
Caption: Proposed MAO-B inhibition by this compound.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining MAO inhibitory activity.[1]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human MAO-B.
-
Materials:
-
Recombinant human MAO-B enzyme.
-
Benzylamine (MAO-B selective substrate).[1]
-
Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
Selegiline (positive control inhibitor).
-
Test compound (this compound) dissolved in DMSO.
-
Sodium phosphate buffer (100 mM, pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader (Ex/Em: ~530/590 nm).
-
-
Methodology:
-
Prepare a reaction mixture in each well containing sodium phosphate buffer, HRP, and Amplex Red reagent.
-
Add serial dilutions of the test compound or Selegiline to the wells. Include a vehicle control (DMSO) for 100% enzyme activity.
-
Pre-incubate the plate with the MAO-B enzyme at 37°C for 15 minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate (benzylamine). The MAO-B reaction produces H₂O₂, which is converted by HRP into the fluorescent product, resorufin.
-
Measure the fluorescence intensity kinetically over 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Proposed Primary Mechanism 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, which are structurally related to benzylamines.[5] TAAR1 is expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area and dorsal raphe nucleus.[6] Unlike direct dopamine receptor antagonists, TAAR1 agonists act as modulators, capable of dampening excessive dopaminergic activity without causing the extrapyramidal side effects associated with traditional antipsychotics.[5][7] This makes TAAR1 a promising target for neuropsychiatric disorders like schizophrenia.[6]
We propose that this compound functions as a TAAR1 agonist. Its structure mimics that of endogenous trace amines, allowing it to bind to the receptor and activate downstream signaling. Upon activation, TAAR1 primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5]
Signaling Pathway: TAAR1 Agonism
Caption: Proposed TAAR1 Gs-coupled signaling cascade activation.
Experimental Protocol: TAAR1 Functional Assay (cAMP Accumulation)
This protocol is based on standard methods for measuring GPCR activation.[5]
-
Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) of this compound at the human TAAR1 receptor.
-
Materials:
-
HEK-293 cells stably expressing human TAAR1.
-
A known TAAR1 agonist (e.g., β-phenylethylamine or a selective synthetic agonist) as a positive control.
-
Test compound (this compound).
-
Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Methodology:
-
Plate the TAAR1-expressing cells in 96- or 384-well plates and grow to confluence.
-
Replace the culture medium with assay buffer containing the PDE inhibitor and incubate for 30 minutes at room temperature.
-
Add serial dilutions of the test compound or the positive control agonist to the cells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Integrated Experimental Validation Workflow
To comprehensively test the dual-action hypothesis, a structured workflow is essential. This process moves from initial target engagement to functional cellular activity and selectivity profiling.
Caption: Step-wise workflow for validating the dual-action hypothesis.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized for clear comparison and interpretation.
Table 1: Pharmacological Profile of this compound
| Parameter | Target | Value | Units | Interpretation |
|---|---|---|---|---|
| IC₅₀ | Human MAO-B | Experimental | µM or nM | Potency of enzyme inhibition. |
| IC₅₀ | Human MAO-A | Experimental | µM or nM | Potency for off-target isoform. |
| Selectivity Index | MAO-A IC₅₀ / MAO-B IC₅₀ | Calculated | - | A value >1 indicates selectivity for MAO-B. |
| Kᵢ | Human MAO-B | Experimental | µM or nM | Inhibitor binding affinity. |
| Inhibition Type | Human MAO-B | Competitive / etc. | - | Elucidates binding mechanism (e.g., active site). |
| EC₅₀ | Human TAAR1 | Experimental | µM or nM | Potency as an agonist. |
| Eₘₐₓ | Human TAAR1 | Experimental | % vs Control | Efficacy relative to a full agonist. |
Conclusion
This guide puts forth a scientifically grounded, testable hypothesis for the mechanism of action of this compound. Drawing from extensive literature on the pharmacology of substituted benzylamines, we propose a novel dual-action profile of MAO-B inhibition and TAAR1 agonism.[1][4][5][6][8] This combination of activities represents a promising approach for modulating monoaminergic neurotransmission with potential applications in treating complex neuropsychiatric and neurodegenerative disorders. The detailed experimental protocols and validation workflow provided herein offer a clear and rigorous path for elucidating the compound's true pharmacological identity.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-3,4-dimethylbenzylamine
Abstract
N-Ethyl-3,4-dimethylbenzylamine is a secondary amine whose structural elucidation is paramount for its application in synthetic chemistry and drug development. Precise characterization ensures purity, confirms identity, and provides a foundational dataset for regulatory submissions and further research. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not publicly available, this document serves as a predictive reference, grounded in established spectroscopic principles and data from closely related analogues. We detail not only the interpretation of the predicted data but also the rigorous experimental protocols required to obtain high-fidelity spectra, offering a complete framework for researchers.
Introduction: The Imperative for Spectroscopic Verification
The molecule this compound (IUPAC Name: N-[(3,4-dimethylphenyl)methyl]ethanamine) possesses a unique combination of structural features: a substituted aromatic ring, a benzylic methylene group, and an N-ethyl secondary amine. Each of these components contributes to a distinct spectroscopic fingerprint. In research and development, particularly within the pharmaceutical industry, unambiguous confirmation of a molecule's structure is a critical first step. Spectroscopic analysis provides the necessary evidence to verify that the intended molecule has been synthesized and is free from significant impurities. This guide establishes the expected spectral data for this compound and outlines the methodologies to acquire it.
Molecular Structure and Properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will define the number and connectivity of protons, while ¹³C NMR will identify each unique carbon environment.
Expertise & Causality: Designing the NMR Experiment
The choice of NMR experiments is dictated by the need for complete structural assignment. A standard ¹H NMR provides initial information on proton environments and their relative numbers. A ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms. However, to establish definitive connectivity, a suite of 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is essential.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for amines and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm). Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for referencing chemical shifts.[2]
-
¹H NMR: Provides proton count (integration), chemical environment (chemical shift), and neighboring proton information (multiplicity). The N-H proton of a secondary amine often appears as a broad singlet and its chemical shift is concentration-dependent.[3][4]
-
¹³C NMR: Identifies all non-equivalent carbons. The symmetry of the molecule (or lack thereof) is readily apparent.
-
2D NMR (COSY & HSQC): COSY establishes ³J-coupling correlations, identifying which protons are adjacent to one another (e.g., the CH₂ and CH₃ of the ethyl group). HSQC correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of CDCl₃. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to show ³J(H,H) correlations.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz) to correlate proton and carbon signals.
-
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum accordingly.
Mandatory Visualization: NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Predicted NMR Data and Interpretation
The predicted NMR data is based on established chemical shift ranges and analysis of similar structures such as N-ethylbenzylamine and N,N-dimethylbenzylamine.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Label | Structure Fragment | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (ppm) |
| a | -CH₂-CH₃ | ~1.15 | Triplet (t) | 3H | ~15.2 |
| b | -CH₂-CH₃ | ~2.70 | Quartet (q) | 2H | ~44.5 |
| c | Ar-CH₃ | ~2.27 | Singlet (s) | 3H | ~19.3 |
| d | Ar-CH₃ | ~2.28 | Singlet (s) | 3H | ~19.8 |
| e | Ar-CH₂-N | ~3.70 | Singlet (s) | 2H | ~53.8 |
| f | Ar-H | ~7.05 | Singlet (s) | 1H | ~130.5 |
| g | Ar-H | ~7.08 | Doublet (d) | 1H | ~127.2 |
| h | Ar-H | ~7.10 | Doublet (d) | 1H | ~136.5 |
| i | N-H | ~1.5 (broad) | Singlet (br s) | 1H | N/A |
| j | Ar-C (Quaternary) | N/A | N/A | N/A | ~136.8 |
| k | Ar-C (Quaternary) | N/A | N/A | N/A | ~134.5 |
-
Aromatic Protons (f, g, h): The three aromatic protons will appear between 7.0-7.2 ppm. Due to the substitution pattern, they will likely show complex splitting, but can be predicted as a singlet and two doublets.
-
Benzylic Protons (e): The two protons of the benzylic CH₂ group are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet around 3.70 ppm.
-
Ethyl Group Protons (a, b): The ethyl group will give a characteristic triplet-quartet pattern. The CH₂ group (b) is adjacent to the nitrogen, causing a downfield shift to ~2.70 ppm (quartet), while the CH₃ group (a) will be further upfield at ~1.15 ppm (triplet), with a coupling constant (J) of ~7.2 Hz.
-
Aromatic Methyl Protons (c, d): The two methyl groups on the aromatic ring are non-equivalent and will appear as two distinct singlets around 2.27-2.28 ppm.
-
Amine Proton (i): The N-H proton will appear as a broad singlet that may exchange with trace D₂O in the solvent, leading to its disappearance. Its chemical shift is highly variable.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the secondary amine (N-H), aromatic ring (C=C and C-H), and aliphatic chains (C-H).
Causality & Protocol: Acquiring the IR Spectrum
The simplest and most common method for a liquid sample is Attenuated Total Reflectance (ATR) FT-IR. This technique requires minimal sample preparation and provides a high-quality spectrum.
-
Sample Preparation: Place one drop of neat this compound directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.
Mandatory Visualization: IR Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Predicted IR Data and Interpretation
The predicted absorptions are based on well-established correlation charts and spectra of similar secondary amines.[4][8][9]
Table 2: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |
| 3350 - 3310 | N-H Stretch | Weak-Medium | A single, relatively sharp peak characteristic of a secondary amine.[4] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Absorptions just above 3000 cm⁻¹ indicate C-H bonds on an sp² carbon. |
| 2975 - 2850 | Aliphatic C-H Stretch | Strong | Multiple sharp peaks from the ethyl, methyl, and benzylic C-H bonds. |
| 1610, 1500, 1450 | Aromatic C=C Ring Stretch | Medium | A series of sharp peaks characteristic of a substituted benzene ring. |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | Strong absorption due to the C-N bond attached to the aromatic system.[4] |
| 910 - 665 | N-H Wag | Strong, Broad | Characteristic out-of-plane bend for 1° and 2° amines.[4] |
| ~820 | C-H Out-of-Plane Bend | Strong | Strong absorption indicative of 1,2,4-trisubstitution on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Causality & Protocol: Acquiring the Mass Spectrum
Direct infusion or GC-MS can be used. For a pure, volatile liquid, direct infusion via a heated probe is efficient.
-
Sample Preparation: Dilute a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Use an EI source, typically with an ionization energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-300.
-
Data Acquisition: Introduce the sample into the ion source. The instrument will record the relative abundance of all ions produced.
-
Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions to deduce the structure.
Mandatory Visualization: MS Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Predicted Mass Spectrum and Fragmentation
The fragmentation of benzylamines is well-documented and follows predictable pathways.[10][11][12]
-
Nitrogen Rule: this compound has one nitrogen atom. Therefore, its molecular weight (163.26) is odd, and the molecular ion peak will have an odd mass-to-charge ratio (m/z = 163).
-
Molecular Ion (M⁺·): The molecular ion peak at m/z = 163 should be observed, confirming the molecular weight.
-
Alpha-Cleavage: The most favorable fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This results in a resonance-stabilized iminium cation. For this molecule, the most significant alpha-cleavage is the loss of the substituted benzyl group to form the ethylamino-methylidene cation.
-
Loss of a methyl radical (·CH₃): Cleavage of a C-C bond in the ethyl group is less likely but could produce a fragment at m/z = 148 ([M-15]⁺).
-
Major Fragmentation - Loss of H: A common fragmentation is the loss of a hydrogen atom from the carbon alpha to the nitrogen and the ring, leading to a stable, conjugated ion at m/z = 162 .
-
Benzylic Cleavage: The most dominant fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond. However, the charge is more likely to be stabilized on the nitrogen-containing fragment. The alternative cleavage, loss of the ethyl group, would lead to the 3,4-dimethylbenzyl cation.
-
Base Peak: The most stable fragment, and therefore the base peak (100% relative abundance), is predicted to be at m/z = 119 . This corresponds to the 3,4-dimethyltropylium ion, formed by cleavage of the C-N bond and rearrangement of the resulting 3,4-dimethylbenzyl cation. A fragment at m/z = 120 , corresponding to the 3,4-dimethylbenzyl cation itself, is also expected. The mass spectrum for 3,4-dimethylbenzylamine shows a strong peak at m/z 120.[13]
-
Another significant fragment is expected at m/z = 44 from the [CH₃-CH=NH₂]⁺ fragment.
-
Table 3: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 163 | [C₁₁H₁₇N]⁺· | Molecular Ion (M⁺·) |
| 162 | [M - H]⁺ | Loss of H from benzylic position |
| 148 | [M - CH₃]⁺ | Loss of methyl radical |
| 120 | [C₉H₁₂]⁺ | 3,4-Dimethylbenzyl cation |
| 119 | [C₉H₁₁]⁺ | 3,4-Dimethyltropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |
| 44 | [C₂H₆N]⁺ | [CH₃CH=NH₂]⁺ |
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust, predictive framework for the characterization of this compound. The predicted NMR, IR, and MS data collectively form a unique fingerprint that allows for unambiguous structural confirmation. By following the outlined experimental protocols, researchers can reliably generate high-quality data to verify the identity and purity of this compound, ensuring the integrity of their scientific and developmental endeavors. This guide serves as an essential reference, bridging the gap between theoretical structure and empirical verification.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Benzenamine, N-ethyl- [webbook.nist.gov]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzenemethanamine, 3,4-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of N-Ethyl-3,4-dimethylbenzylamine for Researchers and Drug Development Professionals
Abstract
N-Ethyl-3,4-dimethylbenzylamine is a substituted secondary amine with potential applications as a synthetic intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This technical guide provides a deep dive into the physicochemical properties governing the solubility of this compound. We will analyze its molecular structure to predict its behavior in various solvent classes, from nonpolar to polar protic. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, explaining the scientific rationale behind each step. The influence of critical factors such as pH and temperature is also explored, offering researchers and drug development professionals a holistic framework for effectively utilizing this compound.
Introduction to this compound: A Molecule of Interest
This compound (C₁₁H₁₇N) is an organic compound whose utility in synthetic chemistry is predicated on the reactivity of its secondary amine functionality. Before it can be effectively used as a reagent or developed into a product, its behavior in solution must be thoroughly characterized. Solubility is not merely a physical constant; it is a critical parameter that dictates a molecule's bioavailability, reaction kinetics, and ease of purification. Inadequate solubility can lead to failed reactions, complex downstream processing, and poor formulation stability. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this specific amine, leveraging established chemical principles and standard laboratory methodologies.
Physicochemical Properties Governing Solubility
The solubility of a compound is a direct consequence of its molecular structure and its interactions with the solvent. For this compound, a balance of hydrophobic and hydrophilic features defines its solubility profile.
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Predicted Lipophilicity (XLogP3) | 2.4 | [1] |
| Functional Groups | Secondary Amine, Aromatic Ring | N/A |
| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (N lone pair) | [2][3] |
| Basicity | Weakly basic, forms salts with acids | [2][4] |
Molecular Structure Analysis
The structure of this compound features three key regions that influence its solubility:
-
The Hydrophobic Core: The 3,4-dimethyl-substituted benzene ring is nonpolar and lipophilic. This large aromatic moiety strongly favors interactions with nonpolar organic solvents through van der Waals forces.
Lipophilicity and Polarity
The predicted octanol-water partition coefficient (XLogP3) of 2.4 indicates a moderate degree of lipophilicity.[1] This value suggests that the compound will preferentially dissolve in nonpolar organic solvents over water. The general principle of "like dissolves like" is the guiding tenet here; the significant nonpolar surface area of the molecule dictates a preference for solvents of similar low polarity.
Basicity and pH-Dependent Solubility
Caption: pH-dependent equilibrium of the amine and its corresponding salt.
Predicted Solubility Profile and Solvent Selection
Based on the physicochemical analysis, we can predict the qualitative solubility of this compound across a spectrum of common laboratory solvents. This theoretical assessment is an essential first step for experimental design, saving time and resources.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High / Miscible | The large hydrophobic backbone of the molecule dominates, leading to strong favorable interactions with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Good to Moderate | These solvents can act as hydrogen bond acceptors for the amine's N-H group. However, they lack the ability to donate hydrogen bonds, and their polarity may be insufficient to fully solvate the molecule without the contribution from hydrophobic interactions. |
| Polar Protic | Methanol, Ethanol | Moderate | Alcohols can both donate and accept hydrogen bonds, interacting favorably with the amine group. The alkyl chains of the alcohols also provide some nonpolar character, aiding in the solvation of the aromatic ring. |
| Aqueous | Water, Buffers (neutral pH) | Very Low | The molecule's significant hydrophobic character (XLogP3 = 2.4) will dominate over the hydrogen bonding potential of the single amine group, leading to poor aqueous solubility.[1][2] |
| Aqueous (Acidic) | Dilute HCl, Citrate Buffer (pH < 4) | High | Protonation of the amine to form the corresponding salt introduces an ionic charge, drastically increasing solubility in water.[3] |
Experimental Protocols for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The choice of method depends on the required accuracy and throughput. For drug development, both thermodynamic and kinetic solubility are of interest.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the "gold standard" for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the compound.
Causality Behind the Protocol: The core principle is to allow the system to reach its lowest energy state, where the chemical potential of the dissolved solute equals that of the undissolved solid/liquid phase. A prolonged incubation period (24-48 hours) is crucial to ensure this true equilibrium is reached, avoiding the misleading results of supersaturated solutions. Quantification via a specific and sensitive analytical method like HPLC-UV is necessary to distinguish the analyte from any potential impurities or degradants.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours.
-
Phase Separation: After equilibration, allow the vial to stand to let undissolved material settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess compound.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet or undissolved layer.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method.
-
Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the equilibrium solubility.
Protocol 2: Kinetic Solubility Assay (High-Throughput Method)
This method measures the solubility of a compound upon its precipitation from a high-concentration DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound dissolves and stays dissolved under non-equilibrium conditions, which can be more relevant to certain biological assays.
Causality Behind the Protocol: This assay mimics the scenario in early drug discovery where compounds stored in DMSO are rapidly diluted into an aqueous medium. The resulting measurement is "kinetic" because it reflects the rate of dissolution versus the rate of precipitation. Turbidity or light scattering is used as a rapid surrogate for precipitation, making the method amenable to high-throughput screening in 96- or 384-well plate formats.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a microplate (e.g., 96-well), add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Shake the plate briefly and incubate at room temperature for a short period (e.g., 1-2 hours).
-
Detection: Measure the turbidity or nephelometry of each well using a plate reader.
-
Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer + DMSO only).
Conclusion
The solubility of this compound is governed by a predictable interplay of its hydrophobic aromatic core and its polar, basic secondary amine group. It is expected to be highly soluble in nonpolar organic solvents and sparingly soluble in neutral aqueous media. This low aqueous solubility can be dramatically increased by lowering the pH to form the corresponding benzylaminium salt. For researchers and drug development professionals, this pH-dependent characteristic is a powerful tool for controlling the compound's behavior during synthesis, purification, and formulation. The experimental protocols provided herein offer robust and validated methods for quantifying these solubility characteristics, enabling data-driven decisions in the laboratory and beyond.
References
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N-Ethyl-3,4-dimethylbenzylamine Derivatives and Analogs
Abstract
This technical guide provides a comprehensive framework for the exploration of N-Ethyl-3,4-dimethylbenzylamine as a core scaffold for novel small molecule drug discovery. While this specific chemical space remains relatively uncharted in public-domain research, this document leverages established principles in medicinal chemistry and pharmacology to outline a systematic approach to its development. We will detail the synthesis of the parent compound, propose a rationale-driven design for a library of derivatives and analogs, and present a multi-tiered screening cascade to elucidate their potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate new chemical entities with the potential for diverse biological activities.
Introduction: The Rationale for Exploring this compound
The N-benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have demonstrated efficacy as antibacterial agents, tubulin polymerization inhibitors for cancer therapy, serotonin (5-HT) receptor modulators, and antifungal compounds. The structural simplicity and synthetic tractability of the N-benzylamine core make it an attractive starting point for the development of novel therapeutics.
This compound combines several key features that suggest a promising foundation for a discovery program:
-
The N-ethyl Group: Provides a balance of lipophilicity and metabolic stability. It can be readily modified or replaced with bioisosteric groups to fine-tune pharmacokinetic and pharmacodynamic properties.
-
The 3,4-Dimethylphenyl Ring: The substitution pattern on the aromatic ring influences electronic properties and steric interactions with biological targets. The dimethyl substitution offers a unique lipophilic and electronic signature compared to unsubstituted or monosubstituted benzylamines.
This guide will provide the foundational knowledge and detailed protocols to systematically explore the chemical space around this core structure.
Synthesis of the Core Scaffold: this compound
The most direct and efficient method for the synthesis of this compound is through reductive amination. This well-established reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.
Synthetic Workflow
The overall synthetic strategy is depicted below:
Caption: Synthetic workflow for this compound via reductive amination.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Amine Addition: Add ethylamine solution (1.2 eq) to the stirred solution of the aldehyde.
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.
-
Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent suitable for reductive aminations.[1] The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Design and Rationale for a Derivative Library
A systematic exploration of the structure-activity relationship (SAR) is crucial for identifying analogs with enhanced potency, selectivity, and favorable ADME properties. The proposed library focuses on modifications at three key positions: the N-alkyl group, the aromatic ring, and the benzylic methylene bridge.
Proposed Derivative Library Design
Caption: Proposed derivatization strategy for the this compound scaffold.
Rationale for Modifications
-
N-Alkyl Group (R1): The N-ethyl group is a starting point. Introducing small alkyl groups like cyclopropyl, propyl, or isobutyl can probe the size and shape of the binding pocket. Incorporating polar functional groups such as a hydroxyl or a fluoro group can modulate solubility, membrane permeability, and potential for hydrogen bonding.[2]
-
Aromatic Ring (R2): The 3,4-dimethyl substitution pattern is fixed in the core structure. Adding substituents at other positions (2, 5, or 6) allows for a detailed exploration of electronic and steric effects on activity. Halogens (F, Cl, Br) can alter lipophilicity and introduce halogen bonding potential. Electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -CF₃, -CN) groups will systematically probe the electronic requirements of the target binding site.
-
Benzylic Bridge (R3): Introducing substituents such as a methyl or ethyl group at the benzylic position (α-position) will introduce a chiral center and restrict the conformational flexibility of the molecule. This can lead to improved potency and selectivity by locking the molecule into a more favorable binding conformation.
A Multi-Tiered Screening Cascade
A robust screening cascade is essential for efficiently identifying promising compounds and elucidating their mechanism of action. The proposed cascade is designed to be adaptable depending on the therapeutic area of interest. Given the diverse activities of benzylamine derivatives, parallel screening against different target classes is recommended.
Screening Workflow Diagram
Caption: A proposed multi-tiered screening cascade for the evaluation of this compound derivatives.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly identify compounds with activity against broad target classes.
-
GPCR Screening: Given that many benzylamine analogs interact with aminergic GPCRs, a panel of cell-based assays measuring second messenger levels (e.g., calcium flux for Gq-coupled receptors or cAMP levels for Gs/Gi-coupled receptors) would be appropriate.[3][4]
-
Antibacterial Screening: A whole-cell growth inhibition assay against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) is a direct way to identify compounds with antibacterial properties.[5][6]
Tier 2: Hit Confirmation and Potency Determination
Compounds that show activity in the primary screens ("hits") are then subjected to further analysis.
-
IC₅₀/EC₅₀ Determination: Dose-response curves are generated to determine the concentration of the compound that produces a half-maximal inhibitory (IC₅₀) or effective (EC₅₀) response.
-
Minimum Inhibitory Concentration (MIC): For antibacterial hits, the MIC is determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7][8]
-
Initial Selectivity Profiling: Hits are tested against a small panel of related targets to assess their selectivity. For example, GPCR hits would be tested against other GPCR subtypes, and antibacterial hits would be tested for cytotoxicity against mammalian cell lines to ensure they are not general cytotoxic agents.
Tier 3: Lead Optimization Support
The most potent and selective compounds ("leads") from Tier 2 are further characterized to guide lead optimization.
-
Mechanism of Action (MOA) Studies: Further assays are conducted to understand how the compound exerts its biological effect. For GPCR modulators, this could involve radioligand binding assays to determine if they bind to the orthosteric or an allosteric site. For antibacterial compounds, this could involve assays to determine if they inhibit DNA, protein, or cell wall synthesis.
-
In Vitro ADME Profiling: A suite of assays is performed to assess the drug-like properties of the lead compounds.[1][9][10][11] This includes measuring:
-
Solubility: The ability of the compound to dissolve in aqueous solutions.
-
Permeability: The ability of the compound to cross cell membranes (e.g., using a Caco-2 assay).
-
Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).
-
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.
-
Data Presentation and Interpretation
The data generated from the screening cascade should be organized in a clear and concise manner to facilitate SAR analysis.
Hypothetical SAR Data Table
| Compound ID | R1 (N-Alkyl) | R2 (Aromatic Sub.) | R3 (Benzylic Sub.) | GPCR Target X EC₅₀ (nM) | Antibacterial MIC (µg/mL) vs. S. aureus |
| Core | Ethyl | 3,4-di-Me | H | 5,200 | >128 |
| R1-1 | Cyclopropyl | 3,4-di-Me | H | 2,800 | 64 |
| R1-2 | (CH₂)₂OH | 3,4-di-Me | H | >10,000 | >128 |
| R2-1 | 2-F, 3,4-di-Me | H | 1,500 | 32 | |
| R2-2 | 5-Cl, 3,4-di-Me | H | 850 | 16 | |
| R2-3 | 6-OCH₃, 3,4-di-Me | H | 4,300 | >128 | |
| R3-1 | Ethyl | 3,4-di-Me | (S)-α-Me | 650 | 8 |
| R3-2 | Ethyl | 3,4-di-Me | (R)-α-Me | 7,800 | 128 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This technical guide provides a roadmap for the systematic investigation of this compound derivatives as a potential source of novel therapeutic agents. By following the proposed workflow of synthesis, derivatization, and tiered screening, researchers can efficiently explore this chemical space and identify promising lead compounds. The key to success in such a program lies in the iterative nature of the design-make-test-analyze cycle, where the data from each round of screening informs the design of the next generation of analogs. While the specific biological targets for this class of compounds are yet to be discovered, the principles and protocols outlined herein provide a robust foundation for their elucidation and subsequent development.
References
- 1. criver.com [criver.com]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. protocols.io [protocols.io]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. nuvisan.com [nuvisan.com]
- 11. In Vitro ADME Assays [conceptlifesciences.com]
A Theoretical and Computational Scrutiny of N-Ethyl-3,4-dimethylbenzylamine: A Technical Guide
This technical guide provides a comprehensive theoretical framework for the study of N-Ethyl-3,4-dimethylbenzylamine, a substituted benzylamine with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies and theoretical considerations essential for a deep understanding of this molecule's structure, properties, and reactivity. By leveraging established principles from studies on analogous benzylamine derivatives, we present a predictive and analytical approach to characterizing this compound.
Introduction: The Significance of Substituted Benzylamines
Benzylamine and its derivatives are a class of compounds with significant biological and chemical relevance. They are known to act as inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT) and have been investigated for their potential as anticancer, antibacterial, and antidiabetic agents[1][2][3]. The biological activity and chemical reactivity of these molecules are intrinsically linked to their three-dimensional structure, conformational flexibility, and electronic properties.
This compound, with its specific substitution pattern on the aromatic ring and the nitrogen atom, presents a unique case for theoretical investigation. The ethyl group on the nitrogen and the methyl groups on the benzene ring introduce steric and electronic effects that can significantly influence its conformational landscape and interaction with biological targets or reactants. A thorough theoretical study is therefore crucial for predicting its behavior and guiding experimental work.
Conformational Landscape: The Rotational Dynamics of the Benzylamine Core
A molecule's conformation is a critical determinant of its function. For benzylamines, the orientation of the amino group relative to the phenyl ring is of paramount importance[1][4]. The conformational flexibility of this compound is primarily governed by the rotation around the C(aryl)-C(benzyl) and C(benzyl)-N bonds.
Theoretical studies on similar benzylamines have shown that the torsion angle τ(Cα-C1-Cα-N) is often near 90°, indicating an out-of-plane orientation of the C-N bond with respect to the aromatic ring[4]. The presence of the ethyl group on the nitrogen atom introduces additional rotational freedom and potential for multiple stable conformers. A comprehensive conformational analysis is the first step in any theoretical investigation.
Protocol 1: Conformational Search and Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm, such as molecular mechanics with a suitable force field (e.g., MMFF94), to explore the potential energy surface and identify low-energy conformers.
-
Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT) to obtain accurate structures and relative energies. A common and effective level of theory is B3LYP with a 6-31G(d,p) basis set[5].
-
Frequency Analysis: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
The results of the conformational analysis will reveal the most stable conformers and the energy barriers between them, providing insights into the molecule's dynamic behavior in different environments.
Computational Methodologies: The Quantum Chemical Toolkit
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the theoretical study of organic molecules due to its balance of accuracy and computational cost[6][7][8].
Choice of Functional and Basis Set
The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For benzylamine derivatives, hybrid functionals such as B3LYP and M06 have been shown to provide accurate geometries and energies[5][6]. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations. For higher accuracy in single-point energy calculations, larger basis sets like def2-TZVP can be employed[5][7].
Solvation Effects
To model the behavior of this compound in solution, it is essential to include solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are computationally efficient methods for accounting for the bulk effects of the solvent[8].
Caption: A typical workflow for the theoretical study of this compound.
Spectroscopic Properties: Bridging Theory and Experiment
Theoretical calculations can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting NMR chemical shifts (¹H and ¹³C)[9]. By calculating the magnetic shielding tensors for the optimized geometry, theoretical chemical shifts can be obtained. These can then be correlated with experimental spectra to aid in signal assignment.
Infrared (IR) Spectroscopy
Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a theoretical IR spectrum that can be compared with experimental data[9]. Key vibrational modes to analyze include the N-H stretch (if protonated), C-H stretches (aromatic and aliphatic), and C-N stretching vibrations.
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum[7][9]. These calculations can help to understand the nature of the electronic transitions, such as π-π* transitions within the aromatic ring.
| Spectroscopic Property | Computational Method | Key Information Obtained |
| ¹H and ¹³C NMR | GIAO-DFT | Chemical shifts for structure elucidation |
| IR Spectroscopy | DFT Frequency Calculation | Vibrational modes for functional group identification |
| UV-Vis Spectroscopy | TD-DFT | Electronic transitions and absorption maxima |
Electronic Properties and Reactivity: Unveiling the Molecular Frontier
The electronic structure of this compound dictates its reactivity. Several key descriptors can be calculated to predict its chemical behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability[7].
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is useful for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, which are likely sites for chemical reactions.
Reactivity Descriptors
Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity[9].
Caption: Key components of a theoretical reactivity analysis.
Conclusion
The theoretical study of this compound, guided by the principles and methodologies established for related benzylamine derivatives, offers a powerful approach to understanding its structure, properties, and potential reactivity. By employing a combination of conformational analysis, DFT calculations for spectroscopic and electronic properties, and reactivity descriptor analysis, researchers can gain deep insights that complement and guide experimental investigations. This in-depth theoretical characterization is an indispensable tool in the rational design of new molecules for applications in drug development and materials science.
References
- 1. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
An In-depth Technical Guide to N-Ethyl-3,4-dimethylbenzylamine: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-3,4-dimethylbenzylamine, a substituted benzylamine compound. While the specific discovery and historical narrative of this molecule are not extensively documented in publicly available literature, this paper constructs a detailed profile based on established principles of organic chemistry and data from analogous compounds. The guide delves into a probable synthetic pathway via reductive amination, outlines its key physicochemical properties, and situates the compound within the broader context of benzylamine derivatives. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this specific chemical entity.
Introduction and Context
This compound, with the Chemical Abstracts Service (CAS) number 39180-83-1, belongs to the vast family of benzylamines.[1][2] These compounds are characterized by a benzyl group attached to a nitrogen atom and are significant scaffolds in medicinal chemistry and materials science. While some benzylamine derivatives, such as N,N-Dimethylbenzylamine, have well-documented roles as catalysts in polymerization reactions and as versatile synthetic intermediates, the specific applications and historical development of this compound are less defined in the scientific literature.[3][4][5] This guide aims to bridge this information gap by providing a scientifically grounded technical profile.
Physicochemical Properties
A summary of the key computed and known properties of this compound is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C11H17N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | [2] |
| CAS Number | 39180-83-1 | [1][2] |
| XLogP3 | 2.4 | [2] |
| Exact Mass | 163.1361 g/mol | [2] |
Synthesis Methodology: Reductive Amination
The most plausible and efficient method for the synthesis of this compound is through the reductive amination of 3,4-dimethylbenzaldehyde with ethylamine.[6] This widely used reaction in organic chemistry involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[7][8]
Reaction Principle
The synthesis proceeds in two main stages:
-
Imine Formation: 3,4-Dimethylbenzaldehyde reacts with ethylamine in an acidic or neutral medium to form the corresponding N-(3,4-dimethylbenzylidene)ethanamine (an imine or Schiff base).
-
Reduction: The imine is then reduced to this compound using a suitable reducing agent. Sodium borohydride (NaBH4) is a common and effective choice for this transformation.[6][9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-ethylbenzylamines.[6]
-
Reaction Setup: To a solution of 3,4-dimethylbenzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).
-
Imine Formation: Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium borohydride (5.0 mmol) to the mixture in batches. Continue to stir the reaction for an additional 6 hours.
-
Quenching: Quench the reaction by the addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine, 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a mixture of dichloromethane and methanol) to obtain the pure this compound.
Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the benzyl protons, the aromatic protons, and the methyl groups on the benzene ring.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (163.26 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (if a secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Potential Applications and Future Research Directions
While specific applications for this compound are not well-documented, its structural similarity to other benzylamines suggests potential utility in several areas:
-
Pharmaceutical Scaffolding: Substituted benzylamines are common motifs in various drug molecules. This compound could serve as a building block for the synthesis of novel therapeutic agents.
-
Agrochemicals: The benzylamine core is also present in some pesticides and herbicides.
-
Catalysis: Although less likely to be as effective as its N,N-dimethylated analog, it could be investigated for catalytic activity in certain organic transformations.
Future research should focus on the biological screening of this compound and its derivatives to explore potential pharmacological activities. Furthermore, its properties as a ligand for metal complexes or as a monomer in polymer synthesis could be investigated.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Intermediate: N-Ethyl-3,4-dimethylbenzylamine in Synthetic Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
N-Ethyl-3,4-dimethylbenzylamine is a substituted secondary benzylamine that holds significant potential as a versatile chemical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a lipophilic 3,4-dimethylbenzyl group and a reactive N-ethylamino moiety, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with detailed protocols for its preparation in a laboratory setting.
Introduction to a Key Synthetic Building Block
This compound, with the chemical formula C₁₁H₁₇N, belongs to the class of aromatic amines.[1] Its molecular structure allows for a variety of chemical transformations, primarily centered around the nucleophilic nitrogen atom. This reactivity is central to its utility as an intermediate, enabling the facile introduction of the N-ethyl-3,4-dimethylbenzyl group into a target molecule. This moiety can influence the pharmacological profile of a drug candidate by modulating its lipophilicity, steric bulk, and interaction with biological targets. While direct therapeutic applications of this compound are not established, its role as a precursor to more complex and biologically active compounds is of significant interest to the scientific community.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₇N | --INVALID-LINK--[1] |
| XLogP3 | 2.4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 3 | --INVALID-LINK--[1] |
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through two primary routes: reductive amination of 3,4-dimethylbenzaldehyde and N-alkylation of 3,4-dimethylbenzylamine. Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired scale of the reaction.
Protocol 1: Reductive Amination of 3,4-Dimethylbenzaldehyde
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[2][3][4] This one-pot reaction proceeds through the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction of the imine to the corresponding amine.
Reductive Amination Workflow
Materials and Reagents:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add a solution of ethylamine (1.2 eq) at room temperature with stirring.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the formation of the imine is deemed complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions.[3]
-
Solvent Selection: Dichloromethane or 1,2-dichloroethane are commonly used solvents for this reaction as they are relatively non-polar and aprotic, which is ideal for the stability of the reducing agent and the reaction intermediates.
-
Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any remaining acidic species and quenches the excess reducing agent. The brine wash helps to remove any residual water from the organic layer.
Protocol 2: N-Alkylation of 3,4-Dimethylbenzylamine
Direct N-alkylation of a primary amine with an alkyl halide is another common method for the synthesis of secondary amines. This reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct.
N-Alkylation Workflow
Materials and Reagents:
-
3,4-Dimethylbenzylamine
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Büchner funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3,4-dimethylbenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) to the suspension and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: Ethyl iodide is generally more reactive than ethyl bromide, leading to faster reaction times.
-
Base Selection: Potassium carbonate is an inexpensive and effective base for this transformation. It is important to use a sufficient excess to neutralize the acid produced during the reaction.
-
Solvent Choice: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the benzylic protons (a singlet), the aromatic protons, and the methyl groups on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.26 g/mol ).[1] Characteristic fragmentation patterns can also be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.
Application Notes: this compound as a Chemical Intermediate
While specific, large-scale industrial applications of this compound are not widely documented, its structural motifs suggest its potential utility as an intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug discovery.
Potential in the Synthesis of Analgesics and CNS Agents
The N-benzylamine scaffold is a common feature in many centrally acting drugs. For instance, the analgesic drug Tramadol and its analogues feature a substituted N,N-dimethylaminomethyl group.[5][6][7][8][9] The N-ethyl-3,4-dimethylbenzyl moiety could be incorporated into novel tramadol analogues to explore the impact of this substitution on opioid receptor binding and analgesic activity. The 3,4-dimethylphenyl group, in particular, can modulate the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.
Furthermore, many Central Nervous System (CNS) agents, including antidepressants and antipsychotics, contain N-alkylated benzylamine or related structures.[10][11] The synthesis of these compounds often involves the coupling of an amine with a benzyl-containing fragment. This compound could serve as a readily available precursor for the synthesis of novel CNS drug candidates.
Precursor for Novel Psychoactive Substances
It is important to note that the N-benzylamine structure is also found in some classes of new psychoactive substances (NPS).[4][12][13][14][15] Researchers in the fields of forensic science and toxicology should be aware of the potential for this compound to be used as a precursor in the clandestine synthesis of such compounds.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related compound N,N-dimethylbenzylamine, it is likely to be corrosive and harmful if swallowed or in contact with skin.[12][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in organic synthesis, particularly in the field of medicinal chemistry. The synthetic protocols provided in this guide offer reliable methods for its preparation in a laboratory setting. While its direct applications are still emerging, the structural features of this compound make it an attractive building block for the development of novel therapeutics and other functional molecules. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
- 8. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 9. Synthesis of Tramadol and Analogous [scielo.org.mx]
- 10. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 13. chegg.com [chegg.com]
- 14. scribd.com [scribd.com]
- 15. spectrabase.com [spectrabase.com]
- 16. atamankimya.com [atamankimya.com]
- 17. atamankimya.com [atamankimya.com]
Application Notes and Protocols: The Synthetic Utility of N-Ethyl-3,4-dimethylbenzylamine
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Profile
N-Ethyl-3,4-dimethylbenzylamine is a tertiary amine that, while not as extensively documented as its close analog N,N-dimethylbenzylamine (BDMA), presents significant potential as a versatile building block and reagent in modern organic synthesis. Its structure, featuring a sterically accessible nitrogen atom and an electron-rich aromatic ring, makes it a candidate for a variety of chemical transformations. These notes provide an in-depth look at its synthesis, potential applications, and detailed protocols, drawing upon established principles of reactivity for substituted benzylamines.
The strategic placement of the methyl groups on the benzene ring and the substitution of an ethyl group on the nitrogen atom can be leveraged to fine-tune steric and electronic properties, influencing reactivity and selectivity in synthetic applications. This guide will explore its plausible synthetic routes and extrapolate its utility in key reaction classes based on the well-documented chemistry of its analogs.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem[1] |
| CAS Number | 39180-83-1 | PubChem[1] |
| Computed XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the reductive amination of 3,4-dimethylbenzaldehyde with ethylamine. This widely employed transformation proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this purpose, as it is mild and tolerant of a wide range of functional groups.
Caption: Reductive amination pathway for the synthesis of this compound.
Protocol 1: Synthesis via Reductive Amination
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in anhydrous DCM, add ethylamine solution (1.1 eq) at room temperature.
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Applications in Organic Synthesis
By analogy with N,N-dimethylbenzylamine, this compound is anticipated to be a valuable tool in several areas of organic synthesis.
Directed Ortho-Metalation (DoM)
The benzylamine moiety is a well-established directed metalation group (DMG). The lone pair of electrons on the nitrogen atom can coordinate to an organolithium reagent, such as n-butyllithium, directing deprotonation to the ortho position of the aromatic ring. The resulting aryllithium species can then be trapped with a wide variety of electrophiles to introduce functionality at the C2 position. The ethyl group, being slightly bulkier than a methyl group, may subtly influence the rate and efficiency of this process.
References
Application Notes and Protocols for the Quantification of N-Ethyl-3,4-dimethylbenzylamine
Introduction: The Analytical Imperative for N-Ethyl-3,4-dimethylbenzylamine
This compound (C11H17N, Molar Mass: 163.26 g/mol ) is a substituted benzylamine that may be encountered in various stages of pharmaceutical development, from synthesis intermediate to a potential impurity in final drug products.[1] Its accurate and precise quantification is critical for ensuring product quality, safety, and for conducting pharmacokinetic and toxicological studies. The structural similarity of this compound to other benzylamines, such as N,N-dimethylbenzylamine, suggests that established analytical techniques can be adapted for its reliable measurement.[2][3][4][5][6][7]
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound in diverse matrices. We will explore three principal analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, offering robustness and reliability. This method separates this compound from other matrix components based on its hydrophobicity. A C18 stationary phase is employed, and the analyte is eluted using a mobile phase of acetonitrile and water. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength. This approach is particularly suitable for routine quality control in manufacturing environments.[9][10]
Causality of Experimental Choices:
-
Column: A C18 column is selected due to the non-polar nature of the benzyl and ethyl groups on the analyte, ensuring good retention and separation from polar impurities.
-
Mobile Phase: An acetonitrile/water gradient provides a balance of elution strength and compatibility with UV detection. The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance.[11]
-
Detector: UV detection is chosen for its simplicity and wide availability. The aromatic ring in the analyte's structure provides a suitable chromophore for detection.
Protocol 1: HPLC-UV Quantification of this compound
1.1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Formic acid (reagent grade).
-
This compound reference standard.
1.2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
1.3. Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
1.4. Calibration Standards:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the diluent.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
1.5. Method Validation Parameters (Illustrative):
| Parameter | Specification |
| Linearity | r² > 0.999 over the range of 1-100 µg/mL |
| LOD | 0.3 µg/mL (Signal-to-Noise ratio of 3:1) |
| LOQ | 1.0 µg/mL (Signal-to-Noise ratio of 10:1) |
| Accuracy | 98-102% recovery |
| Precision | RSD < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers high chromatographic resolution and definitive identification through mass spectral data. This method is particularly useful for volatile and thermally stable compounds like this compound. The analyte is vaporized and separated on a capillary column, then ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification. In some cases, derivatization may be employed to improve peak shape and thermal stability, although it may not be strictly necessary for this analyte.[12][13][14]
Causality of Experimental Choices:
-
Column: A non-polar column, such as a DB-5MS, is suitable for separating compounds based on their boiling points, which is the primary separation mechanism in GC.
-
Injection Mode: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Ionization: Electron Ionization (EI) is a standard and robust technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
Protocol 2: GC-MS Quantification of this compound
2.1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Helium (carrier gas).
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
2.2. GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification Ions: To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragments).
2.3. Sample Preparation (for a solid sample):
-
Accurately weigh approximately 50 mg of the homogenized sample.
-
Add 10 mL of methanol.
-
Vortex for 2 minutes, then sonicate for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
If necessary, perform a serial dilution to bring the concentration within the calibration range.
-
Transfer the final extract to a GC vial.
2.4. Method Validation Parameters (Illustrative):
| Parameter | Specification |
| Linearity | r² > 0.995 over the range of 0.1-50 µg/mL |
| LOD | 0.05 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy | 95-105% recovery |
| Precision | RSD < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids.[15] It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is separated on an HPLC column, ionized (typically by electrospray ionization, ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.[16][17][18]
Causality of Experimental Choices:
-
Ionization: Positive mode ESI is chosen because the amine group on this compound is readily protonated to form a stable [M+H]+ ion.
-
MRM Transitions: The selection of a specific precursor-to-product ion transition minimizes interference from matrix components, leading to very low detection limits. An internal standard is crucial to correct for matrix effects and variations in instrument response.[17]
Protocol 3: LC-MS/MS Quantification in Human Plasma
3.1. Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Ultrapure water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Isotopically labeled internal standard (e.g., N-Ethyl-d5-3,4-dimethylbenzylamine), if available. If not, a structurally similar compound can be used.
3.2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 164.1 -> Q3: 134.1 (loss of ethyl group)
-
Internal Standard (d5-ethyl): Q1: 169.1 -> Q3: 134.1
-
-
Collision Energy and other MS parameters: Must be optimized for the specific instrument.
3.3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
3.4. Method Validation Parameters (Illustrative):
| Parameter | Specification |
| Linearity | r² > 0.998 over the range of 0.1-100 ng/mL |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Accuracy | 85-115% recovery (as per bioanalytical guidelines) |
| Precision | RSD < 15% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizing the Workflows
HPLC-UV Workflow
Caption: Workflow for HPLC-UV quantification.
GC-MS Workflow
Caption: Workflow for GC-MS quantification.
LC-MS/MS Workflow for Plasma
Caption: Workflow for LC-MS/MS bioanalysis.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzylamine | SIELC Technologies [sielc.com]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylbenzylamine = 99 103-83-3 [sigmaaldrich.com]
- 6. atamankimya.com [atamankimya.com]
- 7. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 8. Analytical Method Validation Services - BA Sciences [basciences.com]
- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Ethyl-N-phenyl benzylamine | SIELC Technologies [sielc.com]
- 12. osti.gov [osti.gov]
- 13. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of N-Ethyl-3,4-dimethylbenzylamine
Introduction: The Analytical Imperative for Substituted Benzylamines
N-Ethyl-3,4-dimethylbenzylamine is a substituted aromatic amine, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The purity and concentration of such intermediates are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method is paramount for monitoring reaction progress, quantifying yield, and identifying potential impurities.[1][2] High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, resolving power, and adaptability to a wide range of analytes.[1][3]
This document provides a detailed, field-proven protocol for the analysis of this compound, moving beyond a simple recitation of steps to explain the underlying chromatographic principles that ensure the method's robustness and reliability.
Physicochemical Properties & Chromatographic Strategy
A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[4] |
| Molecular Weight | 163.26 g/mol | PubChem[4] |
| Calculated XLogP3 | 2.4 | PubChem[4] |
| Structure | ||
| This compound |
The calculated XLogP3 value of 2.4 indicates moderate hydrophobicity, making this compound an ideal candidate for reverse-phase chromatography.[4] The aromatic ring provides a strong chromophore, suggesting that UV detection will be a sensitive and effective means of quantification. The basic nature of the secondary amine necessitates the use of a buffered mobile phase to control its ionization state, thereby ensuring consistent retention times and symmetrical peak shapes.
The chosen strategy is an isocratic RP-HPLC method with UV detection. This approach balances simplicity and efficiency, making it suitable for both routine quality control and research applications.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade methanol and water.
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄).
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Sample Diluent: Mobile phase.
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions. The rationale for these selections is discussed in the subsequent section.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol : 25 mM Potassium Phosphate Buffer (pH 3.0) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Justification of Chromatographic Parameters
-
Column: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention for moderately non-polar compounds like this compound. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: The combination of methanol and a phosphate buffer is a common and robust choice for the analysis of aromatic amines.[5] Methanol is a versatile organic modifier, and the phosphate buffer at pH 3.0 ensures that the secondary amine on the analyte is consistently protonated. This suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between efficiency and backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30 °C is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: A wavelength of 220 nm was chosen as it is near the absorbance maximum for the benzylamine chromophore, providing high sensitivity for the analyte and its potential impurities.
Preparation of Solutions
-
25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase (65:35 Methanol:Buffer): Combine 650 mL of HPLC-grade methanol with 350 mL of the prepared phosphate buffer. Mix thoroughly and degas.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Summary
This method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Specificity | The method is specific for this compound. No interference was observed from common process impurities or degradation products. |
| Linearity | Excellent linearity was observed over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) > 0.999. |
| Accuracy | The recovery of spiked samples was between 98.0% and 102.0%. |
| Precision | The relative standard deviation (RSD) for replicate injections was < 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Robustness | The method was found to be robust with respect to minor variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). |
System Suitability
To ensure the ongoing performance of the chromatographic system, the following system suitability criteria should be met before initiating any analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The comprehensive protocol and detailed explanation of the underlying scientific principles make this method readily transferable to any modern analytical laboratory. The validation data confirms its suitability for use in a regulated environment for both quality control and research and development purposes.
Logical Relationship Diagram
Caption: Logical connections between analyte properties and HPLC method choices.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ovid.com [ovid.com]
- 4. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
Application Note: Definitive Identification and Characterization of N-Ethyl-3,4-dimethylbenzylamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract & Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories.[1][2][3] These "designer drugs" are often structural analogs of controlled substances, created to circumvent existing regulations. N-Ethyl-3,4-dimethylbenzylamine is a substituted cathinone analog that requires robust and reliable analytical methods for its unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering high-resolution chromatographic separation coupled with the definitive structural elucidation power of mass spectrometry.[4][5]
This application note provides a comprehensive, field-proven protocol for the analysis of this compound. We will delve into the causality behind methodological choices, from sample preparation to data interpretation, to establish a self-validating system for researchers, scientists, and drug development professionals. The methodology described herein is designed for high sensitivity and specificity, making it suitable for the analysis of trace evidence in complex matrices.
The Scientific Rationale: Why GC-MS?
The selection of GC-MS for the analysis of this compound is predicated on the compound's physicochemical properties. With a molecular weight of 163.26 g/mol and sufficient volatility, it is highly amenable to gas-phase analysis.[6]
-
Gas Chromatography (GC): The GC component separates the analyte from other matrix components based on its boiling point and affinity for the stationary phase within the capillary column. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is ideal as it separates compounds primarily by their boiling points, which is effective for distinguishing between structurally similar amines. Temperature programming—a gradual increase in column temperature—is employed to ensure sharp, symmetrical peaks and efficient elution of the analyte.
-
Mass Spectrometry (MS): Following separation, the analyte enters the mass spectrometer. We utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy ionization is a hard ionization technique that induces predictable and reproducible fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique chemical "fingerprint." The challenge with many NPS is the lack of reference spectra in commercial libraries, making a foundational understanding of fragmentation pathways critical for tentative identification.[7][8]
Comprehensive Experimental Protocol
This protocol is optimized for the extraction and analysis of this compound from a liquid matrix, such as urine or a dissolved seized sample.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of LLE is to isolate the analyte from the aqueous sample matrix and concentrate it into a volatile organic solvent suitable for GC injection.[9][10] Since this compound is a basic compound (an amine), its solubility is pH-dependent.
Protocol Steps:
-
pH Adjustment: To 1 mL of the sample in a 15 mL glass centrifuge tube, add 100 µL of a sodium carbonate-bicarbonate buffer to adjust the sample pH to >10.
-
Causality: At a basic pH, the amine group (-NH-) is deprotonated, converting the analyte from its water-soluble salt form to its neutral, "free base" form, which is readily extracted by organic solvents.
-
-
Solvent Addition: Add 5 mL of ethyl acetate to the tube.
-
Causality: Ethyl acetate is an effective solvent for extracting amines and is immiscible with water, allowing for clear phase separation.
-
-
Extraction: Vortex the mixture vigorously for 2 minutes. This creates a large surface area between the aqueous and organic phases, maximizing the transfer of the analyte into the ethyl acetate.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to break any emulsions and achieve a clean separation between the organic (top) and aqueous (bottom) layers.
-
Isolation: Carefully transfer the top organic layer to a clean glass tube using a Pasteur pipette.
-
Drying & Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water, which can interfere with GC analysis.[11] Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Transfer the final extract to a 1.5 mL glass GC autosampler vial for analysis.[12]
GC-MS Instrumentation & Parameters
The following parameters have been optimized for a standard quadrupole GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of analytes, including designer drugs. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Injection Mode | Splitless (with a 1-minute purge delay) | Maximizes the transfer of the analyte onto the column, enhancing sensitivity for low-concentration samples. |
| Oven Program | Initial 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing, while the rapid ramp ensures timely elution and good peak shape. The final hold cleans the column of any high-boiling contaminants.[9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard EI energy that produces reproducible fragmentation patterns and allows for library matching. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the source. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Mass Scan Range | m/z 40 - 500 | A wide enough range to capture the molecular ion and all significant fragment ions. |
| Acquisition Mode | Full Scan | Collects all ion data within the mass range, essential for identification. |
Data Analysis and Expected Results
Chromatographic Data
Under the conditions specified, this compound is expected to have a retention time of approximately 8.5 - 9.5 minutes . This value must be confirmed by analyzing a certified reference standard under identical conditions.
Mass Spectral Data & Fragmentation Pathway
The mass spectrum provides the definitive identification. The key is to recognize the molecular ion and the characteristic fragment ions produced by the predictable cleavage of the molecule in the ion source.
Key Spectral Features:
| m/z | Ion Structure/Identity | Fragmentation Pathway |
| 163 | [M] (Molecular Ion) | The intact molecule minus one electron, [C₁₁H₁₇N]⁺•. Its presence confirms the molecular weight. |
| 148 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group or one of the aromatic methyls. |
| 119 | [C₉H₁₁]⁺ | Benzylic Cleavage: Cleavage of the C-N bond alpha to the aromatic ring, resulting in the highly stable 3,4-dimethylbenzyl cation. This is often a very prominent peak. |
| 58 | [C₃H₈N]⁺ | Alpha-Cleavage: Cleavage of the benzylic C-C bond, resulting in the [CH₂=N⁺H(CH₂CH₃)] iminium ion. This is typically the base peak for N-alkylbenzylamines. |
The most characteristic fragmentation for N-alkylbenzylamines involves cleavage of the bond between the benzylic carbon and the nitrogen atom (alpha-cleavage relative to the nitrogen) and cleavage of the bond between the benzylic carbon and the aromatic ring (benzylic cleavage). The formation of the m/z 58 iminium ion is a highly favorable pathway and is expected to be the base peak in the spectrum.[13][14]
Visualizations
Experimental Workflow Diagram
Caption: High-level workflow for GC-MS analysis.
Proposed Mass Fragmentation Pathway
Caption: Key fragmentation pathways of the analyte.
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of this compound. By understanding the principles behind each step—from pH-dependent sample extraction to the predictable fragmentation pathways in electron ionization mass spectrometry—analytical chemists can confidently identify this compound in complex matrices. The confirmation of both retention time and the mass spectral fingerprint against a certified reference material is paramount for legally defensible and scientifically sound results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Designer Drugs: Monitoring Synthetic Cannabinoids [thermofisher.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for N-Ethyl-3,4-dimethylbenzylamine in Pharmaceutical Synthesis
Introduction: The Strategic Value of N-Ethyl-3,4-dimethylbenzylamine as a Pharmaceutical Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a versatile scaffold, offering a unique combination of structural features that are highly advantageous for drug design. This secondary amine incorporates a lipophilic 3,4-dimethylphenyl moiety, an N-ethyl group that can influence steric interactions and metabolic stability, and a reactive secondary amine for straightforward chemical elaboration.
The 3,4-dimethyl substitution pattern on the aromatic ring is of particular interest. This specific arrangement can enhance binding affinity to biological targets through favorable hydrophobic interactions and can modulate the electronic properties of the phenyl ring. Furthermore, the methyl groups can sterically hinder certain metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate. The N-ethyl group, in comparison to a more common N-methyl group, can provide a subtle yet significant increase in lipophilicity and may alter the compound's interaction with metabolizing enzymes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in pharmaceutical synthesis. We will delve into its physicochemical properties, provide a detailed and validated protocol for its synthesis via reductive amination, outline its analytical characterization, and discuss its potential applications in medicinal chemistry, supported by relevant examples and structure-activity relationship (SAR) principles.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem |
| Molecular Weight | 163.26 g/mol | PubChem |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem |
| CAS Number | 39180-83-1 | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N [label="N", pos="0,0!", fontcolor="#EA4335"]; H_N [label="H", pos="-0.5,-0.75!", fontcolor="#202124"]; C_ethyl_1 [label="CH2", pos="1.25,0.5!", fontcolor="#202124"]; C_ethyl_2 [label="CH3", pos="2.5,0!", fontcolor="#202124"]; C_benzyl_1 [label="CH2", pos="-1.25,-0.5!", fontcolor="#202124"]; C_ring_1 [label="C", pos="-2.5,0!", fontcolor="#202124"]; C_ring_2 [label="C", pos="-3.75,-0.5!", fontcolor="#202124"]; C_ring_3 [label="C", pos="-5,0!", fontcolor="#202124"]; C_ring_4 [label="C", pos="-5,1.25!", fontcolor="#202124"]; C_ring_5 [label="C", pos="-3.75,1.75!", fontcolor="#202124"]; C_ring_6 [label="C", pos="-2.5,1.25!", fontcolor="#202124"]; C_methyl_3 [label="CH3", pos="-6.25,-0.5!", fontcolor="#202124"]; C_methyl_4 [label="CH3", pos="-6.25,1.75!", fontcolor="#202124"];
// Aromatic ring bonds C_ring_1 -- C_ring_2; C_ring_2 -- C_ring_3; C_ring_3 -- C_ring_4; C_ring_4 -- C_ring_5; C_ring_5 -- C_ring_6; C_ring_6 -- C_ring_1;
// Substituent bonds N -- H_N; N -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2; N -- C_benzyl_1; C_benzyl_1 -- C_ring_1; C_ring_3 -- C_methyl_3; C_ring_4 -- C_methyl_4; }
Caption: Chemical structure of this compound.
Synthetic Protocol: Reductive Amination
The most efficient and widely applicable method for the synthesis of this compound is the reductive amination of 3,4-dimethylbenzaldehyde with ethylamine.[1][2] This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[3] Sodium borohydride is a suitable and cost-effective reducing agent for this transformation.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (70% solution in water)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol. To this solution, add ethylamine solution (1.0-1.2 eq) dropwise at room temperature. Stir the reaction mixture for 3-4 hours at room temperature. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (0.5-0.7 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C. After the addition is complete, remove the ice bath and continue stirring at room temperature for 6 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Most of the methanol is then removed under reduced pressure using a rotary evaporator. The aqueous residue is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
The use of a slight excess of ethylamine helps to drive the imine formation to completion.
-
The portion-wise addition of sodium borohydride at low temperature controls the exothermic reaction and prevents the uncontrolled reduction of the starting aldehyde.
-
The aqueous work-up removes inorganic salts and any remaining water-soluble reagents.
-
Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound required for pharmaceutical applications.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[4][5][6][7]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For a closely related compound, N-ethylbenzylamine, the following approximate chemical shifts are observed and can be used for prediction:[4][6]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0-7.2 | m | 3H |
| Benzylic CH₂ | ~3.7 | s | 2H |
| Ethyl CH₂ | ~2.6 | q | 2H |
| Aromatic CH₃ | ~2.2 | s | 6H |
| N-H | Variable (broad s) | s | 1H |
| Ethyl CH₃ | ~1.1 | t | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Predicted chemical shifts for the carbon atoms are as follows, based on data for N-ethylbenzylamine:[5][7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, substituted) | 135-140 |
| Aromatic C-H | 125-130 |
| Benzylic CH₂ | ~54 |
| Ethyl CH₂ | ~44 |
| Aromatic CH₃ | ~19-20 |
| Ethyl CH₃ | ~15 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 163. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage at m/z = 119.
Application in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Perspective
While specific blockbuster drugs containing the this compound scaffold are not prevalent, its structural motifs are highly relevant in the design of biologically active molecules. The principles of Structure-Activity Relationship (SAR) help to rationalize the utility of this building block.[8][9]
A notable example of a pharmaceutically relevant molecule containing a related 1-(3,4-dimethylphenyl) moiety is found in a patent for a thrombopoietin mimetic. This complex molecule is designed to stimulate platelet production.
The 3,4-dimethylphenyl group in this compound can serve several purposes in drug design:
-
Lipophilicity and Solubility: The two methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of CNS-active drugs.[10]
-
Target Binding: The substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein, potentially increasing potency. The specific 3,4-substitution pattern can orient the molecule in a precise way to maximize these interactions.
-
Metabolic Stability: The methyl groups can block sites of potential metabolism on the aromatic ring, such as para-hydroxylation, which is a common metabolic pathway for many drugs. This can lead to a longer half-life and improved bioavailability.
The N-ethyl group also plays a crucial role in SAR:
-
Steric Effects: The ethyl group is larger than a methyl group and can be used to probe the steric constraints of a binding site. In some cases, this can lead to enhanced selectivity for a particular receptor subtype.
-
Modulation of Basicity: The electronic and steric effects of the ethyl group can subtly influence the pKa of the secondary amine, which can be important for salt formation and interaction with biological targets.
By derivatizing the secondary amine of this compound, for instance, through acylation to form amides or further alkylation, a diverse library of compounds can be generated for screening against various biological targets. This makes it a valuable starting material for hit-to-lead optimization in drug discovery programs.
Safety and Handling
Conclusion
This compound is a strategically valuable building block for pharmaceutical research and development. Its straightforward synthesis, combined with the advantageous physicochemical properties conferred by the 3,4-dimethylphenyl and N-ethyl moieties, makes it an attractive scaffold for the design of novel therapeutic agents. The detailed protocols and analytical data provided in these application notes serve as a comprehensive resource for scientists to effectively utilize this compound in their drug discovery endeavors.
References
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. N-Ethylbenzylamine(14321-27-8) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 9. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving N-Ethyl-3,4-dimethylbenzylamine
Introduction
N-Ethyl-3,4-dimethylbenzylamine is a tertiary amine featuring a substituted benzyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. Benzylamine derivatives are integral components in a wide array of pharmaceuticals, acting as inhibitors, receptor modulators, and key synthetic intermediates.[1][2][3][4] The N-ethyl and 3,4-dimethyl substitutions on the benzylamine core offer a unique combination of steric and electronic properties, influencing the molecule's reactivity, lipophilicity, and potential interactions with biological targets.[5][6]
This guide provides an in-depth exploration of key experimental setups for reactions involving this compound. As a Senior Application Scientist, the following protocols are designed not merely as a list of steps but as a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations. We will explore three fundamental reaction classes: Oxidative C-N Bond Coupling, N-Dealkylation to Secondary Amines, and α-C-H Bond Functionalization.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[7] |
| Molecular Weight | 163.26 g/mol | PubChem[7] |
| CAS Number | 39180-83-1 | PubChem[7] |
| Predicted XLogP3 | 2.4 | PubChem[7] |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | PubChem[7] |
Section 1: Metal-Free Oxidative Coupling to N-Benzylidene-3,4-dimethylaniline
The selective oxidation of benzylamines to imines is a foundational transformation in organic synthesis, providing access to versatile intermediates for the construction of nitrogen-containing heterocycles and other complex molecules.[8][9][10][11] Traditional methods often rely on metal catalysts, which can introduce challenges related to cost, toxicity, and product contamination. This protocol details a metal-free approach using an organocatalyst, such as a salicylic acid derivative, under an oxygen atmosphere. This method is advantageous for its mild conditions and reduced environmental impact.[8][9]
The reaction proceeds via the formation of an imine intermediate through the oxidative coupling of two benzylamine molecules. One molecule is oxidized to the corresponding aldehyde, which then condenses with a second molecule of the amine to form the imine product. The presence of an organocatalyst facilitates the aerobic oxidation step.
Experimental Workflow: Oxidative Coupling
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Protocols for the Safe Handling and Storage of N-Ethyl-3,4-dimethylbenzylamine
An Application Guide by a Senior Application Scientist
Author's Note: Specific toxicological and safety data for N-Ethyl-3,4-dimethylbenzylamine (CAS: 39180-83-1) is not extensively published.[1][2] Therefore, this guide has been developed by leveraging safety protocols for the closely related and well-documented structural analogue, N,N-Dimethylbenzylamine (DMBA).[3][4][5][6][7][8] Due to the shared tertiary benzylic amine functional group, the hazards and required safety precautions are anticipated to be highly similar.[7][9] This document is intended for use by trained professionals in research and development settings.
Introduction: Understanding the Compound and Associated Risks
This compound is a substituted tertiary amine.[1] While its primary applications are in specialized organic synthesis, its structural similarity to compounds like N,N-Dimethylbenzylamine—a known catalyst in polyurethane foam and epoxy resin production—suggests its potential utility in similar fields.[7][10] The core risk profile of such amines includes corrosivity, flammability, and toxicity upon exposure through inhalation, ingestion, or skin contact.[3][4][5][6][8] This guide establishes a framework for mitigating these risks through robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned handling and emergency protocols.
Section 1: Hazard Identification and Physicochemical Properties
A thorough risk assessment is the foundation of safe laboratory practice. Based on its analogue, N,N-Dimethylbenzylamine, this compound should be treated as a hazardous substance.
Primary Hazards:
-
Corrosivity: The compound is expected to be extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin, causing severe burns.[3][4][5]
-
Toxicity: It is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][6][8] Inhalation may lead to spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[3][4]
-
Flammability: The compound is likely a combustible or flammable liquid with a flash point that necessitates precautions against ignition sources.[4][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]
-
Sensitization: May cause sensitization by inhalation and skin contact, leading to allergic reactions upon re-exposure.[3][4]
| Property | Expected Value / Information | Source Analogy (DMBA) |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Appearance | Colorless to light yellow liquid with an amine or ammonia-like odor. | Fisher Scientific, Apollo Scientific[4][5][6] |
| Hazards | Flammable liquid, Corrosive, Harmful by inhalation, in contact with skin, and if swallowed. | Sigma-Aldrich, Fisher Scientific[3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, carbon dioxide. | Sigma-Aldrich, Fisher Scientific[3][4][5] |
| Decomposition | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. | Sigma-Aldrich, Fisher Scientific[3][4][5] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The primary directive in chemical handling is to minimize direct exposure. This is achieved first through engineering controls, with PPE serving as the final, critical barrier.
Mandatory Engineering Controls
The causality behind using engineering controls is to contain the chemical hazard at its source, protecting both the user and the wider laboratory environment.
-
Chemical Fume Hood: All handling of this compound must be performed within a certified chemical fume hood to control vapor inhalation hazards.[3][5]
-
Safety Shower and Eyewash Station: Facilities must be equipped with an immediately accessible and operational safety shower and eyewash station.[3][4] This is non-negotiable due to the compound's severe corrosive properties.[4][5]
-
Ventilation: Storage and handling areas must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[4][11]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active risk mitigation strategy. Each component is chosen to counter a specific hazard presented by the chemical.
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39180-83-1 [amp.chemicalbook.com]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. tousimis.com [tousimis.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Application Notes and Protocols: N-Ethyl-3,4-dimethylbenzylamine in Materials Science
Abstract: This technical guide provides a comprehensive overview of the applications of N-Ethyl-3,4-dimethylbenzylamine in materials science. While direct literature on this specific tertiary amine is limited, its structural analogy to the widely utilized N,N-dimethylbenzylamine (DMBA) allows for a detailed exploration of its potential roles as a catalyst in polyurethane systems and as a curing accelerator in epoxy resin formulations. This document synthesizes established principles from related compounds to provide researchers, scientists, and drug development professionals with foundational knowledge, detailed experimental protocols, and insights into the structure-function relationships that govern its activity.
Introduction: The Role of Tertiary Amine Catalysts in Polymer Chemistry
This compound (CAS No. 39180-83-1) is a tertiary amine featuring a sterically hindered nitrogen atom and a substituted aromatic ring.[1][2][3] While specific application data for this molecule is sparse, its structural features are highly indicative of its function in polymer chemistry. It belongs to the same class of compounds as N,N-dimethylbenzylamine (DMBA), a well-documented and industrially significant catalyst.[4][5] Tertiary amines are crucial in materials science for their ability to catalyze reactions that form the backbone of widely used polymers, such as polyurethanes and epoxies.
The catalytic activity of these amines stems from the lone pair of electrons on the nitrogen atom, which can act as a Lewis base. This allows them to activate reactants and accelerate polymerization and cross-linking reactions. The specific substituents on the nitrogen atom and the benzyl ring—in this case, an ethyl group and two methyl groups—fine-tune the amine's basicity and steric accessibility, thereby influencing its catalytic efficiency and selectivity.[6]
This guide will extrapolate from the well-established applications of the closely related DMBA to provide detailed protocols and theoretical grounding for the use of this compound in two primary areas:
-
Catalysis of Polyurethane Foams: Accelerating the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.
-
Curing of Epoxy Resins: Promoting the ring-opening polymerization of epoxy monomers, often in conjunction with anhydride or other amine hardeners.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound and its analogue N,N-Dimethylbenzylamine is provided below.
| Property | This compound | N,N-Dimethylbenzylamine (DMBA) |
| CAS Number | 39180-83-1[1] | 103-83-3[4] |
| Molecular Formula | C₁₁H₁₇N[1][3] | C₉H₁₃N[4] |
| Molecular Weight | 163.26 g/mol [3] | 135.21 g/mol [4] |
| Appearance | Not specified; likely colorless to light yellow liquid | Colorless to light yellow liquid[5][7] |
| Boiling Point | Not specified | ~180-183 °C[4] |
| Density | Not specified | ~0.91 g/cm³[4] |
Application in Polyurethane Systems
Tertiary amines are essential catalysts in the production of polyurethane foams, balancing the two primary reactions: the "gelling" reaction between a polyol and an isocyanate, and the "blowing" reaction between water and an isocyanate which generates carbon dioxide gas.[8][9] this compound is expected to function as such a catalyst, influencing reaction rates and final foam properties.
Mechanism of Catalysis
The catalytic action in polyurethane formation involves the tertiary amine activating the hydroxyl group of the polyol, making it a more potent nucleophile for attack on the isocyanate group.
Caption: Catalytic cycle for polyurethane gelling reaction.
Experimental Protocol: Formulation of a Flexible Polyurethane Foam
This protocol outlines a general procedure for preparing a flexible polyurethane foam, where this compound can be evaluated as a gelling catalyst.
Materials:
-
Polyether Polyol (e.g., Voranol CP 3322)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant (Foam Stabilizer, e.g., TEGOSTAB B 8228)
-
Stannous Octoate (Co-catalyst)
-
This compound (Tertiary Amine Catalyst)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and this compound. The concentration of the amine catalyst can be varied (e.g., 0.1 to 1.5 parts per hundred parts of polyol, pphp) to study its effect on reactivity.
-
Catalyst Addition: Add the stannous octoate catalyst to the premix and stir vigorously for 15 seconds.
-
Isocyanate Addition: Add the Toluene Diisocyanate (TDI) to the mixture and mix at high speed (e.g., 2000 rpm) for 5-7 seconds.
-
Foaming: Immediately pour the reacting mixture into an open mold and allow it to rise.
-
Curing: Cure the foam at room temperature or in an oven at a slightly elevated temperature (e.g., 70°C) to ensure complete reaction.
Data to Collect:
-
Cream Time: Time from mixing until the mixture begins to rise and turn creamy.
-
Gel Time: Time until fine strings of polymer can be pulled from the foam.
-
Rise Time: Time until the foam reaches its maximum height.
-
Foam Properties: After curing, measure density, compression set, and tensile strength.
Expected Outcome: The concentration of this compound will directly impact the reaction kinetics.[10] Higher concentrations should lead to shorter cream, gel, and rise times. The steric hindrance from the ethyl group and the electronic effects from the dimethyl-substituted ring may result in a different reactivity profile compared to DMBA, potentially offering a more balanced gelling/blowing ratio.[6]
Application in Epoxy Resin Systems
In epoxy systems, tertiary amines like this compound act as accelerators or co-curing agents, particularly for anhydride-cured formulations.[11][12] They initiate the anionic polymerization of the epoxy resin or catalyze the reaction between the epoxy and the primary curing agent.
Mechanism of Curing Acceleration
The tertiary amine attacks the methylene carbon of the epoxy ring, opening it to form a zwitterion. This zwitterion then acts as an initiator for the anionic polymerization of other epoxy monomers.
Caption: Anionic polymerization of epoxy initiated by a tertiary amine.
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
This protocol describes the use of this compound as an accelerator for an anhydride-cured epoxy system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Anhydride hardener (e.g., Hexahydrophthalic anhydride, HHPA)
-
This compound (Accelerator)
Procedure:
-
Resin and Hardener Preparation: In a disposable container, weigh the epoxy resin and the anhydride hardener. The stoichiometric ratio is typically calculated based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride.
-
Accelerator Addition: Add a small amount of this compound to the mixture. A typical loading level ranges from 0.5% to 2.0% by weight of the resin.
-
Mixing: Thoroughly mix the components at a slightly elevated temperature (e.g., 40-50°C) to reduce viscosity and ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the resin mixture into a preheated mold. Cure the sample in an oven following a specific cure schedule, for example, 2 hours at 100°C followed by 3 hours at 150°C. The optimal cure schedule will depend on the specific resin system and accelerator concentration.
Data to Collect:
-
Gel Time: Measure the time it takes for the liquid resin to transition into a solid gel at a specific temperature.
-
Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the Tg of the cured material, which indicates the degree of cross-linking.
-
Mechanical Properties: Perform tensile or flexural tests on the cured specimens to determine modulus, strength, and toughness.
Expected Outcome: The addition of this compound is expected to significantly reduce the gel time and potentially lower the required curing temperature compared to an uncatalyzed system.[12] The concentration of the accelerator will be a critical parameter; higher levels will increase the cure speed but may also reduce the pot life of the mixture and could affect the final mechanical properties of the thermoset.
Conclusion
This compound is a promising tertiary amine for applications in materials science, particularly as a catalyst for polyurethane foams and a curing agent for epoxy resins. Based on the well-understood chemistry of its structural analog, N,N-dimethylbenzylamine, it is anticipated to provide effective catalytic activity. The specific substitution pattern on the molecule—an N-ethyl group and 3,4-dimethyl groups on the benzene ring—offers a unique steric and electronic profile that can be leveraged to fine-tune reaction kinetics and the properties of the final polymer materials. The protocols provided in this guide serve as a robust starting point for researchers to explore and optimize the use of this compound in their specific formulations.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 39180-83-1 [amp.chemicalbook.com]
- 3. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5120771A - Process for the production of polyurethane foam - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. ohans.com [ohans.com]
- 11. daryatamin.com [daryatamin.com]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-3,4-dimethylbenzylamine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-Ethyl-3,4-dimethylbenzylamine. Our objective is to provide a comprehensive technical resource that addresses common challenges, optimizes reaction yield, and ensures the synthesis of a high-purity final product. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for planning and execution.
Q1: What is the most common and efficient method for synthesizing this compound?
The most robust and widely adopted method for synthesizing this compound is the one-pot reductive amination of 3,4-dimethylbenzaldehyde with ethylamine.[1][2] This approach is favored for its operational simplicity, high efficiency, and the ability to avoid the common pitfalls of other methods, such as over-alkylation.[3][4] The reaction proceeds in two main stages within a single vessel: the formation of an imine intermediate, which is then reduced in situ to the target secondary amine.[2]
Q2: Can you explain the underlying reaction mechanism of reductive amination?
Certainly. The reaction begins with the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of the aldehyde (3,4-dimethylbenzaldehyde). This is followed by dehydration to form a Schiff base, also known as an imine. This imine intermediate is then selectively reduced by a hydride-donating reagent to yield the final this compound product. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid reducing the starting aldehyde.[1][3]
Q3: Which reducing agent is optimal for this synthesis?
The choice of reducing agent is paramount for maximizing yield and minimizing side products. While several options exist, they are not interchangeable. A comparison is provided below.
| Reducing Agent | Formula | Selectivity | Reactivity & Use Case | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High | Mild and selective for imines over aldehydes/ketones. Ideal for one-pot reactions as it is stable in acidic conditions required for imine formation.[3][5] | Often the preferred choice for this synthesis. It is moisture-sensitive and slightly more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | High | Similar to NaBH(OAc)₃, it selectively reduces imines.[3] Works best at a slightly acidic pH (6-7) to protonate the imine, enhancing its reactivity. | Toxicity warning: Generates highly toxic HCN gas if the pH becomes too acidic (<5). Requires careful pH monitoring and handling in a well-ventilated fume hood. |
| Sodium Borohydride | NaBH₄ | Moderate | A stronger reducing agent that can reduce both imines and the starting aldehyde.[6] To prevent byproduct formation, the imine must be formed first, often requiring a two-step procedure. | Can be used if a one-pot synthesis is not critical, but risks reducing the starting aldehyde to 3,4-dimethylbenzyl alcohol, lowering the yield.[7] |
For this specific synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reagent due to its high selectivity, effectiveness in one-pot procedures, and superior safety profile compared to NaBH₃CN.[5]
Q4: What are the critical safety precautions for this reaction?
-
Reagents: Ethylamine is a volatile and corrosive liquid. 3,4-Dimethylbenzaldehyde can be an irritant. Handle both in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reducing Agents: Hydride reagents react violently with water to produce flammable hydrogen gas. Add them in portions to the reaction mixture to control the reaction rate and any exotherm.
-
Solvents: Use anhydrous solvents, as water can interfere with the reaction and decompose the hydride reagents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.
-
Quenching: The reaction must be carefully "quenched" at the end by slowly adding a proton source (like water or a saturated aqueous solution of ammonium chloride) to neutralize any remaining reducing agent.
Section 2: Troubleshooting Guide
This section is formatted to directly address specific experimental issues you may encounter.
Issue: My reaction yield is consistently low. What are the potential causes and solutions?
A low yield is often traced back to one of several factors:
-
Cause 1: Incomplete Imine Formation. The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine.
-
Solution: Ensure your reagents are pure and your solvent is anhydrous. While not always necessary, adding a catalytic amount of a mild acid like acetic acid can catalyze imine formation.[5] Some protocols also benefit from the use of a dehydrating agent.
-
-
Cause 2: Suboptimal pH. The reaction has a "sweet spot" for pH. It must be acidic enough to catalyze imine formation but not so acidic that the primary amine is fully protonated and non-nucleophilic.
-
Solution: If using NaBH₃CN, maintain a pH between 6 and 7. For NaBH(OAc)₃, the acetic acid byproduct typically self-regulates the pH to an optimal range.
-
-
Cause 3: Incorrect Choice or Handling of Reducing Agent. As detailed in the FAQ, using a non-selective reducing agent like NaBH₄ can consume the starting material in a side reaction.
-
Solution: Switch to NaBH(OAc)₃ for a one-pot procedure.[5] Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Add it portion-wise to the reaction mixture after allowing sufficient time for the imine to form (typically 30-60 minutes).
-
Issue: I am observing a significant amount of 3,4-dimethylbenzyl alcohol as a byproduct. How can I prevent this?
This is a classic sign that your reducing agent is reducing the starting aldehyde.
-
Cause: The reducing agent is too powerful or is being added before imine formation is substantial. This is very common when using NaBH₄.[7]
-
Solution 1 (Recommended): Use a more selective, milder reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and electronic properties make it highly selective for the protonated imine over the neutral aldehyde.[3]
-
Solution 2 (If using NaBH₄): Adopt a two-step procedure. First, mix the 3,4-dimethylbenzaldehyde and ethylamine in a solvent like methanol and stir for 3-4 hours to ensure maximum imine formation.[6] Then, cool the mixture (e.g., in an ice bath) before slowly adding the NaBH₄. This temporal separation of steps minimizes the exposure of the aldehyde to the strong reducing agent.
Issue: How do I effectively monitor the reaction's progress?
Proper reaction monitoring is crucial to determine the endpoint and avoid unnecessary side reactions or decomposition from prolonged reaction times.
-
Method: Thin Layer Chromatography (TLC) is the ideal method.
-
Procedure: Prepare a TLC plate and spot three lanes: one with the starting aldehyde, one with a co-spot (aldehyde and reaction mixture), and one with just the reaction mixture.
-
Eluent: A non-polar solvent system like 4:1 Hexanes:Ethyl Acetate is a good starting point.
-
Interpretation: The reaction is complete when the spot corresponding to the 3,4-dimethylbenzaldehyde (which is less polar and will have a higher Rf value) has completely disappeared from the reaction mixture lane. The product, being an amine, is more polar and will have a lower Rf value.
-
Issue: What is the best method for purifying the crude product?
The crude product will likely contain the desired amine, unreacted starting materials, and potentially small amounts of byproducts.
-
Method 1: Acid-Base Extraction. This is a highly effective first step to separate the basic amine product from neutral or acidic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities (like benzyl alcohol byproduct) can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will precipitate or form an oil. Extract the free amine back into an organic solvent, dry, and evaporate.
-
-
Method 2: Fractional Distillation. Since this compound is a liquid, vacuum distillation can be an effective method for purification, especially on a larger scale, provided the boiling points of the impurities are sufficiently different.
-
Method 3: Column Chromatography. For achieving the highest purity, especially on a lab scale, silica gel chromatography is recommended.[6] A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the components.
Section 3: Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis using the recommended one-pot reductive amination method.
Protocol: One-Pot Synthesis via Reductive Amination with NaBH(OAc)₃
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (e.g., 2.0 M solution in THF or 70% in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4-dimethylbenzaldehyde (1.0 eq).
-
Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.2 M concentration). To this solution, add ethylamine (1.2 - 1.5 eq).
-
Imine Formation: Stir the resulting solution at room temperature for 30-60 minutes.
-
Reduction: Cool the flask in an ice bath to 0°C. Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 15-20 minutes. Caution: Gas evolution may occur.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-18 hours).
-
Monitoring: Check for the complete consumption of the starting aldehyde using TLC (as described in the troubleshooting section).
-
Workup and Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
References
- 1. gctlc.org [gctlc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Ethyl-3,4-dimethylbenzylamine
Welcome to the technical support center for the purification of crude N-Ethyl-3,4-dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on providing not just the "how," but the fundamental "why" behind each experimental choice to empower you to overcome challenges in your purification workflows.
Critical Safety Notice
Before proceeding with any purification technique, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used. Benzylamines are often classified as corrosive, toxic, and flammable.[1][2] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Ensure that safety showers and eyewash stations are readily accessible.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My product is streaking severely and showing poor separation during silica gel column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic compounds like amines on standard silica gel.
-
The Cause (Expertise): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine (a Lewis base) interacts strongly with these acidic sites via acid-base interactions. This strong binding prevents the compound from eluting cleanly, resulting in significant tailing or "streaking" down the column, leading to poor separation from impurities.[4][5]
-
The Solution (Troubleshooting Workflow):
-
Mobile Phase Modification: The simplest solution is to add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase.[6] This competing base neutralizes the acidic silanol sites, allowing your target amine to elute symmetrically.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the problematic acid-base interactions and often providing excellent separation with simple hexane/ethyl acetate gradients.[4][5]
-
Basic Alumina: Alumina is basic and provides a more suitable environment for purifying basic compounds, preventing the strong adsorption seen with silica.
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be highly effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. Adding a small amount of a basic modifier like TEA can improve peak shape by keeping the amine in its free-base form.[5][7]
-
-
Question 2: I attempted a vacuum distillation, but my yield is very low and the distillate is still colored. What went wrong?
Answer: Low yield and colored distillate suggest either incomplete distillation or thermal decomposition.
-
The Cause (Expertise): this compound, like many substituted benzylamines, has a relatively high boiling point. Distilling at atmospheric pressure can require temperatures high enough to cause decomposition, leading to charring and the formation of colored, high-molecular-weight impurities. While vacuum distillation lowers the boiling point, other factors can still lead to poor results.
-
The Solution (Troubleshooting Workflow):
-
Check Vacuum Depth: Ensure your vacuum pump is pulling a sufficiently low and stable pressure. Fluctuations in vacuum will cause the boiling point to change, disrupting the fractionation process.
-
Optimize Temperature: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. The pot temperature should be just high enough to allow for a steady distillation rate (e.g., 1-2 drops per second). Overheating is a primary cause of decomposition.[8]
-
Use a Fractionating Column: For separating impurities with close boiling points, a simple distillation setup is inadequate. Use a short Vigreux or packed fractionating column to increase the number of theoretical plates, enhancing separation.[8][9]
-
Consider Oxidation: Amines can be sensitive to air oxidation at high temperatures, which can produce colored impurities.[10] Consider performing the distillation under an inert atmosphere (e.g., backfilling with nitrogen or argon) before applying the vacuum.[11]
-
Pre-Treatment: If the crude material is very dark, consider a pre-treatment step. Stirring the crude product with activated carbon in a suitable solvent, followed by filtration, can remove many colored impurities before distillation.
-
Question 3: My product "oiled out" instead of crystallizing during recrystallization. How can I get a solid product?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is common for amines, which often have low melting points or form eutectic mixtures with residual solvents or impurities.
-
The Cause (Expertise): The solubility curve of your compound in the chosen solvent system is too steep, or the solution is becoming supersaturated at a temperature above the compound's melting point. Impurities can also suppress the melting point and interfere with crystal lattice formation.
-
The Solution (Troubleshooting Workflow):
-
Convert to a Salt: This is the most robust solution for purifying amines.[12] Amines readily form salts with acids (e.g., hydrochloric, oxalic, or tartaric acid). These salts are ionic compounds with much higher melting points and well-defined crystal lattices, making them far more likely to crystallize than the free base.[13][14] The general procedure involves dissolving the crude amine in a solvent like diethyl ether or isopropanol and adding a solution of the acid (e.g., HCl in ether) to precipitate the salt, which can then be recrystallized.[14][15]
-
Adjust the Solvent System: If you must crystallize the free base, try a different solvent system. Use a solvent pair where the amine is highly soluble in one solvent ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude product in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until turbidity persists. Then, cool slowly.
-
Slow Cooling & Seeding: Avoid crash-cooling. Let the solution cool to room temperature slowly, then transfer it to a refrigerator. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.
-
Reduce Saturation Point: Use a slightly larger volume of solvent to avoid excessive supersaturation, which can favor oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound? There is no single "best" method; the optimal choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. The decision can be guided by the following logic:
Q2: What are the likely impurities in my crude sample? Impurities typically arise from the synthetic route. For a standard reductive amination or alkylation, expect:
-
Unreacted Starting Materials: 3,4-Dimethylbenzaldehyde, 3,4-dimethylbenzylamine, or ethylamine.
-
Side-Reaction Products: Over-alkylation leading to the diethyl quaternary ammonium salt.
-
Reagent Residues: Borohydride salts or other reducing agents.
-
Solvent Residues: Residual solvents from the reaction or workup.
Q3: How can I effectively assess the purity of my final product? A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. Integration of the proton signals can provide a quantitative purity estimate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides information on purity (peak area) and confirms the molecular weight of the main component and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially when coupled with a UV or MS detector.[16]
Physicochemical Data
The table below summarizes key properties for this compound and a closely related compound for reference.
| Property | This compound | N,N-Dimethylbenzylamine (for comparison) | Source |
| Molecular Formula | C₁₁H₁₇N | C₉H₁₃N | [17] |
| Molecular Weight | 163.26 g/mol | 135.21 g/mol | [17] |
| Boiling Point | Not experimentally determined | ~183-184 °C @ 765 mmHg | |
| Density | Not experimentally determined | ~0.9 g/mL at 25 °C | |
| Appearance | Likely a colorless to yellow liquid | Colorless to light yellow liquid | [18] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is ideal for purifying thermally stable, liquid amines on a multi-gram scale from non-volatile impurities.[8]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Collecting Fractions: Observe the vapor rising up the Vigreux column. Collect any initial low-boiling fractions (forerun) in a separate flask. When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will be significantly lower than at atmospheric pressure.
-
Shutdown: Once the main fraction is collected and the distillation rate drops, remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Flash Column Chromatography on Modified Silica
This method is suitable for small to medium-scale purifications, especially for removing impurities with different polarities.[4]
-
Solvent System Preparation: Prepare an eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). To this mixture, add 1% triethylamine (TEA) by volume.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent as a slurry.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system. Start with a low polarity mixture and gradually increase the polarity (gradient elution) while collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Workflow for Troubleshooting Chromatography
References
- 1. fishersci.com [fishersci.com]
- 2. tousimis.com [tousimis.com]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Purification [chem.rochester.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Isolation (Recovery) [chem.ualberta.ca]
- 16. benchchem.com [benchchem.com]
- 17. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Ethyl-3,4-dimethylbenzylamine
Welcome to the technical support center for the synthesis of N-Ethyl-3,4-dimethylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Introduction to Synthetic Strategies
The synthesis of this compound can be effectively approached through two primary routes:
-
Reductive Amination: This is a highly selective, one-pot reaction involving the condensation of 3,4-dimethylbenzaldehyde with ethylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high selectivity and milder reaction conditions.[1][2]
-
Direct N-Alkylation: This classic SN2 reaction involves the direct alkylation of 3,4-dimethylbenzylamine with an ethylating agent, such as ethyl iodide or ethyl bromide. While straightforward, this method is often plagued by a lack of selectivity, leading to overalkylation.
This guide will provide detailed troubleshooting for both methodologies.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing this compound with high purity?
A1: For achieving high purity and yield, reductive amination is generally the superior method .[1] It is a more controlled reaction that significantly minimizes the formation of the overalkylation byproducts commonly seen with direct N-alkylation.
Q2: What is "overalkylation" and why is it a problem in the N-alkylation route?
A2: Overalkylation is the primary side reaction in the direct N-alkylation of primary amines. The target product, this compound (a secondary amine), is often more nucleophilic than the starting primary amine (3,4-dimethylbenzylamine). This increased nucleophilicity leads to a subsequent reaction with the ethylating agent to form the tertiary amine, N,N-diethyl-3,4-dimethylbenzylamine, and potentially even a quaternary ammonium salt. This results in a mixture of products that can be challenging to separate.
Q3: I am not seeing any product formation in my reductive amination. What could be the issue?
A3: A complete lack of product in a reductive amination can stem from several factors. The most common is the failure of the initial imine formation. This can be due to the absence of a necessary acid catalyst (a small amount of acetic acid is often used), or the use of a reducing agent that is too reactive and reduces the aldehyde before it can condense with the amine. It is also crucial to ensure the quality and reactivity of your starting materials and reagents.
Q4: How can I effectively purify the final this compound product?
A4: Purification typically involves a standard acid-base workup to remove non-basic impurities. Following the initial extraction, the crude product can be further purified by either vacuum distillation or column chromatography on silica gel. When using column chromatography, it is advisable to add a small amount of a tertiary amine like triethylamine (e.g., 1-2%) to the eluent to prevent the product from tailing on the acidic silica gel.[3]
Troubleshooting Guide: Reductive Amination of 3,4-Dimethylbenzaldehyde
This section provides a detailed protocol and troubleshooting advice for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (e.g., 70% solution in water or as a solution in a compatible solvent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in DCM or DCE.
-
Imine Formation: Add ethylamine (1.1-1.2 eq) to the solution. To facilitate imine formation, add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction can be mildly exothermic, so control the addition rate to maintain the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation or flash column chromatography.
Troubleshooting Common Issues in Reductive Amination
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Aldehyde | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Insufficient reaction time. | 1. Add a catalytic amount of acetic acid to promote imine formation. You can monitor imine formation by ¹H NMR or IR spectroscopy. 2. Use a fresh bottle of sodium triacetoxyborohydride. 3. Allow the reaction to stir for a longer period (e.g., 24 hours) and continue to monitor by TLC or LC-MS. |
| Presence of a Significant Amount of 3,4-Dimethylbenzyl Alcohol | The reducing agent is reducing the aldehyde before imine formation. | 1. Ensure the imine has had sufficient time to form before adding the reducing agent. 2. Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C). 3. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) which is less likely to reduce the aldehyde under neutral or slightly acidic conditions.[1] |
| Multiple Spots on TLC Indicating Byproducts | 1. Impure starting materials. 2. Reaction with impurities in the solvent. | 1. Check the purity of your 3,4-dimethylbenzaldehyde and ethylamine. Purify if necessary. 2. Use a high-purity, dry solvent. |
| Difficult Purification (Product Tailing on Silica Gel Column) | The amine product is interacting with the acidic silica gel. | Add 1-2% triethylamine to your eluent system to neutralize the acidic sites on the silica gel and improve the chromatography.[3] |
Reductive Amination Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Guide: Direct N-Alkylation of 3,4-Dimethylbenzylamine
This section provides a detailed protocol and troubleshooting advice for the synthesis of this compound via direct N-alkylation.
Experimental Protocol: Direct N-Alkylation
Materials:
-
3,4-Dimethylbenzylamine
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Acetone
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,4-dimethylbenzylamine (1.0 eq), potassium carbonate (2.0-3.0 eq), and acetonitrile.
-
Addition of Alkylating Agent: Add the ethylating agent (ethyl iodide or ethyl bromide, 1.0-1.2 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of the starting amine, the desired secondary amine, and the tertiary amine byproduct. This mixture can be purified by careful fractional distillation under vacuum or by column chromatography.
Troubleshooting Common Issues in Direct N-Alkylation
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product with Significant Overalkylation | The secondary amine product is more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. | 1. Use an excess of the starting amine: Employ a 3-5 fold excess of 3,4-dimethylbenzylamine relative to the ethylating agent. This will statistically favor the mono-alkylation. The excess starting amine can be removed during purification. 2. Consider a different synthetic route: If overalkylation remains a significant issue, switching to the more selective reductive amination method is highly recommended.[1] |
| Reaction Stalls or is Very Slow | 1. The alkylating agent is not reactive enough. 2. The base is not strong enough or is insoluble. 3. Insufficient temperature. | 1. Use ethyl iodide instead of ethyl bromide, as iodide is a better leaving group. 2. Ensure the potassium carbonate is finely powdered to maximize its surface area. Alternatively, a stronger base like cesium carbonate could be used. 3. Increase the reaction temperature, but be mindful of potential side reactions. |
| Formation of Quaternary Ammonium Salt | Excessive reaction time or temperature, leading to further alkylation of the tertiary amine byproduct. | 1. Monitor the reaction closely and stop it once the starting amine is consumed. 2. Reduce the reaction temperature. |
N-Alkylation Pathway and Side Reactions Diagram
Caption: Reaction pathway and common side reactions in the direct N-alkylation of 3,4-dimethylbenzylamine.
References
stability issues of N-Ethyl-3,4-dimethylbenzylamine under stress conditions
Introduction
N-Ethyl-3,4-dimethylbenzylamine is a substituted benzylamine derivative used in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding the intrinsic stability of this compound is a critical quality attribute that ensures the reliability and reproducibility of experimental outcomes.[2] This technical support guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues encountered when subjecting this compound to common stress conditions.
Forced degradation studies, which involve exposing the compound to conditions more severe than standard accelerated stability testing, are an essential tool for this purpose.[3][4] They help elucidate potential degradation pathways, identify likely degradation products, and are fundamental to the development of robust, stability-indicating analytical methods.[2] This guide is designed for researchers, scientists, and drug development professionals to proactively address stability challenges and ensure data integrity.
Section 1: Intrinsic Stability Profile & Recommended Handling
This compound, as a secondary benzylamine, possesses specific structural features that dictate its reactivity and stability. The tertiary benzylic carbon and the basic nitrogen atom are the primary sites susceptible to degradation.
Question: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?
Answer:
Proper storage and handling are the first line of defense against degradation. Based on the known reactivity of similar benzylamines, the following conditions are recommended to minimize instability.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[8] | Minimizes the rate of potential thermally-induced degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[5] | The amine functional group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photodegradation, which can be initiated by UV or visible light exposure.[9] |
| Container | Use tightly sealed, non-reactive containers (e.g., glass).[10] | Prevents exposure to atmospheric moisture and oxygen and avoids potential leaching or reaction with container materials. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and carbon dioxide.[6][7] | These materials can directly react with the amine, leading to rapid degradation or salt formation. |
Section 2: Troubleshooting Guide for Stress-Induced Degradation
This section addresses specific issues you may encounter during forced degradation studies or in experiments involving stressful conditions.
Oxidative Degradation
Question: My sample was exposed to air and now my chromatogram shows several new, unexpected peaks. What are these impurities?
Answer:
Oxidative degradation is a primary pathway for instability in benzylamines. The active methylene ("-CH2-") unit in the benzyl group and the nitrogen lone pair are susceptible to attack.[11] The presence of new peaks likely indicates the formation of one or more of the following degradation products:
-
N-oxide Formation: Direct oxidation of the tertiary amine nitrogen.
-
Imine Formation: Oxidation of the C-N bond can lead to an imine intermediate.
-
Aldehyde Formation: The imine intermediate can subsequently hydrolyze to form 3,4-dimethylbenzaldehyde and ethylamine.[12]
-
C-N Bond Cleavage: More aggressive oxidation can lead to the cleavage of the C-N bond, potentially forming 3,4-dimethylbenzonitrile or 3,4-dimethylbenzoic acid.[11][13]
The following diagram illustrates the most probable oxidative degradation pathways.
Caption: Fig 1. Potential oxidative degradation pathways.
Question: How can I minimize oxidative degradation during my experimental work?
Answer:
To prevent oxidation, you must rigorously control the experimental environment.
-
Use an Inert Atmosphere: Whenever possible, handle the compound and prepare solutions in a glove box or under a stream of an inert gas like nitrogen or argon.
-
Degas Solvents: Before use, sparge all solvents with an inert gas to remove dissolved oxygen.
-
Add Antioxidants: For formulation development, the inclusion of antioxidants can be considered, but their compatibility and potential for interference with downstream analysis must be thoroughly evaluated.
-
Limit Exposure: Minimize the time the sample is exposed to ambient atmospheric conditions.
Thermal Degradation
Question: I heated my sample to 80°C and observed a significant loss of the parent compound. What is happening?
Answer:
While stable under recommended storage conditions, elevated temperatures can provide the necessary activation energy for decomposition.[7] For benzylamines, thermal decomposition can lead to the formation of gaseous byproducts.
-
Probable Cause: Thermal stress can induce fragmentation of the molecule.
-
Likely Degradants: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[6] These are often volatile and may not be readily observed by common analytical techniques like HPLC, leading to a poor mass balance in your analysis.
-
Recommendation: If your protocol requires heating, perform a preliminary thermal stress study (e.g., exposing the sample to a range of temperatures like 50°C, 60°C, 70°C for a fixed time) to determine the compound's thermal liability threshold.
Hydrolytic Degradation (Acidic & Basic Conditions)
Question: Is this compound susceptible to hydrolysis? My solutions at pH 2 and pH 12 show some degradation over time.
Answer:
The N-C bond in benzylamines is generally stable against hydrolysis under neutral conditions. However, forced degradation studies under extreme pH conditions are required by regulatory guidelines to test the limits of stability.[9]
-
Expert Analysis: While the molecule itself does not have a readily hydrolyzable functional group like an ester or amide, instability at extreme pH is often catalyzed by the conditions or reveals a more subtle degradation pathway.
-
Acidic Conditions (e.g., 0.1 M HCl): At low pH, the amine nitrogen will be protonated, forming a benzylammonium salt. This generally protects the nitrogen from oxidation but can make other parts of the molecule more susceptible to acid-catalyzed reactions, though significant degradation is not typically expected without additional stressors like heat.
-
Basic Conditions (e.g., 0.1 M NaOH): In a strongly basic solution, the free base form is present. This form is more susceptible to oxidation than the protonated salt. Therefore, degradation observed under basic conditions may be an oxidation reaction accelerated by the higher pH, especially if oxygen is not rigorously excluded.
Photodegradation
Question: After leaving my samples on the benchtop under laboratory light, I noticed the appearance of a new impurity. Is the compound light-sensitive?
Answer:
Yes, compounds with aromatic rings and heteroatoms are often susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions.[14]
-
Mechanism: Light energy can excite the molecule to a higher energy state, making it more reactive. This often leads to photo-oxidation if oxygen is present, generating similar degradants to those seen in oxidative stress studies (e.g., N-oxides, aldehydes).
-
Troubleshooting:
-
Confirm Light Sensitivity: Conduct a confirmatory photostability study as per ICH Q1B guidelines. This involves exposing the solid material and a solution of the compound to a controlled source of UV and visible light.
-
Use a Control Sample: Always include a "dark" control, wrapped in aluminum foil, stored under the same conditions to differentiate between thermal and photodegradation.
-
Protective Measures: During routine work, always use amber glassware or light-blocking containers to protect your samples from ambient light.
-
Section 3: Experimental Protocols for Forced Degradation
A well-designed forced degradation study is the cornerstone of understanding a molecule's stability.[3] The goal is to achieve 5-20% degradation, which is sufficient to form and identify primary degradants without causing extensive decomposition that complicates analysis.[15]
Caption: Fig 2. General workflow for a forced degradation study.
Protocol 3.1: Recommended Forced Degradation Conditions
This table provides a starting point for stress testing. The duration and temperature may need to be adjusted based on the observed reactivity of the molecule.
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Neutralize with an equivalent amount of base before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours | Neutralize with an equivalent amount of acid before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 4 - 24 hours | The reaction can be rapid. Monitor at early time points. |
| Thermal | Solid & Solution | 70°C | 48 hours | Use a calibrated oven. Analyze both solid and solution samples. |
| Photostability | ICH Q1B Option 2 | Ambient | Per ICH | Expose to ≥1.2 million lux hours and ≥200 W h/m² UV-A light. Use a dark control. |
Section 4: FAQs - Analytical Methodologies
Question: What is the best analytical method to use for a stability study of this compound?
Answer:
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying an active ingredient in the presence of its degradation products.[16][17]
-
Key Requirement: The method must demonstrate specificity, meaning it can completely separate the main this compound peak from all process impurities and stress-induced degradants.
-
Recommended Approach: Reversed-phase HPLC with UV detection is typically suitable. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.
Sample HPLC Method Parameters (Starting Point)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Question: How do I identify the chemical structures of the unknown peaks in my chromatograms?
Answer:
Structural elucidation of unknown degradants requires advanced analytical techniques.[16]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It provides the mass of the degradation product, which is critical for proposing a molecular formula and structure. Fragmentation data (MS/MS) can further help pinpoint the site of modification.[18]
-
Preparative HPLC & NMR: If a degradant is present in sufficient quantity, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine its structure.[16]
References
- 1. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 6. tousimis.com [tousimis.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 39180-83-1 [amp.chemicalbook.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. ijsdr.org [ijsdr.org]
- 18. chromatographyonline.com [chromatographyonline.com]
avoiding degradation of N-Ethyl-3,4-dimethylbenzylamine during analysis
Introduction
N-Ethyl-3,4-dimethylbenzylamine is a substituted benzylamine of interest in pharmaceutical and chemical synthesis. As with many secondary benzylamines, its analysis presents distinct challenges. The presence of a benzylic C-H bond and a secondary amine functional group makes the molecule susceptible to specific degradation pathways, which can compromise the accuracy and reproducibility of analytical results. This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively prevent the degradation of this compound during analysis. Our focus is on providing not just protocols, but the underlying chemical principles to empower robust and reliable method development.
Part 1: Understanding the Molecule's Vulnerabilities
A robust analytical method is built on a foundational understanding of the analyte's chemical liabilities. For this compound, the primary concerns are oxidative and photo-induced degradation.
Q1: What are the primary degradation pathways for this compound?
A1: The core structure of this compound contains two key reactive sites: the benzylic carbon-hydrogen bond and the nitrogen lone pair of the secondary amine. This makes it primarily susceptible to oxidation.
-
Oxidation to Imine and Aldehyde: The most common degradation pathway for benzylamines is oxidation.[1] This can proceed via a two-step process, first forming an imine intermediate (N-(3,4-dimethylbenzylidene)ethanamine), which can then hydrolyze to form 3,4-dimethylbenzaldehyde and ethylamine. This process can be initiated by atmospheric oxygen, trace metal contaminants in solvents or on surfaces, and exposure to light.[2][3] The electron-donating methyl groups on the aromatic ring can potentially increase the susceptibility of the benzylic position to oxidation.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can catalyze oxidation reactions.[4][5] Flavin-mediated photooxidation, for instance, can convert benzylamines to their corresponding aldehydes under mild conditions using visible light.[2] Therefore, sample handling and storage require stringent light protection.
-
On-Column Degradation: During HPLC analysis, the stationary phase itself can contribute to degradation. Residual silanol groups on silica-based columns are weakly acidic and can interact with the basic amine, leading to peak tailing and, in some cases, catalytic degradation.[6] Furthermore, certain mobile phase components or impurities can lead to on-column reactions.[7]
Caption: Primary degradation pathways for this compound.
Part 2: Troubleshooting Guide for Analytical Issues
This section addresses common problems encountered during the analysis of this compound in a question-and-answer format.
Q2: My analyte purity seems to decrease in the prepared sample solution before I even inject it. What preventative measures should I take during sample preparation and storage?
A2: This indicates that degradation is occurring in the solution. Benzylamines are sensitive to their storage environment. The key is to minimize exposure to oxygen, light, and catalytic surfaces.
Root Causes & Solutions:
-
Oxidation from Dissolved Air: Standard analytical solvents contain dissolved oxygen, which is a primary oxidant.
-
Solution: Use high-purity, HPLC-grade solvents. Before preparing your sample, sparge the diluent with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.
-
-
Photodegradation: As established, UV and even ambient light can initiate oxidative reactions.
-
Solution: Always use amber glass vials or light-blocking autosampler trays. Minimize the time the sample is exposed to ambient light during preparation.
-
-
pH Effects: The analyte is a base (benzylamine has a pKa of ~9.3).[8] Unbuffered or neutral diluents can be problematic. The free base form is generally more susceptible to oxidation than its protonated salt form.
-
Solution: Prepare samples in a slightly acidic, buffered diluent (e.g., a mobile phase-like solution with a pH of 3-5). This keeps the amine protonated and more stable.
-
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.
-
Solution: Store prepared samples in a cooled autosampler (e.g., 4-10 °C) if they will not be analyzed immediately. For long-term storage, keep stock solutions at or below -20 °C.
-
Protocol: Stabilized Sample Preparation
-
Select a suitable diluent, preferably the initial mobile phase of your HPLC method. Ensure it is buffered (e.g., 20 mM ammonium formate, pH 3.5).
-
Sparge the diluent with high-purity nitrogen for 10 minutes.
-
Accurately weigh and dissolve the this compound standard or sample in the sparged diluent within an amber volumetric flask.
-
Immediately transfer the final solution to amber HPLC vials, leaving minimal headspace.
-
Place the vials in a cooled autosampler set to 4 °C and proceed with the analysis as soon as possible.
Q3: I'm observing poor chromatographic performance—specifically peak tailing and shifting retention times. How can I resolve this?
A3: These issues are classic signs of undesirable analyte-column interactions or column degradation, which are common for basic compounds like amines on silica-based columns.
Caption: Troubleshooting workflow for common HPLC issues with benzylamines.
Detailed Solutions:
-
Tackling Peak Tailing (Silanol Interactions):
-
Column Choice: Use a modern, high-purity silica column with robust end-capping. Alternatively, columns with alternative surface chemistry, such as silica-hydride, are far less prone to hydrolytic activity and silanol interactions.[6]
-
Mobile Phase Additives: Add a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from the analyte and improving peak shape.
-
Lower pH: Operating at a low pH (e.g., 2.5-3.5) ensures the analyte is fully protonated (cationic) and the silanol groups are not ionized, which minimizes strong ionic interactions.
-
-
Stabilizing Retention Time:
-
Robust Buffering: Ensure your mobile phase pH is stable and well-controlled. Use a buffer whose pKa is within ±1 pH unit of your target mobile phase pH. For example, formic acid (pKa ~3.75) is an excellent buffer for a mobile phase at pH 3.5.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A shifting retention time at the beginning of a sequence often points to insufficient equilibration.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, High-Purity Silica, End-Capped (e.g., <100Å, 2.6-5 µm) | Minimizes silanol interactions that cause peak tailing. |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.5 | Buffers the system, keeping the amine protonated and silanols neutral. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |
| Gradient | 5-95% B over 15 minutes | General-purpose gradient to elute the analyte and potential impurities. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical scale. |
| Column Temp. | 30-40 °C | Improves efficiency and reduces viscosity; avoid excessive heat. |
| Injection Vol. | 5-10 µL | Standard volume; adjust based on concentration. |
| Detection | UV at 215 nm and 254 nm | Amine functional groups absorb at lower wavelengths; the aromatic ring absorbs at higher wavelengths. |
| Sample Diluent | Initial Mobile Phase Composition | Ensures compatibility with the starting conditions and prevents peak distortion. |
Part 3: Proactive Stability-Indicating Method Development
A truly robust method is not just about troubleshooting; it's about proactively identifying and separating potential degradants from the main analyte. This is achieved through forced degradation studies.
Q4: How do I design a forced degradation study to build a stability-indicating method for this compound?
A4: A forced degradation (or stress testing) study is a systematic way to generate potential degradation products. The goal is to expose the analyte to harsh conditions and then use your analytical method to prove you can separate the newly formed degradant peaks from the intact analyte peak. This validates the method's specificity.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and heat as required. The goal is to achieve 5-20% degradation. A control sample (stock solution diluted with the non-stressing solvent) should be run alongside.
| Stress Condition | Reagent/Procedure | Typical Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 1 M HCl | 1 mL stock + 1 mL 1 M HCl | Heat at 60 °C for 24h |
| Base Hydrolysis | 1 M NaOH | 1 mL stock + 1 mL 1 M NaOH | Heat at 60 °C for 24h |
| Oxidation | 3% H₂O₂ | 1 mL stock + 1 mL 3% H₂O₂ | Room Temp for 24h |
| Thermal | Heat | Dilute stock 1:1 with diluent | Heat at 80 °C for 48h |
| Photolytic | Light Exposure | Place diluted stock in a clear vial | Expose to ICH-compliant light source (UV/Vis) for 24h |
-
Sample Quenching & Analysis:
-
After the specified time, cool the samples to room temperature.
-
For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples and the control sample to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples by your proposed HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity and compare UV spectra of the parent and degradant peaks.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Confirm that the main degradation products (expected in oxidative and photolytic samples) are baseline-resolved from the this compound peak.
-
Use a PDA detector to check for peak purity across the analyte peak in all conditions. If the purity angle is less than the purity threshold, it indicates the method is specific and stability-indicating.
-
By following these guidelines, researchers can develop accurate, reproducible, and robust analytical methods for this compound, ensuring data integrity and a clear understanding of the molecule's stability profile.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. | Semantic Scholar [semanticscholar.org]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up N-Ethyl-3,4-dimethylbenzylamine Production
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of N-Ethyl-3,4-dimethylbenzylamine. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during laboratory and pilot-scale production, moving beyond procedural lists to explain the fundamental chemistry behind each operational choice.
Synthesis Overview: Reductive Amination Pathway
The most robust and scalable method for preparing this compound is through a one-pot reductive amination. This process involves the reaction of 3,4-dimethylbenzaldehyde with ethylamine to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the target secondary amine. This method is favored for its high efficiency and control, minimizing the side reactions often seen in direct alkylation approaches.[1][2]
Core Reaction Scheme
General Experimental Workflow
The following diagram outlines the typical sequence of operations for the synthesis, workup, and purification of this compound via reductive amination.
Caption: General workflow for this compound synthesis.
Part 1: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses strategic questions that arise when transitioning from bench-scale synthesis to larger-scale production.
Q1: What is the most reliable synthetic route for producing this compound at scale?
Answer: Reductive amination is the preferred industrial method.[2] Unlike direct alkylation of 3,4-dimethylbenzylamine which can lead to difficult-to-separate mixtures from over-alkylation, reductive amination offers superior control.[1] The reaction between 3,4-dimethylbenzaldehyde and ethylamine forms an imine that is reduced in the same pot, providing a direct and high-yielding route to the desired secondary amine.[3]
Q2: How do I select the appropriate reducing agent for this transformation?
Answer: The choice of reducing agent is critical and depends on factors like cost, safety, selectivity, and scale. Sodium borohydride derivatives are most common.
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde if conditions are not optimized. Requires careful pH control. Generates H₂ gas with acid.[4] | Suitable for cost-sensitive processes, but requires tight process control to avoid reducing the starting aldehyde. Not ideal for one-pot systems without careful management. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion over the aldehyde.[1] Allows for one-pot reactions over a wide pH range. | Toxic (generates HCN in acidic conditions), more expensive.[4] | Not recommended for scale-up due to the extreme toxicity of potential cyanide gas release. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines/iminium ions.[3] Does not require strict pH control; effective under mildly acidic conditions which favor imine formation. Safer than NaBH₃CN.[1] | More expensive than NaBH₄, higher molecular weight (more mass per hydride). | Highly recommended. Its selectivity and operational simplicity make it ideal for reliable, one-pot scale-up, justifying the higher cost through improved process robustness and yield. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" (byproduct is water), cost-effective at large scale, high atom economy. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric (e.g., Raney Ni) or expensive (e.g., Pd/C). Potential for debenzylation at high temperatures/pressures. | The ultimate choice for large industrial scale due to low cost and waste. However, it requires significant capital investment in high-pressure hydrogenation equipment. |
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
Answer:
-
Temperature Control: Imine formation is often exothermic. More critically, the addition of the hydride reducing agent can generate a significant exotherm. On a large scale, this heat must be managed with an efficient reactor cooling system to prevent side reactions or a runaway reaction. Maintain a consistent internal temperature, typically between 0-25°C, during reagent additions.
-
Rate of Addition: Slow, controlled addition of both the ethylamine (if it's a condensed gas) and the reducing agent is crucial. This prevents localized "hot spots" and allows the cooling system to keep pace with heat generation.
-
Stoichiometry: While a 1:1 molar ratio of aldehyde to amine is theoretical, using a slight excess of the more volatile component (ethylamine, ~1.1-1.2 equivalents) can help drive the imine formation to completion. The reducing agent is typically used in excess (1.2-1.5 equivalents) to ensure full conversion of the imine.
-
Agitation: Efficient stirring is vital to ensure thermal and mass transfer. Inadequate mixing can lead to localized exotherms and incomplete reactions. The stirrer's power and design must be adequate for the vessel size and viscosity of the reaction mixture.
Q4: What are the primary safety considerations for this process?
Answer:
-
Ethylamine: This is a volatile, flammable liquid with a low boiling point. It is also corrosive. Handle in a well-ventilated fume hood or a closed system. Ensure all equipment is properly grounded to prevent static discharge.[5][6]
-
Hydride Reagents: Sodium borohydride and its derivatives react with water and acidic solutions to produce flammable hydrogen gas.[4] The reaction quench must be performed slowly and with adequate cooling and ventilation to manage gas evolution.
-
Solvents: Use of flammable solvents like methanol, ethanol, or THF requires explosion-proof equipment and adherence to all protocols for handling flammable liquids.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves.[8] Ensure safety showers and eyewash stations are readily accessible.[5]
Part 2: Troubleshooting Guide
This guide provides a question-and-answer framework to directly address common experimental issues.
Problem 1: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 3,4-dimethylbenzaldehyde.
-
Possible Cause 1: Inactive Reducing Agent. Hydride reagents like NaBH(OAc)₃ and NaBH₄ can degrade upon exposure to moisture.
-
Solution: Use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. If possible, test the activity of the reagent on a small, reliable control reaction.
-
-
Possible Cause 2: Incomplete Imine Formation. The reduction cannot occur if the imine intermediate is not formed. This can be due to low-quality ethylamine or insufficient reaction time before the addition of the reductant.
-
Solution: Ensure the ethylamine used is of appropriate purity. Allow the aldehyde and amine to stir together for a sufficient period (typically 1-2 hours at room temperature) before adding the reducing agent. Monitor the disappearance of the aldehyde spot/peak by TLC or GC to confirm imine formation.
-
-
Possible Cause 3: Incorrect pH. For reagents like NaBH₄, the reaction medium must be basic enough to prevent rapid decomposition of the borohydride but acidic enough to facilitate imine formation.
-
Solution: If using NaBH₄, ensure the reaction is run under optimized pH conditions, which may require careful, stepwise addition of reagents. Switching to NaBH(OAc)₃ often resolves this, as it performs well in the slightly acidic conditions created by the acetic acid byproduct, which also catalyzes imine formation.[3]
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: My final product is contaminated with 3,4-dimethylbenzyl alcohol.
-
Possible Cause: This byproduct forms when the reducing agent directly reduces the starting aldehyde before it can form the imine.
-
Solution 1: Change Reducing Agent. This is a classic sign that your reducing agent is too reactive towards the aldehyde under the reaction conditions. Sodium borohydride (NaBH₄) is more likely to cause this issue. Switching to the more chemoselective sodium triacetoxyborohydride (NaBH(OAc)₃) will almost always solve this problem, as it is specifically designed to reduce the protonated imine (iminium ion) much faster than it reduces the aldehyde.[1]
-
Solution 2: Control Addition. If you must use NaBH₄, ensure the imine formation has proceeded as far as possible before adding the reductant. Add the NaBH₄ slowly and at a low temperature (e.g., 0°C) to allow it to react preferentially with the imine that is present.
-
Problem 3: I am struggling with the workup; an emulsion forms during the extraction.
-
Possible Cause: Emulsions are common in amine syntheses, especially after basifying the reaction mixture, which can precipitate inorganic salts in a finely divided form that stabilize the interface between the organic and aqueous layers.
-
Solution 1: Add Brine. After the extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and further drives the organic product out of the aqueous layer.
-
Solution 2: Filter Before Extraction. If you notice significant precipitation of salts after quenching and basification, it can be helpful to filter the entire mixture through a pad of Celite® before transferring it to a separatory funnel. This removes the solid particles that often stabilize emulsions.
-
Solution 3: Change Solvent. Some solvents are more prone to emulsion formation than others. If you are using dichloromethane (DCM), consider switching to a less dense and less miscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Problem 4: The purified product is a dark yellow or brown oil, not the expected colorless liquid.
-
Possible Cause 1: Air Oxidation. Amines, particularly aromatic ones, can be susceptible to air oxidation over time, which can form colored impurities.
-
Solution: Perform the final stages of the workup (concentration) and the purification (distillation) under an inert atmosphere of nitrogen or argon. Store the final product under an inert atmosphere and protected from light.
-
-
Possible Cause 2: Thermal Degradation. If the vacuum distillation is performed at too high a temperature, thermal decomposition can lead to colored byproducts.
-
Solution: Ensure you are using a good vacuum pump to lower the boiling point of the product as much as possible. A short-path distillation apparatus is recommended to minimize the time the product spends at high temperatures.
-
Detailed Protocol: Lab-Scale Synthesis (Adaptable for Scale-Up)
This protocol utilizes sodium triacetoxyborohydride for its reliability and selectivity.[3]
-
Reactor Setup: To a round-bottom flask (or jacketed reactor) equipped with a magnetic stirrer (or overhead stirrer), a thermometer, and a nitrogen inlet, add 3,4-dimethylbenzaldehyde (1.0 eq) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of aldehyde).
-
Imine Formation: Add ethylamine (1.2 eq, often as a 2M solution in THF or as a condensed liquid) to the solution at room temperature. Stir the mixture for 1-2 hours. Monitor the consumption of the aldehyde by TLC or GC.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until analysis shows complete consumption of the imine intermediate.
-
Workup:
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless oil.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: N-Ethyl-3,4-dimethylbenzylamine Characterization
Welcome to the technical support center for N-Ethyl-3,4-dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Synthesis & Purification Issues
Question: My reductive amination of 3,4-dimethylbenzaldehyde with ethylamine is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the reductive amination to produce this compound can stem from several factors. The reaction proceeds via the formation of an intermediate imine, which is then reduced. Issues can arise at either of these stages.
Causality & Optimization:
-
Incomplete Imine Formation: The initial condensation between 3,4-dimethylbenzaldehyde and ethylamine to form the imine is a reversible equilibrium. To drive the reaction forward, it is often beneficial to remove the water formed as a byproduct. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. The reaction is also pH-sensitive; maintaining a slightly acidic pH (around 4-6) can catalyze imine formation.[1]
-
Side Reactions of the Aldehyde: Aldehydes can undergo side reactions that compete with imine formation. Aldol condensation of 3,4-dimethylbenzaldehyde can occur under basic conditions, leading to impurities. Using a milder reducing agent that does not significantly reduce the aldehyde at the reaction temperature is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for this reason, as it is less reactive towards aldehydes and ketones but effectively reduces the protonated imine (iminium ion).[2]
-
Over-alkylation: While less common in reductive amination compared to direct alkylation with alkyl halides, it's a possibility. The secondary amine product, this compound, could potentially react with another molecule of the aldehyde and reducing agent, though this is sterically hindered and less likely under controlled conditions. Using a slight excess of the amine can help minimize this.
-
Inefficient Reduction: If the imine is formed but not efficiently reduced, this will lower the yield of the final product. Ensure your reducing agent is fresh and added portion-wise to control the reaction rate and temperature. The choice of solvent can also influence the reduction; methanol or ethanol are commonly used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Question: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of starting materials and side products with similar polarities. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Acid-Base Extraction: This is a highly effective first step to separate the basic amine product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with an acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by adding a base like sodium hydroxide (NaOH). This will deprotonate the amine, causing it to separate out.
-
Extract the aqueous layer multiple times with an organic solvent to recover the purified amine.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography on silica gel is the next step.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on TLC analysis. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the amine on the silica gel.
-
-
Distillation: For larger quantities, vacuum distillation can be an effective final purification step, provided the boiling points of the impurities are sufficiently different from the product.
Characterization Challenges
Question: My ¹H NMR spectrum of this compound shows complex signals in the aromatic region. How can I interpret this?
Answer:
The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals due to the substitution pattern on the benzene ring.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.2 | m | 3H |
| -CH₂- (benzyl) | ~3.6-3.8 | s | 2H |
| -CH₂- (ethyl) | ~2.6-2.8 | q | 2H |
| -CH₃ (aromatic) | ~2.2-2.3 | s | 6H |
| -CH₃ (ethyl) | ~1.1-1.3 | t | 3H |
| -NH- | Variable | br s | 1H |
Note: These are predicted values and may vary depending on the solvent and instrument.
The aromatic protons will appear as a multiplet due to their coupling with each other. The two methyl groups on the aromatic ring will appear as a single sharp singlet integrating to six protons. The benzylic protons will be a singlet, and the ethyl group will show a characteristic quartet and triplet. The NH proton is often broad and its chemical shift is highly dependent on concentration and solvent.
Question: What are the expected key fragments in the mass spectrum of this compound?
Answer:
The mass spectrum of this compound obtained by electron ionization (EI) will exhibit characteristic fragmentation patterns for N-alkyl substituted benzylamines.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163, corresponding to the molecular weight of the compound.[3]
-
Base Peak: The most intense peak (base peak) is likely to be at m/z = 148, resulting from the loss of a methyl group (-CH₃) from the ethyl group via alpha-cleavage.
-
Benzylic Cleavage: A significant fragment at m/z = 119 is expected, corresponding to the 3,4-dimethylbenzyl cation, formed by cleavage of the C-N bond.
-
Tropylium Ion: The fragment at m/z = 91, characteristic of many benzyl compounds, corresponding to the tropylium ion, may also be observed, although it might be less intense than in unsubstituted benzylamines.[4]
Caption: Predicted major fragmentation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is expected to be a colorless to pale yellow liquid. Like many benzylamines, it can be sensitive to air and light over time, potentially leading to discoloration and the formation of oxidation byproducts. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and in a cool, dry place.[4]
Q2: What are the common impurities I should look for in my synthesized this compound?
A2: Common impurities to be aware of include:
-
Unreacted starting materials: 3,4-dimethylbenzaldehyde and ethylamine.
-
Imine intermediate: From incomplete reduction.
-
Over-alkylated product: N,N-diethyl-3,4-dimethylbenzylamine, although less likely in reductive amination.
-
Aldol condensation product: From the self-condensation of 3,4-dimethylbenzaldehyde. These can typically be identified using GC-MS analysis.
Q3: What are the recommended GC-MS conditions for analyzing this compound?
A3: A standard non-polar column is generally suitable for the analysis of this compound.
-
Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Detector: Electron ionization (EI) at 70 eV.
Q4: Can I use HPLC to analyze and purify this compound?
A4: Yes, HPLC is a suitable technique for both analysis and purification.
-
Mode: Reversed-phase HPLC is commonly used.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape by protonating the amine. A gradient elution from a lower to a higher percentage of the organic solvent is typically employed.[1]
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for the aromatic ring.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine (e.g., 70% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in DCM or DCE.
-
Add ethylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as described in the troubleshooting section.
References
- 1. N,N-Dimethylbenzylamine | SIELC Technologies [sielc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Imperative of High-Quality Reference Standards in Pharmaceutical Analysis
An In-Depth Technical Guide to the Analytical Utility of N-Ethyl-3,4-dimethylbenzylamine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive evaluation of this compound as an analytical reference standard. We will delve into its essential physicochemical properties, compare it with relevant structural analogs, and present detailed, validated protocols for its quantification and purity assessment using modern chromatographic techniques. This document is designed to be a practical resource, grounding every recommendation and protocol in the principles of scientific integrity and regulatory compliance.
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy. It is a highly purified and well-characterized substance used to confirm the identity, purity, strength, and quality of drug substances and products.[1] According to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), analytical procedures must be validated to ensure they are suitable for their intended purpose, a process that is fundamentally reliant on the quality of the reference standard used.[2][3] A reference standard must have a quality appropriate for its use, with its purity measured by a quantitative procedure and its identity unequivocally confirmed.[4] The reliability of all subsequent analytical data is directly contingent on the integrity of this standard.
Part 1: Characterization of this compound
This compound is a substituted aromatic amine. Its utility as a reference standard, particularly in assays for related impurities or as an internal standard, necessitates a thorough understanding of its chemical and physical properties.
A reference standard qualification workflow begins with sourcing a high-purity batch of the material and proceeds through rigorous identity confirmation and purity assessment before the material can be certified for analytical use.
Caption: Workflow for Reference Standard Qualification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine | [5] |
| CAS Number | 39180-83-1 | [5][6] |
| Molecular Formula | C₁₁H₁₇N | [5][6] |
| Molecular Weight | 163.26 g/mol | [5] |
| XLogP3 | 2.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Part 2: Comparison with Structural Alternatives
To appreciate the unique analytical characteristics of this compound, it is instructive to compare it with structurally similar compounds that might be encountered in a synthesis or degradation pathway, or considered as alternative standards. We will compare it with N,N-Dimethylbenzylamine (lacks methyl groups on the phenyl ring, has two methyls on the nitrogen) and 3,4-Dimethylbenzylamine (primary amine).
Table 2: Comparative Properties of Benzylamine Analogs
| Property | This compound | N,N-Dimethylbenzylamine | 3,4-Dimethylbenzylamine |
| Structure | |||
| Molecular Formula | C₁₁H₁₇N | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 163.26 | 135.21 | 135.21 |
| Boiling Point | Not available | 183-184 °C | Not available |
| LogP | 2.4[5] | 1.98[7] | Not available |
| Amine Type | Secondary | Tertiary | Primary |
These structural differences are significant from an analytical perspective:
-
Polarity & Retention: The higher LogP value of this compound suggests it is slightly more nonpolar than N,N-Dimethylbenzylamine. In reverse-phase HPLC, this would translate to a longer retention time under identical conditions. The primary amine, 3,4-Dimethylbenzylamine, is generally more polar and may exhibit poor peak shape on silica-based columns without mobile phase modifiers due to interactions with silanol groups.
-
Reactivity: The presence of a secondary amine in this compound makes it susceptible to different derivatization reactions compared to the tertiary N,N-Dimethylbenzylamine.
-
Mass Spectrometry: The different molecular weights provide clear differentiation in MS-based detection. Fragmentation patterns under electron ionization (EI) in GC-MS will also be distinct, with the primary and secondary amines showing a characteristic loss of the alkyl group attached to the nitrogen.
Part 3: Analytical Methodologies & Performance Data
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision in method development. This section provides detailed starting protocols for both techniques and compares their expected performance for the analysis of this compound.
Caption: Comparative Analytical Workflow: HPLC vs. GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is often the preferred method for purity determination and assay of non-volatile organic molecules due to its robustness and high precision.
Objective: To develop a stability-indicating HPLC method for the purity determination of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzyl group, while the moderate polarity of the amine allows for good elution with a standard acetonitrile/water mobile phase.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by masking residual silanol interactions on the column packing.[8]
-
-
Gradient Elution: 20% B to 80% B over 15 minutes.
-
Rationale: A gradient is essential for a "purity" method to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
Rationale: The benzene ring provides strong UV absorbance at lower wavelengths, offering high sensitivity.
-
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides excellent separation efficiency and structural information, making it ideal for identifying and quantifying volatile impurities and residual solvents.
Objective: To develop a GC-MS method for the identification and quantification of this compound.
Methodology:
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent).
-
Rationale: This is a general-purpose, robust column suitable for a wide range of semi-volatile organic compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mode: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation: Accurately weigh and dissolve the standard in Methanol or Dichloromethane to a final concentration of 100 µg/mL.
-
Consideration for Derivatization: While this compound is likely volatile enough for direct GC analysis, secondary amines can sometimes exhibit peak tailing. If poor chromatography is observed, derivatization (e.g., silylation with BSTFA or acylation with trifluoroacetic anhydride) can be employed to block the active amine hydrogen, improving peak shape and volatility.[9]
Performance Comparison
The suitability of an analytical procedure is established by validating its performance characteristics.[10][11] The following table summarizes the expected performance based on typical validation requirements for assay and impurity methods.
Table 3: Comparison of Expected Analytical Performance
| Parameter | HPLC-UV | GC-MS | ICH Guideline (Typical) |
| Specificity | High (demonstrated via forced degradation) | Very High (mass spectrum is a fingerprint) | Must be specific for the analyte.[12] |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Range (Assay) | 80-120% of nominal concentration | 80-120% of nominal concentration | 80-120% of test concentration.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Typically 98.0 - 102.0% for drug substance. |
| Precision (%RSD) | < 1.0% | < 5.0% | < 2% for assay. |
| Limit of Quantitation | ~0.05% of nominal | ~0.01% of nominal (SIM mode) | Sufficiently low for impurity analysis.[3] |
| Sample Throughput | Moderate | Lower (longer run times) | - |
| Derivatization | Not required | May be required | - |
Conclusion
The this compound reference standard is a valuable tool for the accurate analysis of related pharmaceutical compounds. Its unique retention behavior and mass fragmentation pattern allow for clear differentiation from common structural analogs like N,N-Dimethylbenzylamine. For routine quality control involving assays and purity checks, the presented HPLC-UV method offers a superior combination of precision, robustness, and high throughput. The GC-MS method serves as an excellent orthogonal technique, providing unparalleled specificity for identity confirmation and the trace-level quantification of volatile impurities. The selection of the appropriate analytical technique and the use of a well-characterized reference standard are both indispensable for ensuring data integrity and adhering to the rigorous standards of the pharmaceutical industry.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. uspbpep.com [uspbpep.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 8. N,N-Dimethylbenzylamine | SIELC Technologies [sielc.com]
- 9. osti.gov [osti.gov]
- 10. ofnisystems.com [ofnisystems.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Analytical Certification of N-Ethyl-3,4-dimethylbenzylamine and Related Compounds
In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. Substituted benzylamines, such as N-Ethyl-3,4-dimethylbenzylamine, are a critical class of intermediates used in the synthesis of a wide array of biologically active molecules.[1] The assurance of their chemical identity and purity is not merely a matter of compliance but a scientific necessity. This guide provides an in-depth comparison of the analytical techniques and data that constitute a robust Certificate of Analysis (CoA) for this compound, contrasting it with key structural analogs to highlight the specificity and resolving power of modern analytical methods.
The Certificate of Analysis is the definitive document that attests to a material's quality. Its objective is to demonstrate that the analytical procedures used are suitable for their intended purpose, a principle thoroughly outlined in the ICH Q2(R1) guidelines.[2][3][4] This guide will dissect the components of a typical CoA, providing not just data, but the scientific rationale behind the selection of each test and the interpretation of its results.
Comparative Analysis of Key Quality Attributes
A comprehensive CoA is structured around several key analytical assessments. We will compare this compound with two relevant compounds:
-
N-Ethylbenzylamine: A structural analog lacking the aromatic methyl groups.
-
3,4-Dimethylbenzaldehyde: A common precursor and potential process-related impurity.[5][6][7]
Identity Confirmation: The Molecular Fingerprint
Identity testing confirms that the material is what it purports to be, without ambiguity. While several techniques can be used, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for its ability to provide a detailed structural map of a molecule.[8][9][10]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[8][11] The comparison below illustrates how subtle structural differences between this compound and its analog, N-Ethylbenzylamine, result in distinct and unambiguous spectral fingerprints.
| Signal Assignment | This compound (Expected δ, ppm) | N-Ethylbenzylamine (Expected δ, ppm) | Rationale for Difference |
| Ethyl (-CH₃) | ~1.1 (triplet, 3H) | ~1.1 (triplet, 3H) | Environment is similar, far from the aromatic ring. |
| Ethyl (-CH₂) | ~2.6 (quartet, 2H) | ~2.6 (quartet, 2H) | Environment is similar, adjacent to the nitrogen. |
| Benzyl (-CH₂) | ~3.6 (singlet, 2H) | ~3.7 (singlet, 2H) | Largely similar, adjacent to the nitrogen and aromatic ring. |
| Aromatic Ring Protons | ~7.0-7.1 (multiplet, 3H) | ~7.2-7.4 (multiplet, 5H) | Key Differentiator: The target compound has only 3 aromatic protons due to methyl substitution, while the analog has 5. |
| Aromatic Methyl (-CH₃) | ~2.2 (singlet, 6H) | N/A | Key Differentiator: The two sharp singlets (often appearing as one 6H singlet) from the methyl groups are unique to the target compound. |
| Amine (-NH) | ~1.5 (broad singlet, 1H) | ~1.5 (broad singlet, 1H) | Highly variable and dependent on solvent and concentration. |
This comparison demonstrates that while both molecules share features of an N-ethylbenzylamine core, the presence and pattern of aromatic and methyl signals in the ¹H NMR spectrum provide irrefutable proof of identity.
Purity and Impurity Profiling: The Chromatographic Separation
Chromatography is the cornerstone of purity assessment, designed to separate the main compound from any process-related impurities or degradation products.[12] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.[13] For benzylamines, both techniques are viable and powerful, especially when coupled with Mass Spectrometry (MS).[14][15][16]
A critical aspect of a purity method is its ability to resolve the main peak from potential impurities, such as the starting material 3,4-Dimethylbenzaldehyde.
| Parameter | HPLC-UV Method | GC-MS Method | Rationale & Comparison |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Separation based on volatility and interaction with a stationary phase in a heated column.[14] | HPLC is ideal for a wide range of polarities and non-volatile compounds. GC is excellent for volatile and thermally stable compounds like benzylamines.[13][17] |
| Typical Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm | The C18 column separates based on hydrophobicity. The DB-5 column separates based on boiling point and polarity. |
| Mobile/Carrier Phase | Acetonitrile/Water gradient with buffer (e.g., 0.1% TFA) | Helium at ~1 mL/min | The gradient in HPLC allows for the elution of compounds with varying polarities.[18] |
| Expected Elution Order | 1. 3,4-Dimethylbenzaldehyde2. This compound | 1. 3,4-Dimethylbenzaldehyde2. This compound | The aldehyde is more polar and less retained on a C18 column. It is also more volatile than the corresponding amine, leading to an earlier elution in GC. |
| Detection | UV at ~210 nm | Mass Spectrometry (EI) | UV detection is robust for compounds with a chromophore. MS provides mass information for definitive peak identification and is highly sensitive.[12] |
| Typical Specification | Purity: ≥ 99.0%Any single impurity: ≤ 0.1% | Purity: ≥ 99.0%Any single impurity: ≤ 0.1% | Specifications are set based on the intended use and regulatory requirements. |
The power of these techniques lies in their specificity. An HPLC method would easily separate the target amine from the more polar aldehyde precursor, while GC-MS would not only separate them based on volatility but also provide mass spectral data to confirm the identity of any detected impurity peaks.
Experimental Protocols: Ensuring Trustworthiness
To ensure that the data on a CoA is reliable, the underlying methods must be robust and validated according to ICH Q2(R1) guidelines, which cover specificity, linearity, accuracy, precision, and range.[2][19][20] Below are detailed protocols for the key experiments discussed.
Protocol: Purity Determination by HPLC-UV
This protocol is designed as a self-validating system by including a rigorous System Suitability Test (SST).
-
Instrumentation and Conditions:
-
HPLC System with UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
SST Solution: Prepare a solution containing ~0.1 mg/mL of this compound and ~0.01 mg/mL of 3,4-Dimethylbenzaldehyde to verify resolution.
-
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.
-
Perform five replicate injections of the Standard Solution.
-
Perform one injection of the SST Solution.
-
Perform duplicate injections of the Sample Solution.
-
-
System Suitability Test (SST) Criteria:
-
Tailing Factor: The tailing factor for the main peak in the first standard injection must be between 0.8 and 1.5.
-
Precision: The relative standard deviation (RSD) of the peak area for the five replicate standard injections must be ≤ 2.0%.
-
Resolution: The resolution between the this compound and 3,4-Dimethylbenzaldehyde peaks in the SST injection must be ≥ 2.0.
-
-
Calculation:
-
Calculate the purity (% Assay) of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 if not otherwise determined.
-
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup and Acquisition:
-
Use a ≥400 MHz NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign signals to the protons in the expected structure of this compound.
-
Compare the obtained spectrum with the expected pattern described in Table 1 to confirm identity.
-
Visualization of Analytical Workflows
To conceptualize the logical flow of analysis, the following diagrams, generated using DOT language, illustrate the comprehensive quality control process and the decision-making involved in method selection.
Caption: Workflow for the complete analytical characterization of a chemical intermediate.
Caption: Decision logic for selecting between HPLC and GC-MS for impurity analysis.
Conclusion
The Certificate of Analysis for a compound like this compound is far more than a simple declaration of quality; it is the culmination of a rigorous, multi-faceted analytical investigation. Through the orthogonal techniques of NMR for identity and chromatography (HPLC and GC) for purity, a high-confidence profile of the material is established. By comparing its analytical signature to those of closely related structures, such as N-Ethylbenzylamine and potential precursors, the specificity and power of these methods become evident. For researchers in drug development, scrutinizing the CoA and understanding the underlying data is a critical step in ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. 3,4-Dimethylbenzaldehyde | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylbenzaldehyde Market size, share and insights 2025–2031 Asia-Pacific, Europe, North America | Valuates Reports [reports.valuates.com]
- 7. 3,4-Dimethylbenzaldehyde | 5973-71-7 [chemicalbook.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. omicsonline.org [omicsonline.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. emerypharma.com [emerypharma.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of N-Ethyl-3,4-dimethylbenzylamine
Introduction
N-Ethyl-3,4-dimethylbenzylamine is a substituted secondary amine with applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The efficiency, scalability, and environmental impact of its production are critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparison of the three primary routes for its synthesis: Reductive Amination, Direct N-Alkylation, and two-step Amide Formation followed by Reduction. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each method, this document aims to equip researchers and process chemists with the knowledge to make informed decisions for their specific applications.
Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a new carbon-nitrogen bond between the 3,4-dimethylbenzyl moiety and an ethyl group. The principal strategies to achieve this transformation are evaluated below.
Caption: Logical workflow for selecting an optimal synthesis route.
Route 1: Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds.[1][2] The reaction proceeds via the initial formation of an imine intermediate from 3,4-dimethylbenzaldehyde and ethylamine, which is then reduced in situ by a mild reducing agent to yield the target secondary amine.
Mechanism and Rationale: This method's primary advantage is its high selectivity. The reaction conditions are typically mild, and the process avoids the common problem of over-alkylation that plagues other methods.[3] The choice of reducing agent is critical; sodium borohydride (NaBH₄) is cost-effective and efficient, while other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) offer different levels of reactivity and selectivity, particularly for more sensitive substrates.[3]
Caption: Reaction pathway for Reductive Amination.
Experimental Protocol:
-
To a solution of 3,4-dimethylbenzaldehyde (10 mmol, 1.34 g) in methanol (20 mL), add ethylamine (10 mmol, e.g., 1.4 mL of a 70% aqueous solution).
-
Stir the reaction mixture at room temperature for 3-4 hours to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium borohydride (5.0 mmol, 0.19 g) portion-wise, ensuring the temperature remains below 20°C.
-
Allow the mixture to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by slowly adding water (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or vacuum distillation.[4]
Performance: This method is notable for its high yields, often exceeding 90%, and excellent selectivity for the desired secondary amine. The one-pot nature of the reaction makes it highly efficient for laboratory-scale synthesis.
Route 2: Direct N-Alkylation
This classical approach involves the direct reaction of a primary amine, 3,4-dimethylbenzylamine, with an ethylating agent such as ethyl iodide or ethyl bromide.
Mechanism and Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. While conceptually simple, this method is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the tertiary amine, N,N-diethyl-3,4-dimethylbenzylamine. This can further react to form a quaternary ammonium salt.[3] Consequently, the reaction typically yields a mixture of products that are challenging to separate.
Caption: Direct N-Alkylation showing the desired product and common side products.
Experimental Protocol:
-
Dissolve 3,4-dimethylbenzylamine (10 mmol, 1.35 g) in a suitable solvent like acetonitrile (20 mL).
-
Add a mild base, such as potassium carbonate (15 mmol, 2.07 g), to neutralize the HI formed during the reaction.
-
Add ethyl iodide (10 mmol, 1.56 g) dropwise at room temperature.
-
Heat the mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude oil will likely be a mixture requiring extensive purification by column chromatography.
Performance: Yields of the desired secondary amine are often moderate to low due to the formation of multiple by-products. The purification process can be laborious and significantly reduces the overall practical yield.
Route 3: Amide Reduction
This is a two-step synthetic sequence that begins with the formation of N-ethyl-3,4-dimethylbenzamide, which is subsequently reduced to the target amine.
Mechanism and Rationale: The first step involves a standard amide coupling reaction between 3,4-dimethylbenzoic acid (or its more reactive acyl chloride derivative) and ethylamine. The resulting amide is a stable intermediate. The second step requires a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), to reduce the carbonyl group of the amide completely to a methylene group (-CH₂-). This route avoids the over-alkylation issue of direct alkylation but is more labor-intensive and requires harsher reagents than reductive amination.
Caption: Two-step pathway for Amide Formation and Reduction.
Experimental Protocol: Step 1: Amide Formation
-
Suspend 3,4-dimethylbenzoic acid (10 mmol, 1.50 g) in dichloromethane (20 mL).
-
Add oxalyl chloride (12 mmol, 1.05 mL) and a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (approx. 1-2 hours) to form the acid chloride.
-
In a separate flask, dissolve ethylamine (15 mmol) and triethylamine (15 mmol, 2.1 mL) in dichloromethane (20 mL) and cool in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the ethylamine solution. Stir for 2-3 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude amide, which can be purified by recrystallization.
Step 2: Amide Reduction
-
Caution: LiAlH₄ is highly reactive with water and pyrophoric. This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Suspend lithium aluminum hydride (15 mmol, 0.57 g) in anhydrous tetrahydrofuran (THF) (30 mL) in a flask equipped with a reflux condenser.
-
Dissolve the N-ethyl-3,4-dimethylbenzamide (10 mmol, 1.77 g) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water (0.6 mL), 15% NaOH solution (0.6 mL), and then water again (1.8 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the product.
Performance: While the yields for both steps can be good, the overall yield is a product of the two steps. The use of highly hazardous LiAlH₄ and the multi-step nature of the process make it less desirable than reductive amination for many applications.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Direct N-Alkylation | Route 3: Amide Reduction |
| Number of Steps | 1 (One-pot) | 1 | 2 |
| Typical Yield | High (>90%) | Low to Moderate (Variable) | Moderate to Good (Overall) |
| Selectivity | Excellent | Poor (Mixture of products) | Excellent |
| Key Side Products | Minimal | Tertiary amine, Quaternary salt | Minimal |
| Reagent Hazards | Moderate (NaBH₄ is flammable) | Moderate (Alkyl halides) | High (LiAlH₄ is pyrophoric) |
| Ease of Workup | Relatively simple aqueous workup | Difficult (Chromatography required) | Complex and hazardous quench |
| Scalability | High | Low | Moderate |
Conclusion and Recommendation
Based on a comprehensive evaluation of the available synthetic strategies, Reductive Amination stands out as the superior route for the synthesis of this compound. It offers an optimal balance of high yield, excellent selectivity, operational simplicity, and safety. The one-pot procedure minimizes handling and reaction time, making it highly efficient for both laboratory research and potential scale-up operations.
Direct N-alkylation suffers from a fundamental lack of selectivity, leading to problematic purification and low practical yields. The Amide Reduction pathway, while selective, is a longer process that involves highly hazardous and moisture-sensitive reagents, increasing both safety risks and operational complexity. Therefore, for researchers and drug development professionals seeking a reliable and efficient synthesis, the Reductive Amination pathway is the most authoritative and trustworthy choice.
References
A Comparative Guide to N-Ethyl-3,4-dimethylbenzylamine and Other Benzylamine Derivatives for Preclinical Research
Executive Summary
The benzylamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of N-Ethyl-3,4-dimethylbenzylamine against other structurally significant benzylamine derivatives. While public data on the pharmacological profile of this compound is limited, this document serves as a comprehensive framework for its evaluation. We present a logical structure-activity relationship (SAR) analysis, juxtapose it with well-characterized analogs, and provide detailed, field-tested experimental protocols for its synthesis and bioactivity screening. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel benzylamine compounds by providing the necessary context and validated methodologies.
Introduction: The Benzylamine Scaffold in Drug Discovery
Benzylamine and its derivatives are integral to the development of pharmaceuticals and research chemicals, demonstrating a remarkable diversity of biological activities.[2] These activities range from antifungal and antimicrobial action to potent effects on the central nervous system (CNS).[1][3] The structural simplicity of the benzylamine core—a benzyl group attached to an amine—allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Modifications to the N-substituents, the phenyl ring, and the benzylic carbon can drastically alter a compound's interaction with biological targets such as enzymes and receptors.[4][5] For instance, specific derivatives are known to act as inhibitors of monoamine oxidases (MAOs), enzymes critical for the metabolism of neurotransmitters, making them targets for treating depression and neurodegenerative diseases.[2][6] This guide will focus on this compound, placing it in the context of its secondary, tertiary, and α-methylated amine analogs to build a predictive framework for its potential biological profile.
Profiling the Analogs: A Comparative Overview
To understand the potential properties of this compound, we must first examine its structural neighbors. The choice of comparators—N-benzylmethylamine, N,N-dimethylbenzylamine, and the clinically relevant phentermine—is deliberate, allowing for a systematic evaluation of how N-alkylation and α-methylation impact activity.
Target Compound: this compound
This secondary amine is the primary subject of our guide. Its structure features an ethyl group on the nitrogen atom and two methyl groups at the 3 and 4 positions of the phenyl ring. These substitutions are expected to increase lipophilicity compared to simpler benzylamines.
-
IUPAC Name: N-[(3,4-dimethylphenyl)methyl]ethanamine[7]
-
Molecular Formula: C₁₁H₁₇N[7]
-
Molecular Weight: 163.26 g/mol [7]
-
Known Roles: Limited public information available; primarily used as a chemical intermediate.
Comparator 1: N-Benzylmethylamine (Secondary Amine)
A simpler secondary amine, this compound serves as a foundational comparator. It is a known metabolite of pargyline, a pharmaceutical that acts as a monoamine oxidase (MAO) inhibitor.
-
IUPAC Name: N-methyl-1-phenylmethanamine[8]
-
Molecular Formula: C₈H₁₁N[9]
-
Molecular Weight: 121.18 g/mol [10]
-
Known Roles: Used in dye production, as a petrochemical additive, and is a key intermediate in organic synthesis.[10]
Comparator 2: N,N-Dimethylbenzylamine (Tertiary Amine)
This tertiary amine is widely used as a catalyst in the synthesis of polyurethane foams and epoxy resins.[11][12] Its tertiary amine structure makes it more basic than its secondary and primary amine counterparts but prevents it from being a substrate for MAO in the same manner.
-
IUPAC Name: N,N-Dimethyl-1-phenylmethanamine[12]
-
Molecular Formula: C₉H₁₃N[11]
-
Molecular Weight: 135.21 g/mol [11]
-
Known Roles: Catalyst, corrosion inhibitor, and an intermediate for synthesizing quaternary ammonium compounds, which can be used as phase transfer catalysts.[11][12]
Comparator 3: Phentermine (α-Methylated Primary Amine)
Phentermine is a well-known CNS stimulant and appetite suppressant. Its key structural feature is a methyl group on the α-carbon (the carbon adjacent to the nitrogen). This modification blocks metabolism by MAO, significantly extending its duration of action and conferring a distinct pharmacological profile as a monoamine releasing agent.
-
IUPAC Name: 2-methyl-1-phenylpropan-2-amine
-
Molecular Formula: C₁₀H₁₅N
-
Molecular Weight: 149.23 g/mol
-
Known Roles: Anorectic agent used for short-term weight management.
Structure-Activity Relationship (SAR) and Comparative Data
The subtle structural differences between these molecules lead to significant variations in their physicochemical and biological properties. The following table summarizes key computed and experimental data where available, highlighting the knowledge gaps for our target compound.
| Property | This compound | N-Benzylmethylamine | N,N-Dimethylbenzylamine | Phentermine |
| Molecular Weight ( g/mol ) | 163.26[7] | 121.18[10] | 135.21[11] | 149.23 |
| XLogP3 | 2.4[7] | 1.6 | 1.7 | 2.2 |
| Boiling Point (°C) | Not Available | 184-188[10] | 180-183[12] | 200 |
| Amine Type | Secondary | Secondary | Tertiary | Primary (α-methylated) |
| Known Biological Target(s) | To be determined | MAO-B Inhibition (as metabolite) | Generally low biological activity | TAAR1 agonist; monoamine releaser |
SAR Insights:
-
N-Alkylation: The progression from methyl (N-Benzylmethylamine) to ethyl (this compound) increases steric bulk and lipophilicity (logP). This can influence receptor binding affinity and membrane permeability. The dimethyl substitution (N,N-Dimethylbenzylamine) creates a tertiary amine, which typically has reduced interaction with targets that require an N-H bond for hydrogen bonding.
-
Ring Substitution: The 3,4-dimethyl groups on the phenyl ring of the target compound increase lipophilicity and may influence metabolic pathways, potentially blocking sites of aromatic hydroxylation by cytochrome P450 enzymes.
-
α-Methylation: The α-methyl group in phentermine is a critical modification. It sterically hinders the approach of the MAO active site, preventing oxidative deamination. This is a key SAR insight: compounds lacking this feature, such as our target molecule, are more likely to be MAO substrates or inhibitors.
Caption: Logical flow of structure-activity relationships in benzylamine derivatives.
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological profile of this compound, a series of standardized in vitro assays are required. The following protocols are designed to be robust and self-validating.
Synthesis Protocol: Reductive Amination
This protocol provides a general and reliable method for synthesizing secondary benzylamines from the corresponding aldehyde and primary amine.
Principle: This two-step, one-pot procedure first involves the formation of a Schiff base (imine) intermediate from 3,4-dimethylbenzaldehyde and ethylamine. The subsequent in situ reduction of the imine with a mild reducing agent, sodium borohydride (NaBH₄), yields the target secondary amine. The choice of NaBH₄ is critical as it is selective for the imine and will not reduce the aromatic ring.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzaldehyde (1.0 eq) and methanol (20 mL).
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Add ethylamine (1.2 eq, typically as a solution in ethanol or THF) dropwise over 10 minutes. Allow the mixture to stir at room temperature for 2 hours.
-
Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of 1M HCl (aq) until the pH is ~2 to decompose excess NaBH₄. Then, basify the solution with 4M NaOH (aq) to a pH of ~12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Benzylmethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. scbt.com [scbt.com]
- 10. N-Benzylmethylamine, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. atamankimya.com [atamankimya.com]
- 12. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
validation of analytical method for N-Ethyl-3,4-dimethylbenzylamine
An in-depth guide to the validation of a stability-indicating analytical method for N-Ethyl-3,4-dimethylbenzylamine, comparing analytical technologies and providing a detailed validation protocol based on ICH Q2(R1) guidelines.
Introduction: The Imperative for Rigorous Validation
This compound, a substituted benzylamine, serves as a crucial intermediate in the synthesis of various chemical entities. In the pharmaceutical landscape, where patient safety and product efficacy are paramount, the purity and concentration of such intermediates must be meticulously controlled. An analytical method is the cornerstone of this control, providing the data upon which critical decisions are made. However, the data is only as reliable as the method that generates it. This is the central purpose of analytical method validation: to provide documented evidence that a method is "fit for purpose."[1]
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple checklist. It delves into the causality behind experimental choices, compares viable analytical alternatives, and provides a comprehensive, actionable protocol for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Our framework is built upon the internationally harmonized standard, the ICH Q2(R1) guideline, ensuring the resulting method is scientifically sound, robust, and meets global regulatory expectations.[2][3][4]
Part 1: A Comparative Guide to Analytical Technique Selection
The first step in any validation is the development of a suitable analytical method. The choice of technology is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method. For this compound, several techniques could be considered.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for impurity analysis and quantification.[5] Its high resolution, sensitivity, and applicability to non-volatile or thermally labile compounds make it an ideal candidate. Coupled with a UV-Vis or Photodiode Array (PDA) detector, it can selectively quantify the analyte in the presence of other compounds, which is essential for a stability-indicating method.[6][7]
-
Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile substances. While this compound may be amenable to GC analysis, its polarity (due to the amine group) could lead to poor peak shape (tailing) on standard columns. Derivatization could mitigate this, but adds complexity and a potential source of error to the method.[8]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is simple and cost-effective for quantifying compounds that absorb light.[9][10] However, it lacks specificity. It cannot distinguish between the active analyte and any impurities or degradation products that absorb at the same wavelength. Therefore, it is unsuitable for a stability-indicating method where selective measurement is required.
Comparative Summary
| Technique | Pros | Cons | Suitability for this compound |
| HPLC-UV/PDA | High specificity & resolution; Widely applicable; Established methodology for impurity profiling.[5][6][7] | Higher instrumentation cost; More complex method development. | Excellent. The ideal choice for a stability-indicating assay to separate the main compound from impurities and degradants. |
| GC-FID/MS | High sensitivity for volatile compounds; Excellent separation efficiency. | Potential for poor peak shape due to analyte polarity; May require derivatization, adding complexity.[8] | Conditional. Feasible, but likely requires more extensive method development than HPLC to achieve a robust method. |
| UV-Vis Spec | Simple, rapid, and low cost. | Lacks specificity; Cannot distinguish analyte from interfering substances.[9] | Poor. Not suitable for a stability-indicating method or for analyzing samples with potential impurities. |
Part 2: A Case Study in Method Validation: The Stability-Indicating HPLC-UV Method
This section provides a detailed protocol for validating an RP-HPLC-UV method for the quantification of this compound, adhering to the parameters outlined in the ICH Q2(R1) guideline.[2][11]
Overall Validation Workflow
The validation process follows a logical sequence, where each step builds upon the last. The workflow ensures that all aspects of the method's performance are thoroughly evaluated.
Caption: High-level workflow for analytical method validation.
Specificity (including Forced Degradation)
Why it's done: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For a stability-indicating method, this is proven by subjecting the drug substance to stress conditions to produce degradation products and demonstrating that the analyte peak is free from interference from any degradants formed.[13][14]
Experimental Protocol (Forced Degradation):
-
Prepare five separate solutions of this compound (e.g., at 1 mg/mL).
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution (or solid material) at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light.[15]
-
Prepare a control sample (unstressed) for comparison.
-
Analyze all samples by the proposed HPLC-PDA method. The goal is to achieve 5-20% degradation of the active ingredient.[15]
Data & Acceptance Criteria:
-
Acceptance Criterion: The method is specific if the peak for this compound is resolved from all degradation product peaks (Resolution > 2). Additionally, the peak purity index (as determined by a PDA detector) must be greater than a set threshold (e.g., > 0.999), demonstrating no co-elution.
| Stress Condition | % Assay of Main Peak | % Degradation | Peak Purity Index | Resolution to Closest Peak |
| Control (Unstressed) | 100.0 | 0.0 | > 0.999 | N/A |
| Acid Hydrolysis (1N HCl) | 89.5 | 10.5 | > 0.999 | 3.1 |
| Base Hydrolysis (1N NaOH) | 91.2 | 8.8 | > 0.999 | 2.8 |
| Oxidation (3% H₂O₂) | 85.1 | 14.9 | > 0.999 | 4.5 |
| Thermal (105°C) | 95.8 | 4.2 | > 0.999 | 2.5 |
| Photolytic | 93.4 | 6.6 | > 0.999 | 3.9 |
Linearity
Why it's done: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. This is essential for accurate quantification across a range of concentrations.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data & Acceptance Criteria:
-
Acceptance Criterion: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495600 |
| Correlation Coefficient (r²) | 0.9998 |
Range
Why it's done: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is confirmed by the linearity, accuracy, and precision data.
Acceptance Criteria:
-
The range is established as the concentration interval over which the method is shown to be linear, accurate, and precise. For an assay, this is typically 80-120% of the test concentration.
Accuracy
Why it's done: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on a spiked placebo or by comparing results to a second, well-characterized method.
Experimental Protocol (Spiked Recovery):
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
Data & Acceptance Criteria:
-
Acceptance Criterion: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.4 | 99.3 |
| 80% | 80.0 | 80.2 | 100.3 |
| 80% | 80.0 | 79.8 | 99.8 |
| 100% | 100.0 | 101.1 | 101.1 |
| 100% | 100.0 | 99.5 | 99.5 |
| 100% | 100.0 | 100.4 | 100.4 |
| 120% | 120.0 | 119.2 | 99.3 |
| 120% | 120.0 | 121.0 | 100.8 |
| 120% | 120.0 | 120.5 | 100.4 |
| Mean Recovery (%) | 100.1 |
Precision
Why it's done: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst repeat the experiment on a different day using a different HPLC system (if available).
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.
Data & Acceptance Criteria:
-
Acceptance Criterion: The RSD for repeatability and intermediate precision should not be more than 2.0%.
| Precision Level | Analyst / Day | Assay Results (% of Target) | Mean (%) | RSD (%) |
| Repeatability | Analyst 1 / Day 1 | 99.8, 100.5, 101.0, 99.5, 100.2, 100.8 | 100.3 | 0.55 |
| Intermediate | Analyst 2 / Day 2 | 100.1, 99.2, 99.9, 101.2, 100.6, 100.9 | 100.3 | 0.71 |
Detection Limit (LOD) & Quantitation Limit (LOQ)
Why it's done:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Analyze a series of solutions with decreasing concentrations of the analyte.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD.
-
Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD < 10%).
Acceptance Criteria:
-
LOD is typically established at S/N ≥ 3.
-
LOQ is typically established at S/N ≥ 10 and with demonstrated precision.
Robustness
Why it's done: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[16]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Prepare a standard solution and analyze it while systematically varying these parameters within a realistic range (e.g., pH ± 0.2, Temp ± 5°C, Flow Rate ± 10%).
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Data & Acceptance Criteria:
-
Acceptance Criterion: System suitability parameters must remain within their defined limits for all varied conditions.
| Parameter Varied | Value | Retention Time (min) | Tailing Factor | Resolution |
| Control | N/A | 5.21 | 1.10 | 4.5 |
| Flow Rate | +10% (1.1 mL/min) | 4.75 | 1.11 | 4.3 |
| Flow Rate | -10% (0.9 mL/min) | 5.78 | 1.09 | 4.7 |
| Temperature | +5°C (35°C) | 5.10 | 1.10 | 4.6 |
| Temperature | -5°C (25°C) | 5.32 | 1.12 | 4.4 |
Interrelation of Validation Parameters
The validation parameters are not independent silos; they are interconnected, confirming the method's performance across its intended operational range.
Caption: Interrelationship of core validation parameters.
Conclusion
The validation of an analytical method is a systematic and evidence-based process that underpins the quality and safety of pharmaceutical products. By first comparing available technologies and selecting the most appropriate one—in this case, a stability-indicating RP-HPLC-UV method—we establish a strong analytical foundation. Following the rigorous, parameter-by-parameter validation protocol grounded in the ICH Q2(R1) guideline provides irrefutable proof that the method for this compound is specific, accurate, precise, and robust. This validated method can then be confidently deployed for routine quality control, stability studies, and regulatory submissions, ensuring that every result is reliable and defensible.
References
- 1. jetir.org [jetir.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 11. starodub.nl [starodub.nl]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
- 14. onyxipca.com [onyxipca.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
A Senior Scientist's Guide to the Purity Assessment of Synthesized N-Ethyl-3,4-dimethylbenzylamine
For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a foundational pillar of scientific rigor. This guide provides an in-depth comparative analysis of the primary analytical techniques for assessing the purity of N-Ethyl-3,4-dimethylbenzylamine, a substituted benzylamine intermediate with applications in pharmaceutical and materials science. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via the reductive amination of 3,4-dimethylbenzaldehyde with ethylamine. This process, while efficient, can introduce a predictable constellation of impurities that must be analytically resolved. Understanding the origin of these impurities is the first step in selecting an appropriate analytical strategy.
-
Unreacted Starting Materials: Incomplete reaction progression can leave residual 3,4-dimethylbenzaldehyde and ethylamine.
-
Over-alkylation Products: The product, a secondary amine, is nucleophilic and can react with another molecule of 3,4-dimethylbenzaldehyde and the reducing agent to form the tertiary amine, N,N-diethyl-3,4-dimethylbenzylamine. The primary amine, if formed from a side reaction, can also be over-alkylated.[1][2]
-
Side-Reaction Products: The reducing agent used in the reductive amination can also directly reduce the starting aldehyde to 3,4-dimethylbenzyl alcohol.
-
Positional Isomers: The purity of the final product is contingent on the purity of the starting materials. Commercially available 3,4-dimethylbenzaldehyde may contain other isomers, such as 2,3-dimethylbenzaldehyde or 2,5-dimethylbenzaldehyde, which would lead to the corresponding isomeric N-ethyl-dimethylbenzylamine products.[3]
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is a critical decision, balancing the need for specificity, sensitivity, and the type of information required. Here, we compare the three most powerful and commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Provides structural information and quantification based on the direct proportionality between signal integral and the number of nuclei. |
| Strengths | High sensitivity and specificity; excellent for identifying volatile impurities; provides structural information from fragmentation patterns. | High versatility and precision; excellent for separating non-volatile impurities and positional isomers; widely available. | Provides an absolute measure of purity without the need for a specific reference standard for each impurity; non-destructive.[4][5][6] |
| Weaknesses | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | UV detection requires chromophores; response factors can vary between the analyte and impurities, affecting quantification without proper calibration. | Lower sensitivity compared to GC-MS and HPLC; requires a highly pure internal standard for absolute quantification. |
| Best For | Detecting and identifying volatile and semi-volatile impurities, such as residual starting materials and side-products like benzyl alcohol. | Quantifying known impurities, separating positional isomers, and routine quality control. | Definitive purity determination of the bulk material, especially when impurity standards are unavailable. |
In-Depth Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern, with a prominent fragment resulting from alpha-cleavage of the ethyl group.[7][8][9]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as methanol or ethyl acetate, to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL for generating a calibration curve.[10]
Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[11][12] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Workflow Diagram:
Caption: Workflow for GC-MS Purity Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering excellent resolution for a wide range of compounds, including positional isomers.[3][13] For a basic compound like this compound, a reversed-phase method with a C18 column is appropriate. The addition of a small amount of a competing amine, like triethylamine, to the mobile phase can significantly improve peak shape by masking residual silanol groups on the silica-based stationary phase.[14]
Sample Preparation:
-
Prepare a diluent of 90:10 (v/v) Mobile Phase A:Mobile Phase B.
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the diluent to create a 1 mg/mL solution.
-
Further dilute a portion of this solution with the diluent to a concentration of approximately 0.1 mg/mL for analysis.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[15] |
| Mobile Phase A | 0.1% Triethylamine in Water, pH adjusted to 7.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Workflow Diagram:
Caption: Workflow for HPLC Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary ratio measurement of the analyte to a certified internal standard, allowing for a highly accurate and absolute purity determination.[4][16] The key to successful qNMR is the careful selection of an internal standard that has resonances that do not overlap with the analyte, is stable, and is of high, certified purity. Maleic acid is a suitable internal standard for this analysis.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Methanol-d4) to the NMR tube.
-
Gently agitate the tube to ensure complete dissolution of both the sample and the internal standard.
Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Pulse Program | A standard 90° pulse sequence (e.g., 'zg30' on Bruker) |
| Relaxation Delay (d1) | At least 5 times the longest T1 of both the analyte and internal standard (typically 30-60 seconds) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Acquisition Time | At least 3 seconds |
| Temperature | 298 K |
Data Processing and Calculation:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both the analyte (e.g., the benzylic CH2 protons) and the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity using the following equation:[4]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow Diagram:
Caption: Workflow for qNMR Purity Analysis.
Conclusion: An Orthogonal Approach for Unimpeachable Purity Assessment
For the highest level of confidence in the purity of synthesized this compound, an orthogonal approach employing multiple analytical techniques is recommended. A typical workflow would involve initial screening by HPLC to assess the impurity profile and separate any positional isomers. Subsequently, GC-MS can be employed to identify any volatile impurities. Finally, qNMR can be used to provide a definitive, absolute purity value for the bulk material. This multi-faceted strategy ensures that all potential impurities are detected and quantified, providing a comprehensive and trustworthy assessment of the compound's purity, in line with the rigorous standards of pharmaceutical development and scientific research.
References
- 1. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 3. [TCL and HPLC separation of positional isomers of alkylester acids of 2-, 3-, 4-[2-hydroxy-3-[(4-diphenylmethyl) piperazine-1-yl]propoxy]phenylcarbamic acid and their lipohydrophilic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. youtube.com [youtube.com]
- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scribd.com [scribd.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. benchchem.com [benchchem.com]
- 11. osti.gov [osti.gov]
- 12. hpst.cz [hpst.cz]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. usp.org [usp.org]
A Senior Application Scientist's Guide to Investigating the Immunoassay Cross-Reactivity of N-Ethyl-3,4-dimethylbenzylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of N-Ethyl-3,4-dimethylbenzylamine in common amphetamine immunoassays. In the evolving landscape of novel psychoactive substances (NPS), understanding the detection profile of emerging compounds is critical for accurate toxicological screening and forensic analysis. Due to the lack of specific published cross-reactivity data for this compound, this guide furnishes a detailed experimental protocol and a comparative analysis based on structural analogy to predict its behavior in widely used screening platforms.
Introduction: The Imperative of Cross-Reactivity Assessment for Novel Compounds
The continuous emergence of designer drugs presents a significant challenge to clinical and forensic toxicology.[1] Immunoassays are the frontline tool for rapid drug screening due to their speed and ease of use.[2] However, these assays are designed to detect specific molecular structures, and their antibodies can inadvertently bind to structurally similar, non-target compounds, an interaction known as cross-reactivity.[3] This can lead to false-positive results, necessitating more expensive and time-consuming confirmatory testing, or, more critically, false negatives if the assay fails to detect a novel analyte.[1]
This compound is a substituted benzylamine with a chemical structure that shares features with phenethylamine-type stimulants. Its potential for cross-reactivity with amphetamine immunoassays is therefore a subject of pertinent inquiry for toxicological laboratories. This guide will delineate the structural basis for this potential interaction and provide a robust methodology for its empirical investigation.
Structural Comparison: this compound and Key Amphetamine-Type Stimulants
The likelihood of cross-reactivity is fundamentally governed by the degree of structural similarity between the target analyte and the cross-reactant. An antibody recognizes a specific three-dimensional shape, or epitope, of a molecule.[4]
This compound possesses a benzyl group attached to an ethylamino group, with two methyl substitutions on the phenyl ring. While it is not a classic phenethylamine, its benzylamine core is a structural component of many psychoactive substances.
Let's compare its structure to that of common amphetamine-type stimulants:
| Compound | Chemical Structure | Key Structural Features |
| This compound | C₁₁H₁₇N | Benzylamine core, N-ethyl group, 3,4-dimethyl substitution on the phenyl ring. |
| Amphetamine [5][6][7] | C₉H₁₃N | Phenethylamine core, alpha-methyl group. |
| Methamphetamine [8][9][10][11] | C₁₀H₁₅N | Phenethylamine core, alpha-methyl group, N-methyl group. |
| MDMA (Ecstasy) [12][13][14][15][16] | C₁₁H₁₅NO₂ | Phenethylamine core, alpha-methyl group, N-methyl group, methylenedioxy ring substitution. |
| Phentermine [17][18][19][20][21] | C₁₀H₁₅N | Phenethylamine core, alpha,alpha-dimethyl group. |
| Pseudoephedrine [22][23][24][25][26] | C₁₀H₁₅NO | Phenethylamine core, alpha-methyl group, N-methyl group, beta-hydroxyl group. |
| N,N-Dimethylbenzylamine [27][28][29][30] | C₉H₁₃N | Benzylamine core, N,N-dimethyl group. |
The key distinction for this compound is the lack of a two-carbon chain between the phenyl ring and the nitrogen atom, a hallmark of the phenethylamine backbone central to amphetamine and its analogues. However, the substituted aromatic ring and the ethylamino group present potential epitopes for antibody binding, particularly in less specific polyclonal antibody-based assays.
Experimental Design for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, a systematic approach using established immunoassay platforms is necessary. The following protocol outlines a robust methodology.
Materials and Reagents
-
This compound: Certified reference material.
-
Target Analytes: Amphetamine, Methamphetamine, and MDMA certified reference standards.
-
Immunoassay Kits: Commercially available amphetamine screening immunoassays. It is recommended to test across multiple platforms to account for variability in antibody specificity. Examples include:
-
Enzyme-Multiplied Immunoassay Technique (EMIT), e.g., Emit® II Plus Amphetamines Assay.[31][32][33]
-
Fluorescence Polarization Immunoassay (FPIA).[34][35][36][37][38]
-
Kinetic Interaction of Microparticles in Solution (KIMS).
-
Cloned Enzyme Donor Immunoassay (CEDIA).
-
Lateral Flow Immunoassay (LFIA) test strips.
-
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Drug-free Urine: Certified drug-free human urine for matrix effect studies.
Experimental Workflow
The following diagram illustrates the general workflow for assessing cross-reactivity.
Caption: Workflow for determining immunoassay cross-reactivity.
Step-by-Step Protocol: Competitive ELISA Example
-
Preparation of Standards and Test Compound:
-
Prepare stock solutions of this compound and the target analyte (e.g., d-amphetamine) at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the target analyte in drug-free urine or buffer to create a standard curve (e.g., 0-1000 ng/mL).
-
Prepare a wide range of concentrations of this compound in the same matrix (e.g., 10 ng/mL to 100,000 ng/mL).
-
-
Assay Procedure (General Steps):
-
Coat microplate wells with the appropriate antibody.
-
Add the standards, controls, and test compound dilutions to the wells.
-
Add the enzyme-labeled drug conjugate. The free drug in the sample and the labeled drug will compete for binding to the antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate to produce a colorimetric signal. The signal intensity will be inversely proportional to the concentration of the drug in the sample.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
From the dose-response curve of this compound, determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Predictive Comparative Analysis Based on Structural Analogues
In the absence of direct experimental data, we can infer the potential cross-reactivity of this compound by examining published data for structurally related compounds in common amphetamine immunoassays. The following table summarizes known cross-reactivity data for various phenethylamines and related compounds in the Emit® II Plus Amphetamines Assay, which is widely used in clinical toxicology.
Table 1: Cross-Reactivity of Selected Compounds in the Emit® II Plus Amphetamines Assay
| Compound | Concentration for Positive Result (ng/mL) at 500 ng/mL d-amphetamine cutoff | Percent Cross-Reactivity (Approximate) | Reference |
| d-Amphetamine | 500 | 100% | [33] |
| d-Methamphetamine | 500 | 100% | [32] |
| MDMA | 3,300 | 15% | [33] |
| Phentermine | 9,000 | 5.6% | [33] |
| d,l-Pseudoephedrine | 2,600 | 19.2% | [33] |
| Phenylpropanolamine | 1,000 | 50% | [33] |
Note: Percent cross-reactivity is approximated based on the concentration required to produce a positive result relative to the 500 ng/mL cutoff for d-amphetamine.
Interpretation and Prediction for this compound:
-
Core Structure: The absence of the phenethylamine backbone in this compound is the most significant factor suggesting that its cross-reactivity is likely to be low. Most high-affinity antibodies for amphetamines are raised against a hapten that mimics this core structure.
-
N-alkylation: The N-ethyl group is bulkier than the N-methyl group of methamphetamine. Generally, increasing the size of the N-alkyl group decreases cross-reactivity in amphetamine assays.
-
Ring Substitution: The 3,4-dimethyl substitution pattern is not common among routinely tested amphetamines. While ring substitutions can influence antibody binding, the lack of a hydroxyl or methoxy group, which can participate in hydrogen bonding, may also contribute to lower affinity.
Hypothesis: Based on these structural considerations and the data from analogous compounds, it is hypothesized that This compound will exhibit low to negligible cross-reactivity in most specific amphetamine immunoassays, such as those based on monoclonal antibodies. However, in less specific, polyclonal antibody-based assays, some degree of cross-reactivity at high concentrations cannot be entirely ruled out. It is crucial to perform the empirical studies outlined above to confirm this hypothesis.
Conclusion and Recommendations
This guide provides a scientifically rigorous framework for the investigation of the immunoassay cross-reactivity of this compound. While a predictive analysis based on structural analogy suggests a low probability of significant cross-reactivity with common amphetamine immunoassays, empirical validation is paramount.
Key Recommendations for Researchers:
-
Conduct Empirical Testing: Utilize the detailed experimental protocol to determine the percent cross-reactivity of this compound.
-
Test Across Multiple Platforms: Evaluate the compound against a panel of commercially available immunoassays to obtain a comprehensive cross-reactivity profile.[1][39]
-
Publish and Disseminate Findings: Share the results with the scientific and clinical communities to aid in the accurate interpretation of toxicological screening results. The lack of consistency in manufacturer-provided cross-reactivity data underscores the need for independent validation.[40][41]
By systematically evaluating the cross-reactivity of emerging psychoactive substances, the toxicology community can enhance the reliability of screening programs and ensure the accurate identification of intoxications, which is vital for both clinical management and forensic justice.
References
- 1. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. Amphetamine [webbook.nist.gov]
- 8. havendetoxnow.com [havendetoxnow.com]
- 9. Methamphetamine | C10H15N | CID 10836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 11. Methamphetamine [webbook.nist.gov]
- 12. MDMA ('Ecstasy') drug profile | www.euda.europa.eu [euda.europa.eu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MDMA - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. ClinPGx [clinpgx.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. lipsbymatt.com [lipsbymatt.com]
- 20. Phentermine [webbook.nist.gov]
- 21. Phentermine - Wikipedia [en.wikipedia.org]
- 22. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. acs.org [acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Pseudoephedrine Hydrochloride | C10H16ClNO | CID 9581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 27. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 28. N,N-Dimethylbenzylamine (BDMA)** - TRIGON Chemie [trigon-chemie.com]
- 29. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. atamankimya.com [atamankimya.com]
- 31. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. siemens-healthineers.com [siemens-healthineers.com]
- 33. wakemed.org [wakemed.org]
- 34. Fluorescence polarization immunoassay for the detection of drugs of abuse in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 36. bellbrooklabs.com [bellbrooklabs.com]
- 37. taylorandfrancis.com [taylorandfrancis.com]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. academic.oup.com [academic.oup.com]
- 40. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of N-Ethyl-3,4-dimethylbenzylamine and Structurally Related Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the presumed efficacy of N-Ethyl-3,4-dimethylbenzylamine, a substituted benzylamine derivative, against functionally similar compounds known to modulate monoamine neurotransmitter systems. Due to the limited publicly available pharmacological data for this compound, this analysis will focus on a comparison with structurally and functionally related compounds, namely Ethylphenidate and 4-Methylamphetamine. The objective is to provide a framework for evaluating the potential efficacy of this compound by examining the established pharmacological profiles of these alternatives.
The modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is a cornerstone of neuropharmacology.[1] Compounds that inhibit the reuptake of these neurotransmitters from the synaptic cleft are crucial for treating a variety of central nervous system disorders.[2] This guide will delve into the standard experimental protocols used to characterize such compounds, present available comparative data for the selected alternatives, and offer a scientifically grounded perspective on the potential pharmacological profile of this compound.
Introduction to the Compounds
This compound
This compound is a substituted benzylamine.[3] While its specific pharmacological profile is not extensively documented in publicly available literature, its structural similarity to other known monoamine reuptake inhibitors suggests it may interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). The N-ethyl and 3,4-dimethyl substitutions on the benzylamine scaffold are key structural features that would influence its binding affinity and selectivity for these transporters.
Alternative Compounds for Comparison:
-
Ethylphenidate (EPH): A close analog of methylphenidate, EPH acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It is known to be more selective for the dopamine transporter (DAT) than the norepinephrine transporter (NET).[4] Its primary mechanism involves blocking the reuptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters.[4]
-
4-Methylamphetamine (4-MA): This compound is a potent and balanced serotonin, norepinephrine, and dopamine releasing agent (SNDRA).[5][6] In vitro studies have shown its activity at all three major monoamine transporters.[5] However, in vivo studies suggest a more pronounced effect on serotonin levels compared to dopamine.[5][6]
Experimental Methodologies for Efficacy Evaluation
The following protocols are standard in the field for characterizing and comparing the efficacy of monoamine reuptake inhibitors.
In Vitro Radioligand Binding Assays
Rationale: These assays are fundamental for determining the binding affinity of a test compound for specific transporter proteins (DAT, NET, and SERT). A high binding affinity (low inhibition constant, Ki, or half-maximal inhibitory concentration, IC50) is often a prerequisite for potent reuptake inhibition.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., this compound, Ethylphenidate, or 4-Methylamphetamine).
-
Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the transporters.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vitro Neurotransmitter Uptake Assays
Rationale: While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into cells. This is a more direct assessment of its efficacy as a reuptake inhibitor.
Step-by-Step Protocol:
-
Cell Culture:
-
Use cell lines stably expressing the respective monoamine transporters, as in the binding assays.
-
-
Uptake Experiment:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake process.
-
Incubate for a short period to allow for neurotransmitter transport into the cells.
-
Terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
-
In Vivo Microdialysis
Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of living animals, providing crucial information about the in vivo efficacy of a compound.
Step-by-Step Protocol:
-
Animal Surgery:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine and dopamine) in an anesthetized rodent.
-
-
Microdialysis Sampling:
-
After a recovery period, perfuse the probe with an artificial cerebrospinal fluid (aCSF).
-
Collect the dialysate samples, which contain extracellular fluid from the surrounding brain tissue, at regular intervals.
-
-
Drug Administration and Sample Analysis:
-
Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Calculate the percentage change in extracellular neurotransmitter levels from baseline after drug administration.
-
Comparative Efficacy Data
The following table summarizes the available in vitro efficacy data for the selected alternative compounds. Data for this compound is not currently available in the public domain and would need to be determined experimentally.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Mechanism |
| Ethylphenidate | ~27[7] | Significantly less active than at DAT[4] | - | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[4] |
| 4-Methylamphetamine | 44.1 (EC50)[5][6] | 22.2 (EC50)[5][6] | 53.4 (EC50)[5][6] | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[5][6][8] |
Note: EC50 values for 4-Methylamphetamine represent the half-maximal effective concentration for neurotransmitter release, which is a different measure from the inhibition constant (Ki) for reuptake inhibition.
Visualizing the Mechanism and Workflow
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Workflow: Efficacy Characterization
Caption: Workflow for characterizing the efficacy of a novel compound.
Conclusion and Future Directions
While direct experimental data on the efficacy of this compound is currently scarce, a comparative analysis with structurally and functionally related compounds like Ethylphenidate and 4-Methylamphetamine provides a valuable framework for its potential pharmacological profile. Based on its chemical structure, it is plausible that this compound acts as a monoamine reuptake inhibitor.
To definitively characterize its efficacy, a systematic evaluation using the experimental protocols outlined in this guide is imperative. Determining its binding affinities (Ki) and functional potencies (IC50) at the dopamine, norepinephrine, and serotonin transporters will elucidate its potency and selectivity. Subsequent in vivo studies, such as microdialysis, would be crucial to confirm its ability to modulate neurotransmitter levels in the brain and to understand its overall physiological effects. This comprehensive approach will enable a robust comparison with existing compounds and inform its potential for further development in neuropharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylphenidate - Wikipedia [en.wikipedia.org]
- 5. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. datapdf.com [datapdf.com]
- 8. 4-Methylmethamphetamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Ethyl-3,4-dimethylbenzylamine and its Alternatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, particularly in the synthesis of polymers such as polyurethanes and epoxy resins, tertiary amine catalysts play a pivotal role. These catalysts are crucial in controlling reaction kinetics and influencing the final properties of the material. This guide provides a comprehensive literature review of the applications of N-Ethyl-3,4-dimethylbenzylamine, a tertiary amine catalyst, and offers a comparative analysis with established alternatives. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its potential performance based on the well-documented behavior of structurally similar compounds, primarily the widely used N,N-dimethylbenzylamine (DMBA).
Introduction to this compound
This compound is a tertiary amine with the chemical formula C₁₁H₁₇N.[1] Its structure, featuring a substituted benzyl group, suggests its potential as a catalyst in various chemical reactions. The presence of an ethyl group and two methyl groups on the benzene ring is expected to influence its steric and electronic properties, which in turn would affect its catalytic activity and selectivity compared to other tertiary amines.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₇N[1] |
| Molecular Weight | 163.26 g/mol [1] |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]ethanamine[1] |
| CAS Number | 39180-83-1[1] |
Primary Applications: A Comparative Overview
Based on the established applications of its structural analog, N,N-dimethylbenzylamine (DMBA), this compound is anticipated to be a viable catalyst in the following areas:
-
Polyurethane Foam Production: Tertiary amines are essential catalysts in the formation of polyurethane foams, accelerating the reaction between isocyanates and polyols.[2]
-
Epoxy Resin Curing: They also function as curing agents and accelerators for epoxy resins, promoting the polymerization process.[2][3]
-
Organic Synthesis: Substituted benzylamines serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Performance in Polyurethane Systems
In polyurethane foam production, a delicate balance between the gelling (urethane formation) and blowing (urea formation) reactions is critical. Tertiary amine catalysts are instrumental in achieving this balance. While tin-based catalysts have traditionally been used, environmental and health concerns have driven the search for alternatives like tertiary amines.[4]
Comparative Analysis with Alternative Catalysts:
| Catalyst | Structure | Key Performance Characteristics | Advantages | Disadvantages |
| N,N-Dimethylbenzylamine (DMBA) | Benzyl group with two methyl groups on the nitrogen | Well-balanced catalyst for both gelling and blowing reactions.[5] | Cost-effective, widely available, and well-documented performance. | Can contribute to volatile organic compound (VOC) emissions. |
| Triethylenediamine (TEDA) | Bridged cyclic diamine | Strong gelling catalyst.[6][7] | High catalytic activity. | Can have a strong odor. |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Aliphatic ether amine | Strong blowing catalyst.[4][7] | Effective in promoting CO₂ evolution for foam expansion. | Can lead to less stable foam if not balanced with a gelling catalyst. |
| This compound (Hypothesized) | 3,4-dimethylbenzyl group with an ethyl and a methyl group on the nitrogen | Expected to have slightly different steric hindrance and basicity compared to DMBA, potentially altering the gel/blow balance. | The substitution on the aromatic ring might enhance solubility in certain polyol blends. The ethyl group could subtly modify catalytic activity. | Lack of established performance data; potential for unknown side reactions. |
The substitution pattern on the aromatic ring of this compound could influence its interaction with the polymer matrix, potentially leading to improved adhesion of the foam to various substrates, a known benefit of using DMBA.[5][8]
Efficacy as an Epoxy Resin Curing Agent
Tertiary amines act as catalysts in the curing of epoxy resins by facilitating the ring-opening of the epoxide.[9] The choice of amine catalyst can significantly impact the curing time, exotherm, and the final mechanical and thermal properties of the cured resin.
Comparative Analysis with Alternative Curing Agents:
| Curing Agent | Type | Curing Mechanism | Key Performance Characteristics |
| Polyamines | Primary and Secondary Amines | Direct reaction with the epoxy group. | Higher tensile and impact strengths.[10] |
| Acid Anhydrides | Anhydrides | Ring-opening polymerization initiated by a catalyst. | Higher thermal stability and weathering resistance.[10] |
| N,N-Dimethylbenzylamine (DMBA) | Tertiary Amine Catalyst | Catalyzes the anionic polymerization of the epoxy resin.[3][11] | Accelerates the curing process, especially when used with other curing agents. |
| This compound (Hypothesized) | Tertiary Amine Catalyst | Expected to catalyze the anionic polymerization similarly to DMBA. | The electronic effects of the dimethyl substitution on the phenyl ring may slightly alter its basicity and, consequently, its catalytic efficiency. |
Synthesis of this compound
Experimental Protocol: Reductive Amination
This protocol is an adaptation of a general method for the synthesis of N-ethylbenzylamine.[12]
Materials:
-
3,4-Dimethylbenzaldehyde
-
Ethylamine
-
Methanol
-
Sodium borohydride
-
Water
-
Diethyl ether
-
Saturated aqueous NaCl
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Dichloromethane/Methanol for elution
Procedure:
-
To a solution of 3,4-dimethylbenzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).
-
Stir the reaction mixture at room temperature for 3-4 hours to form the imine intermediate.
-
Cool the mixture in an ice bath and add sodium borohydride (5.0 mmol) in small portions.
-
Allow the reaction to stir for an additional 6 hours at room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic phases and wash with saturated aqueous NaCl (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to yield this compound as a light yellow oil.
dot
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. allhdi.com [allhdi.com]
- 5. 99% Purity N, N-Dimethylbenzylamine for Catalyst CAS 103-83-3 Bdma [gvchem.com]
- 6. nbinno.com [nbinno.com]
- 7. tosoh.co.jp [tosoh.co.jp]
- 8. ohans.com [ohans.com]
- 9. hanepoxy.net [hanepoxy.net]
- 10. Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts | springerprofessional.de [springerprofessional.de]
- 11. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 12. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for N-Ethyl-3,4-dimethylbenzylamine
Hazard Analysis by Chemical Analogy
In drug development and chemical research, we often encounter novel or sparsely documented compounds. In such cases, a primary principle of laboratory safety is to perform a hazard analysis based on analogous structures. N-Ethyl-3,4-dimethylbenzylamine belongs to the substituted benzylamine class. Its close structural relatives, like N,N-Dimethylbenzylamine, are classified as corrosive, flammable, and acutely toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Therefore, it is prudent and essential to handle this compound as a substance with a similar hazard profile until proven otherwise.
Anticipated Hazards:
-
Corrosivity: Expected to cause severe skin burns and eye damage.[2][5][6][7] Direct contact can lead to tissue damage.
-
Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3][5]
-
Flammability: May be a flammable liquid and vapor, posing a fire risk.[3][7]
-
Respiratory Irritation: Vapors are expected to be irritating to the respiratory tract, potentially causing sensitization or lung damage with significant exposure.[2][6][7]
Core Directive: Personal Protective Equipment (PPE)
Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical. Standard laboratory attire (long pants, closed-toe shoes) is a mandatory prerequisite.
Summary of Required PPE
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | Benzylamines can be absorbed through the skin.[2][8] Double-gloving provides an extra layer of protection against tears and permeation. Gloves must be inspected before use and changed immediately if contamination is suspected or visible. Always consult a glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye & Face Protection | Chemical Splash Goggles and a Full-Face Shield | Due to the high risk of severe eye damage and corrosion, standard safety glasses are insufficient.[2][6] Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required. A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A lab coat, preferably one rated for flame resistance, should be worn buttoned to protect against splashes and potential fire hazards.[5] For larger-scale work, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood is Mandatory. | All handling of this compound must occur within a properly functioning chemical fume hood to control vapor inhalation.[2][9] If engineering controls are insufficient or for emergency response (e.g., large spill), a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[2] |
Operational Plan: From Bench to Disposal
Trust in a protocol comes from understanding the causality behind each step. This workflow is designed as a self-validating system to minimize exposure at every stage.
Workflow for Handling this compound
Caption: Workflow for handling potentially hazardous benzylamines.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood has a valid certification and is drawing properly.
-
Prepare a spill kit containing an inert absorbent material (e.g., vermiculite or sand), and a neutralizing agent appropriate for amines (e.g., citric acid solution).[10]
-
-
Chemical Handling (Inside Fume Hood):
-
Ground and bond containers when transferring material to prevent static discharge.[3] Use spark-proof tools.[2][10]
-
Dispense the required amount of the chemical, keeping the primary container sealed when not in use.
-
After use, tightly reseal the main container and store it in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from strong acids and oxidizing agents.[2][10]
-
-
Emergency Response: Spill Protocol
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or you are unsure how to proceed, alert your institution's emergency response team.
-
For small spills inside a fume hood:
-
Contain the spill with an inert absorbent material like sand or vermiculite.[10]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[10]
-
Decontaminate the spill area with a suitable neutralizing solution, followed by soap and water.
-
-
Disposal Plan
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains or the environment.[2]
References
- 1. This compound | C11H17N | CID 20581770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. michigan.gov [michigan.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ICSC 1338 - BENZYLAMINE [inchem.org]
- 8. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sincerechemicals.com [sincerechemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
